CCT020312
描述
属性
IUPAC Name |
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDKXMGESZLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT020312: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key transducer of the Unfolded Protein Response (UPR). This technical guide delineates the mechanism of action of this compound in cancer cells, focusing on its role in inducing cell cycle arrest, apoptosis, and chemosensitization. The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for professionals in oncology research and drug development.
Core Mechanism of Action: PERK Activation
This compound selectively activates PERK, one of the three main sensors of endoplasmic reticulum (ER) stress.[1][2][3] PERK activation initiates a signaling cascade that aims to resolve ER stress but can lead to apoptosis if the stress is prolonged or severe. This compound has an EC50 of 5.1 μM for PERK activation.[1][3] Unlike global ER stress inducers like thapsigargin, this compound selectively stimulates the PERK branch of the UPR without significantly inducing other UPR pathways, such as those mediated by IRE1 or ATF6.
Signaling Pathway
The activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] This phosphorylation has two major consequences:
-
Global Translation Inhibition: Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a general attenuation of protein synthesis. This conserves resources and reduces the influx of new proteins into the already stressed ER.
-
Preferential Translation of ATF4: Paradoxically, p-eIF2α facilitates the translation of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, importantly, apoptosis.
A key downstream target of ATF4 is the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2] Sustained induction of CHOP is a critical step in triggering apoptosis in response to unresolved ER stress.
The primary signaling cascade initiated by this compound is as follows:
This compound → PERK Activation → eIF2α Phosphorylation → ATF4 Translation → CHOP Induction → Apoptosis
Effects on Cancer Cells
The activation of the PERK/eIF2α/ATF4/CHOP pathway by this compound culminates in several anti-cancer effects.
G1 Phase Cell Cycle Arrest
This compound induces a robust G1 phase cell cycle arrest in various cancer cell lines.[2] This is primarily due to the translational repression of key cell cycle proteins. The phosphorylation of eIF2α leads to a rapid decrease in the levels of G1/S cyclins, particularly Cyclin D1, and consequently, a reduction in the phosphorylation of the Retinoblastoma protein (pRB).[4][5] Unphosphorylated or hypophosphorylated pRB remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Treatment with this compound has been shown to decrease the protein levels of CDK4, CDK6, and Cyclin D1.[2]
Induction of Apoptosis
Prolonged activation of the PERK pathway by this compound leads to cancer cell apoptosis.[2][6] This is mediated primarily through the ATF4/CHOP axis. CHOP induction leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. Evidence of apoptosis following this compound treatment includes an increase in Annexin V staining and cleavage of PARP.[2]
Inhibition of the AKT/mTOR Pathway
In some cancer types, such as triple-negative breast cancer (TNBC), this compound has been shown to inhibit the pro-survival AKT/mTOR signaling pathway.[2][8] The persistent activation of the PERK/ATF4/CHOP pathway by this compound appears to be negatively correlated with the phosphorylation of AKT and mTOR.[2]
Chemosensitization
This compound has been shown to sensitize cancer cells to certain chemotherapeutic agents, notably taxanes like paclitaxel.[4] In cancer cells with defective taxane-induced eIF2α phosphorylation, this compound can restore this signaling, leading to a synergistic anti-proliferative effect.[4] For instance, in U-2 OS osteosarcoma cells, which do not phosphorylate eIF2α in response to paclitaxel, the addition of this compound significantly enhances paclitaxel-induced growth inhibition.[4][5] This suggests a potential therapeutic strategy of combining this compound with taxanes in resistant tumors.
Quantitative Data
The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| PERK Activation (EC50) | 5.1 µM | Not specified | [1][3] |
| pRB Phosphorylation Inhibition (EC50) | 4.2 µM | HT29 | [4] |
| 5.7 µM | HCT116 | [4] | |
| Growth Inhibition (GI50) | 3.1 µM | HT29 | [9] |
Table 1: Potency of this compound
| Cell Line | Cancer Type | Observed Effects | Concentrations Used | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | Inhibition of viability, G1 arrest, apoptosis | 6, 8, 10, 12 µM | [2][6] |
| CAL-148 | Triple-Negative Breast Cancer | Inhibition of viability, G1 arrest, apoptosis | 4, 6, 8, 10, 12 µM | [2][6] |
| C4-2 | Prostate Cancer | Inhibition of viability, G1 arrest, apoptosis, autophagy | Not specified | [10] |
| LNCaP | Prostate Cancer | Inhibition of viability, G1 arrest, apoptosis, autophagy | Not specified | [10] |
| HT29 | Colon Carcinoma | Inhibition of pRB phosphorylation, G1 arrest | 1.8 - 10 µM | [4][5] |
| HCT116 | Colon Carcinoma | Inhibition of pRB phosphorylation | 5.7 µM (EC50) | [4] |
| U-2 OS | Osteosarcoma | Sensitization to paclitaxel | 2.5 µM | [4][5] |
| MCF7 | Breast Cancer | eIF2α phosphorylation | 10 µM | [4] |
Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific details may need to be optimized for different cell lines and experimental setups.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., 4,000-8,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10^6 cells/well) and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Note: Specific antibody dilutions and sources should be determined from the relevant literature or optimized in the laboratory.
In Vivo Xenograft Study
-
Cell Implantation: Implant cancer cells (e.g., MDA-MB-453) orthotopically into the mammary fat pad of immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer this compound (e.g., 24 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry (IHC) or Western blotting to analyze the expression of relevant biomarkers (e.g., p-eIF2α, ATF4, CHOP).
Conclusion
This compound is a valuable research tool for investigating the role of the PERK pathway in cancer. Its selective mechanism of action provides a more targeted approach to studying the consequences of PERK activation compared to general ER stress inducers. The ability of this compound to induce G1 cell cycle arrest, promote apoptosis, and potentially sensitize cancer cells to conventional chemotherapies highlights the therapeutic potential of targeting the PERK pathway in oncology. Further research is warranted to explore the full spectrum of its anti-cancer activities across different tumor types and to evaluate its efficacy in combination with other therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312: A Deep Dive into its Function as a Selective PERK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a small molecule compound identified as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR). This technical guide synthesizes the current understanding of this compound's mechanism of action, its cellular effects, and its potential therapeutic applications, with a focus on oncology. Experimental data and detailed protocols are provided to support further research and development.
Introduction
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and PERK.
This compound has emerged as a valuable chemical tool for selectively activating the PERK branch of the UPR.[1] This selectivity allows for the specific investigation of PERK signaling and presents a potential therapeutic strategy for diseases where modulation of this pathway is beneficial, most notably in various cancers.[2][3]
Mechanism of Action: The PERK Signaling Pathway
This compound functions as a selective activator of PERK (also known as EIF2AK3).[4][5] Upon activation, PERK autophosphorylates and then phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[2][6] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER and thereby alleviating ER stress.
However, the phosphorylation of eIF2α paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[7] ATF4, a transcription factor, then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under conditions of prolonged stress, apoptosis.[7][8] A key pro-apoptotic target of ATF4 is the C/EBP homologous protein (CHOP), also known as GADD153.[7][9]
In addition to the canonical PERK/eIF2α/ATF4/CHOP axis, this compound has been shown to influence other signaling pathways. Notably, in triple-negative breast cancer (TNBC) cells, this compound treatment leads to the inactivation of the pro-survival AKT/mTOR pathway.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Cellular and In Vivo Effects of this compound
This compound exerts a range of anti-cancer effects across various cancer types. These effects are primarily mediated by its activation of the PERK pathway.
Induction of G1 Cell Cycle Arrest
Treatment with this compound leads to a robust G1 phase cell cycle arrest in cancer cells.[6][7] This is a direct consequence of the PERK-mediated translational inhibition, which reduces the levels of key G1/S cyclins such as Cyclin D1, D2, E, and A, as well as the catalytic subunit CDK2.[4][6] Concurrently, an increase in the CDK inhibitor p27KIP1 has been observed.[4][6] The loss of D-type cyclins prevents the phosphorylation of the retinoblastoma protein (pRB), a critical step for progression from G1 to S phase.[2]
Induction of Apoptosis
Prolonged activation of the PERK pathway by this compound can trigger apoptosis.[7][9] This is largely attributed to the ATF4-mediated upregulation of CHOP.[7] The pro-apoptotic effects of this compound are further evidenced by an increase in the levels of cleaved PARP and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2.[4][7]
Induction of Autophagy
In some cancer cell lines, such as prostate cancer cells, this compound has been shown to induce autophagy.[9] This is characterized by an increase in the levels of LC3II/I, Atg12-Atg5, and Beclin1, as well as the formation of autophagosomes.[9]
In Vivo Anti-Tumor Activity
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. For instance, in an orthotopic mouse model of triple-negative breast cancer (MDA-MB-453), this compound suppressed tumor growth.[5][7] This was associated with the activation of the PERK/eIF2α/ATF4/CHOP pathway and inactivation of the AKT/mTOR pathway within the tumor tissue.[5][7] Similarly, in a prostate cancer xenograft model, this compound suppressed tumor growth and induced autophagy and apoptosis.[9]
Chemosensitization
This compound can enhance the efficacy of certain chemotherapeutic agents. For example, it has been shown to sensitize U-2 OS human osteosarcoma cells to paclitaxel.[2][6] This suggests a potential role for this compound in combination therapies to overcome chemoresistance.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| EC50 for PERK activation | 5.1 µM | Not specified | [5][10] |
| Concentration for G1 arrest | 1.8 - 6.1 µM (linear response for loss of p-S608-pRB) | HT29 | [4][6] |
| Concentration for Apoptosis Induction | 6 - 12 µM (dose-dependent increase) | MDA-MB-453, CAL-148 | [7] |
| In Vivo Dosage (TNBC model) | 24 mg/kg | MDA-MB-453 xenograft mice | [7] |
| In Vivo Dosage (Neuroprotection model) | 1 - 5 mg/kg | Wildtype mice | [4] |
| In Vivo Dosage (Tauopathy model) | 2 mg/kg | P301S transgenic mice | [4][11] |
| Chemosensitization Concentration | 2.5 µM (with paclitaxel) | U-2 OS | [6] |
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of viable cells.
Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with this compound for 24 hours.[7]
-
Cell Harvesting: Trypsinize the cells, wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI staining distinguishes between early and late apoptosis/necrosis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with this compound for 24 hours.[7]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[7]
-
Staining: Wash the fixed cells with PBS and incubate with a solution containing PI and RNase A at 37°C for 1 hour.[7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified.
Western Blotting
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, cleaved PARP, Bcl-2, Bax, p-AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Orthotopic Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Cell Implantation: Implant cancer cells (e.g., 5 x 10^6 MDA-MB-453 cells) mixed with Matrigel into the mammary fat pad.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., 24 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule.[7]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumor tissue can be used for immunohistochemistry or western blotting to analyze target protein expression.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Broader Therapeutic Potential
While the primary focus has been on its anti-cancer properties, the ability of this compound to modulate the UPR suggests its potential in other therapeutic areas.
-
Neurodegenerative Diseases: this compound has been investigated in models of tauopathy, such as progressive supranuclear palsy.[7] In P301S transgenic mice, this compound treatment improved performance in the Morris water maze, suggesting a neuroprotective effect.[4][11]
-
Ischemic Stroke: Studies have explored the role of PERK activation in stroke models, with this compound being used as a tool to enhance neuronal survival and reduce astrogliosis.[8][12]
Conclusion
This compound is a potent and selective activator of the PERK/eIF2α signaling pathway. Its ability to induce G1 cell cycle arrest, apoptosis, and autophagy in cancer cells, coupled with its in vivo anti-tumor efficacy, makes it a promising lead compound for the development of novel cancer therapeutics. Furthermore, its capacity to modulate the UPR opens avenues for its investigation in other diseases, including neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and application of this compound.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
CCT020312: A Selective Activator of the PERK Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule CCT020312, a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK). The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unfolded protein response (UPR) and its therapeutic modulation.
Introduction to this compound and the PERK Pathway
The unfolded protein response (UPR) is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. One of the three main branches of the UPR is mediated by PERK (also known as EIF2AK3). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4).
This compound is a novel small molecule identified through a mechanism-based screen for G1/S checkpoint activators.[1][2] It has been characterized as a selective activator of the PERK signaling pathway, distinguishing it from general ER stress inducers that activate all three branches of the UPR (PERK, IRE1, and ATF6).[1][2] This selectivity makes this compound a valuable tool for studying the specific roles of the PERK pathway in various physiological and pathological contexts, including cancer and neurodegenerative diseases.[3][4]
Mechanism of Action
This compound selectively activates PERK, leading to the phosphorylation of eIF2α at Serine 51.[1][2] This phosphorylation event inhibits global protein translation, which contributes to cell cycle arrest at the G1/S checkpoint.[1][2] A key downstream consequence of eIF2α phosphorylation is the preferential translation of ATF4 mRNA. ATF4, in turn, upregulates the expression of C/EBP homology protein (CHOP/Gadd153), a transcription factor implicated in apoptosis.[1][5]
A critical feature of this compound is its selectivity for the PERK branch of the UPR. Studies have shown that this compound does not induce the other arms of the UPR, such as the IRE1-mediated splicing of XBP1 mRNA or the proteolytic cleavage and activation of ATF6.[1][6] The precise molecular mechanism by which this compound activates PERK is not yet fully elucidated but is thought to involve the promotion of PERK oligomerization and autophosphorylation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various studies. These values highlight its potency in activating the PERK pathway and inhibiting cell proliferation.
| Parameter | Value | Cell Line | Reference |
| EC50 for PERK activation | 5.1 μM | - | [7][8] |
| EC50 for Rb phosphorylation inhibition | 4.2 μM | HT29 | |
| GI50 for cell proliferation inhibition | 3.1 μM | HT29 | |
| Linear response for p-S608-pRB loss | 1.8 - 6.1 μM | HT29 | [9][10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for PERK Pathway Proteins
This protocol is used to detect the phosphorylation of PERK and eIF2α, and the expression of downstream targets like ATF4 and CHOP.
-
Cell Culture and Treatment: Seed cells (e.g., HT29, MCF7, MDA-MB-453, CAL-148) in 6-well plates and grow to 70-80% confluency.[5] Treat cells with various concentrations of this compound (e.g., 0, 6, 8, 10, 12 μM) for a specified time (e.g., 24 hours).[5] A vehicle control (DMSO) should be included.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5] Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-PERK (Thr980)
-
Total PERK
-
p-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
CHOP
-
β-actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described above.[5]
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5] Incubate for 30-60 minutes at 37°C in the dark.[5]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.[5]
-
Staining: Harvest cells and wash with PBS. Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Downstream Cellular Effects
Activation of the PERK pathway by this compound leads to several significant downstream cellular effects:
-
G1/S Cell Cycle Arrest: this compound treatment leads to a rapid loss of D-type cyclins (D1 and D2), as well as cyclins E and A, and the CDK catalytic subunit CDK2.[9][11] This is accompanied by an increase in the CDK inhibitor p27KIP1.[9][11] The depletion of G1/S cyclins prevents the phosphorylation of the retinoblastoma protein (pRB), a key event for entry into S phase, thus causing cell cycle arrest in G1.[1][9]
-
Induction of Apoptosis: In several cancer cell lines, including triple-negative breast cancer and prostate cancer, this compound has been shown to induce apoptosis.[5][12] This is evidenced by an increase in the proportion of apoptotic cells, cleavage of PARP and caspase-3, and an increased Bax/Bcl-2 ratio.[5][9][12]
-
Autophagy: In some contexts, such as prostate cancer cells, this compound has also been reported to induce autophagy, as indicated by increased levels of LC3-II and Beclin-1, and the formation of autophagosomes.[12]
In Vivo Studies
The anti-tumor effects of this compound have been demonstrated in vivo. In an orthotopic mouse model of triple-negative breast cancer using MDA-MB-453 cells, treatment with 24 mg/kg this compound significantly inhibited tumor growth.[5] In this model, this compound treatment was associated with reduced Ki-67 staining and activation of the PERK/eIF2α/ATF4/CHOP pathway in the tumor tissue.[5] Furthermore, this compound has been shown to suppress tumor growth in a xenograft model of prostate cancer.[12] In a different context, this compound has been used in mouse models of neurodegenerative disease, where it was shown to mitigate tau pathology.[4][9]
Conclusion
This compound is a potent and selective activator of the PERK branch of the unfolded protein response. Its ability to specifically engage this pathway without triggering a generalized ER stress response makes it an invaluable research tool for dissecting the roles of PERK signaling in health and disease. The demonstrated anti-proliferative and pro-apoptotic effects of this compound in various cancer models, both in vitro and in vivo, highlight its potential as a starting point for the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies of the PERK pathway and its therapeutic potential.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PERK | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of CCT020312-Induced PERK Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress. Activation of PERK is a critical component of the Unfolded Protein Response (UPR), a cellular signaling network that aims to restore ER homeostasis. However, sustained PERK activation can also trigger pathways leading to cell cycle arrest and apoptosis, making it a potential therapeutic target in oncology. This technical guide provides an in-depth overview of the downstream targets and cellular consequences of this compound-induced PERK activation, with a focus on quantitative data, detailed experimental methodologies, and signaling pathway visualizations.
Core Signaling Pathway: PERK -> eIF2α -> ATF4 -> CHOP
The primary signaling cascade initiated by this compound involves the activation of PERK, which then phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a transcription factor, then upregulates the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis.[1][2]
Caption: this compound-induced PERK signaling cascade.
Quantitative Effects on Downstream Targets
This compound treatment leads to significant changes in the expression and phosphorylation of key proteins in the PERK pathway and downstream cellular processes. While much of the available literature presents these changes qualitatively through representative Western blots, some studies provide specific quantitative data, particularly for cell cycle analysis.
PERK Signaling Pathway
Treatment of triple-negative breast cancer (TNBC) cell lines, MDA-MB-453 and CAL-148, with this compound results in a dose- and time-dependent increase in the phosphorylation of PERK and eIF2α, and an increase in the total protein levels of ATF4 and CHOP.[1]
| Cell Line | Treatment | p-PERK | p-eIF2α | ATF4 | CHOP |
| MDA-MB-453 | This compound (dose-dependent) | Increased | Increased | Increased | Increased |
| MDA-MB-453 | This compound (time-dependent) | Increased | Increased | Increased | Increased |
| CAL-148 | This compound (dose-dependent) | Increased | Increased | Increased | Increased |
| CAL-148 | This compound (time-dependent) | Increased | Increased | Increased | Increased |
| Table 1: Qualitative Summary of this compound Effects on PERK Pathway Proteins. |
Cell Cycle Regulation
A primary consequence of this compound-induced PERK activation is G1 phase cell cycle arrest. This is mediated by a reduction in the protein levels of key cell cycle regulators. In MDA-MB-453 and CAL-148 cells, this compound treatment leads to a dose- and time-dependent decrease in CDK4, CDK6, and cyclin D1.[1]
| Cell Line | Treatment | CDK4 | CDK6 | Cyclin D1 |
| MDA-MB-453 | This compound (dose-dependent) | Decreased | Decreased | Decreased |
| MDA-MB-453 | This compound (time-dependent) | Decreased | Decreased | Decreased |
| CAL-148 | This compound (dose-dependent) | Decreased | Decreased | Decreased |
| CAL-148 | This compound (time-dependent) | Decreased | Decreased | Decreased |
| Table 2: Qualitative Summary of this compound Effects on Cell Cycle Regulatory Proteins. |
Quantitative analysis of cell cycle distribution in MDA-MB-453 cells treated with this compound for 24 hours demonstrates a significant, dose-dependent increase in the percentage of cells in the G1 phase.[1]
| This compound Concentration (µM) | Percentage of Cells in G1 Phase (Mean ± SD) |
| 0 | 53.70 ± 1.85% |
| 6 | 64.13 ± 1.86% |
| 8 | 70.27 ± 1.29% |
| 10 | 79.53 ± 2.28% |
| Table 3: Quantitative Analysis of G1 Phase Cell Cycle Arrest in MDA-MB-453 Cells. |
Apoptosis
Sustained activation of the PERK-CHOP axis by this compound induces apoptosis. This is characterized by an increase in the pro-apoptotic protein Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2 in MDA-MB-453 and CAL-148 cells.[1][2]
| Cell Line | Treatment | Bcl-2 | Bax | Cleaved PARP |
| MDA-MB-453 | This compound (dose-dependent) | Decreased | Increased | Increased |
| CAL-148 | This compound (dose-dependent) | Decreased | Increased | Increased |
| Table 4: Qualitative Summary of this compound Effects on Apoptosis-Related Proteins. |
Flow cytometry analysis using Annexin V/PI staining confirms a dose-dependent increase in the proportion of apoptotic cells in both MDA-MB-453 and CAL-148 cell lines following 24 hours of treatment with this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for key experiments used to investigate the downstream effects of this compound.
Western Blotting
This protocol is for the detection of changes in protein expression and phosphorylation.
Caption: Standard workflow for Western blot analysis.
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound for the desired time and concentration, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
p-PERK, p-eIF2α, ATF4, CHOP, CDK4, CDK6, Cyclin D1, Bcl-2, Bax, Cleaved PARP (refer to manufacturer's datasheet for optimal dilutions).
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
For quantitative analysis, use densitometry software to measure band intensity, normalizing to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the cell cycle distribution.
1. Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at 4°C for at least 2 hours (or overnight).
2. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.
-
Use software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay
This protocol uses Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
1. Cell Preparation and Staining:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
2. Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use a 488 nm laser for excitation.
-
Detect Annexin V-FITC fluorescence in the green channel (~530 nm) and PI fluorescence in the red channel (~617 nm).
-
Analyze the quadrants to quantify the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound selectively activates the PERK signaling pathway, leading to a cascade of downstream events that culminate in G1 cell cycle arrest and apoptosis in cancer cells. The core mechanism involves the phosphorylation of eIF2α, increased translation of ATF4, and subsequent upregulation of CHOP. This guide provides a comprehensive overview of these downstream targets, presenting available quantitative data and detailed experimental protocols to aid researchers in further investigating the therapeutic potential of PERK activators. The provided visualizations of signaling pathways and experimental workflows serve as a clear and concise reference for understanding the complex cellular responses to this compound.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312: A Technical Guide to its Selective Activation of the Unfolded Protein Response's PERK Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the small molecule CCT020312 and its specific effects on the Unfolded Protein Response (UPR) pathway. This compound has been identified as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) branch of the UPR, a critical signaling network involved in cellular stress, homeostasis, and disease. This guide consolidates key findings on its mechanism of action, downstream cellular consequences, and the experimental methodologies used to elucidate its function, serving as a comprehensive resource for professionals in biomedical research and drug development.
Core Mechanism: Selective Activation of the PERK Pathway
The Unfolded Protein Response is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It operates through three main sensor proteins: PERK (EIF2AK3), Inositol-Requiring Enzyme 1α (IRE1α), and Activating Transcription Factor 6 (ATF6).
This compound is a small molecule that functions as a selective activator of the PERK signaling pathway.[1][2][3] Unlike global ER stress inducers like thapsigargin, this compound does not induce a full UPR.[4][5][6] Specifically, it does not trigger the activation of the IRE1α or ATF6 branches.[5][6] This selectivity makes this compound a valuable chemical tool to study the specific consequences of PERK activation.
Upon activation by this compound, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[2][5] This phosphorylation event leads to a transient attenuation of global protein synthesis, which reduces the load of new proteins entering the ER. Paradoxically, it also promotes the selective translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[2][4] ATF4, a transcription factor, then translocates to the nucleus and drives the expression of genes involved in stress adaptation, apoptosis, and autophagy, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][3]
Quantitative Data Summary
The biological activity of this compound has been quantified across various cancer cell lines. The data highlights its potency in activating the PERK pathway and its downstream anti-proliferative and pro-apoptotic effects.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
|---|---|---|---|
| PERK Activation (EC₅₀) | - | 5.1 µM | [7] |
| pRB Phosphorylation Inhibition | HT29 | Linear response between 1.8 - 6.1 µM | [1] |
| Cell Proliferation Inhibition | HT29, HCT116 | Effective inhibition at 7 µM (24h) | [7] |
| MDA-MB-453, CAL-148 (TNBC) | Dose-dependent reduction in viability | [2] | |
| C4-2, LNCaP (Prostate) | Dose-dependent inhibition of viability | [3] | |
| G1 Cell Cycle Arrest | HT29 | Occurs at 10 µM (24h) | [1][5] |
| MDA-MB-453, CAL-148 | Dose- and time-dependent arrest | [2] | |
| C4-2, LNCaP | Induced at treatment concentrations | [3] | |
| Apoptosis Induction | MDA-MB-453, CAL-148 | Increased cleaved PARP and Bax | [1][2] |
| C4-2, LNCaP | Increased cleaved-Caspase3 and cleaved-PARP | [3] |
| Autophagy Induction | C4-2, LNCaP | Increased LC3II/I ratio and autophagosome formation |[3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage & Administration | Key Outcomes | Reference(s) |
|---|---|---|---|
| MDA-MB-453 Xenograft (TNBC) | Not specified | Suppressed tumor growth; Increased p-eIF2α, ATF4, CHOP; Decreased CDK4, CDK6, p-AKT, p-mTOR | [2][7] |
| C4-2 Xenograft (Prostate Cancer) | Not specified | Suppressed tumor growth; Activated PERK pathway; Induced apoptosis and autophagy | [3] |
| P301S Tau Transgenic Mice | 2 mg/kg; i.p. daily for 6 weeks | Improved performance in Morris water maze | [1] |
| Wildtype Mice | 1-5 mg/kg; i.p. daily for 3 days | Increased p-PERK and NRF2 in brain |[1][8] |
Downstream Cellular Effects of this compound-Mediated PERK Activation
Activation of the PERK/eIF2α/ATF4 axis by this compound triggers several significant downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.
-
G1 Phase Cell Cycle Arrest: this compound treatment leads to a robust arrest in the G1 phase of the cell cycle.[2][3] This is a direct consequence of the translational attenuation of key cell cycle proteins. A marked reduction is observed in the levels of G1/S cyclins D1, D2, D3, E, and A, as well as the catalytic subunit CDK2.[1][5] In triple-negative breast cancer (TNBC) and prostate cancer cells, this compound decreases the protein levels of CDK4 and CDK6.[2][3][9] Concurrently, an increase in the CDK inhibitor p27KIP1 is observed.[1]
-
Induction of Apoptosis: Prolonged activation of the PERK pathway is pro-apoptotic. This compound induces apoptosis via the ATF4-mediated upregulation of CHOP.[2] This is accompanied by changes in the expression of Bcl-2 family proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][9] The execution of apoptosis is confirmed by the increased levels of cleaved Caspase-3 and cleaved PARP.[3]
-
Induction of Autophagy: In prostate cancer cells, this compound has been shown to induce autophagy, evidenced by an increased LC3II/I ratio, elevated levels of Atg12-Atg5 and Beclin1, and the formation of autophagosomes.[3]
-
Inhibition of AKT/mTOR Signaling: In TNBC models, this compound treatment also leads to the inactivation of the pro-survival AKT/mTOR pathway, indicated by decreased levels of phosphorylated AKT and mTOR.[2][7][9]
Key Experimental Protocols
The following section details the methodologies commonly employed in the investigation of this compound's effects on the UPR pathway.
4.1 Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HT29 (colon), MCF7 (breast), MDA-MB-453 (TNBC), CAL-148 (TNBC), C4-2 (prostate), and LNCaP (prostate) are commonly used.[2][3][4]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10-100 mM) and stored at -20°C or -80°C.[7][8] The stock solution is diluted in culture medium to the final working concentrations for experiments. A vehicle control (DMSO) is run in parallel.
4.2 Western Blotting This technique is used to detect changes in protein expression and phosphorylation status.
-
Cell Lysis: After treatment with this compound for the desired time and concentration, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, GRP78/BiP, Cyclin D1, CDK4, Bax, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3 Cell Viability and Proliferation Assays
-
CCK-8/MTS Assay: Cells are seeded in 96-well plates, allowed to adhere, and then treated with various concentrations of this compound. After the incubation period (e.g., 24, 48, 72 hours), a solution (e.g., CCK-8) is added to each well. The absorbance is measured at the appropriate wavelength (e.g., 450 nm) to determine the number of viable cells.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. The medium is changed every few days for 1-2 weeks until visible colonies form. Colonies are then fixed with methanol (B129727) and stained with crystal violet. The number of colonies is counted to assess long-term proliferative capacity.[2]
4.4 In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[2][3]
-
Tumor Implantation: Cancer cells (e.g., 5 x 10⁶ MDA-MB-453 cells) are mixed with Matrigel and implanted orthotopically (e.g., in the mammary fat pad) or subcutaneously.[2]
-
Treatment: Once tumors reach a palpable size (e.g., ~4-5 mm³), mice are randomized into control (vehicle) and treatment groups. This compound is administered, often via intraperitoneal (i.p.) injection.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry (IHC), to confirm target engagement in vivo.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312 and eIF2α Phosphorylation Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CCT020312, a selective activator of the PKR-like endoplasmic reticulum (ER) kinase (PERK), and its central role in the eIF2α phosphorylation signaling pathway. This compound has emerged as a valuable research tool and a potential therapeutic agent, particularly in oncology, due to its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts in this area.
Introduction
The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR is mediated by three main sensor proteins: PERK, inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). The PERK branch of the UPR plays a crucial role in attenuating global protein synthesis to alleviate ER stress. This is primarily achieved through the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).
This compound is a small molecule that has been identified as a selective activator of PERK.[1][2] Unlike general ER stress inducers like thapsigargin, this compound appears to selectively activate the PERK-eIF2α signaling axis without significantly engaging the IRE1 or ATF6 pathways.[3][4] This selectivity makes this compound a powerful tool for studying the specific downstream consequences of PERK activation and eIF2α phosphorylation.
Mechanism of Action of this compound
This compound activates PERK, which in turn phosphorylates eIF2α at Serine 51. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. The inhibition of eIF2B leads to a global reduction in protein synthesis, which helps to reduce the load of newly synthesized proteins entering the ER.
Paradoxically, while global translation is attenuated, the translation of a select group of mRNAs containing upstream open reading frames (uORFs) is enhanced. A key target of this translational upregulation is the activating transcription factor 4 (ATF4). ATF4, in turn, transcriptionally activates a suite of genes involved in stress adaptation, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][5][6]
Prolonged activation of the PERK/eIF2α/ATF4/CHOP pathway by this compound has been shown to induce G1 phase cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][5] Additionally, this compound has been observed to inactivate the pro-survival AKT/mTOR signaling pathway.[2][6]
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Value | Reference |
| HT29 | Colon Carcinoma | pRB Phosphorylation (S608) | Linear Response Range | 1.8 - 6.1 µM (24h) | [4][5] |
| HT29 | Colon Carcinoma | pRB Phosphorylation (S608) | Half-maximal reduction | 4.2 µM | [7] |
| HCT116 | Colon Carcinoma | pRB Phosphorylation (S608) | Half-maximal reduction | 5.7 µM | [7] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Viability (CCK-8) | Dose-dependent reduction | 0, 6, 8, 10, 12 µM (24h) | [1][2] |
| CAL-148 | Triple-Negative Breast Cancer | Cell Viability (CCK-8) | Dose-dependent reduction | 0, 6, 8, 10, 12 µM (24h) | [1][2] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Apoptosis (Flow Cytometry) | Dose-dependent increase | 0, 6, 8, 10, 12 µM (24h) | [2] |
| CAL-148 | Triple-Negative Breast Cancer | Apoptosis (Flow Cytometry) | Dose-dependent increase | 0, 6, 8, 10, 12 µM (24h) | [2] |
| U2OS | Osteosarcoma | Growth Inhibition (with Paclitaxel) | Augmentation of inhibition | 2.5 µM | [4] |
| C4-2 | Prostate Cancer | Cell Viability | Inhibition | Not specified | [5] |
| LNCaP | Prostate Cancer | Cell Viability | Inhibition | Not specified | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |
| MDA-MB-453 Orthotopic Xenograft Mice | Triple-Negative Breast Cancer | 24 mg/kg | Not specified | Tumor growth inhibition | [2] |
| C4-2 Xenograft Mouse Model | Prostate Cancer | Not specified | Not specified | Suppressed tumor growth | [5] |
| P301S Tau Transgenic Mice | N/A (Neurodegeneration model) | 2 mg/kg | Intraperitoneal injection; once daily for 6 weeks | Improved performance in Morris water maze | [5] |
| Wildtype Mice | N/A | 1-5 mg/kg | i.p.; once daily for 3 days | Increased p-PERK and NRF2 in brain | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflows
Caption: Western blot workflow.
Caption: Cell viability assay workflow.
Experimental Protocols
Western Blotting for Phosphorylated eIF2α and Downstream Targets
Objective: To detect the levels of phosphorylated and total eIF2α, ATF4, CHOP, and other relevant proteins in cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 10-12%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with various concentrations of this compound for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
96-well plates
-
Cell culture medium
-
CCK-8 (Cell Counting Kit-8) reagent
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well.[1]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 24 or 48 hours.[1]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1]
-
Incubation: Incubate for 1-2 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells/well in 6-well plates and treat with this compound for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., MDA-MB-453)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization and Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound at the desired dose and schedule (e.g., 24 mg/kg).[2]
-
Monitoring: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a selective and potent activator of the PERK/eIF2α signaling pathway. Its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, coupled with its selectivity for the PERK branch of the UPR, makes it an invaluable tool for cancer research and a promising candidate for further therapeutic development. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering a foundation of quantitative data, experimental protocols, and pathway visualizations to facilitate future investigations into the therapeutic potential of modulating eIF2α phosphorylation signaling.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CCT020312 in ER Stress-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CCT020312, a selective activator of the PERK (Protein kinase RNA-like endoplasmic reticulum kinase) pathway, and its role in inducing apoptosis through endoplasmic reticulum (ER) stress. This document outlines the molecular mechanisms, summarizes key quantitative data from various studies, provides detailed experimental protocols, and visualizes the involved signaling pathways.
Introduction: ER Stress and the Unfolded Protein Response
The endoplasmic reticulum is a critical organelle for protein folding and modification. Perturbations to this environment, such as nutrient deprivation, hypoxia, or imbalances in calcium homeostasis, can lead to the accumulation of misfolded or unfolded proteins, a condition known as ER stress.[1] To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), ATF6 (activating transcription factor 6), and PERK.[1][2]
While the initial phase of the UPR aims to restore ER homeostasis and promote cell survival, prolonged or severe ER stress can shift the balance towards apoptosis.[2][3] The PERK branch of the UPR is a key determinant in this cell fate decision.[2] Upon activation, PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4).[1][4] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, crucially, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][5] It is the sustained activation of the PERK-eIF2α-ATF4-CHOP axis that is a major contributor to ER stress-induced apoptosis.[2][3]
This compound: A Selective PERK Activator
This compound is a small molecule that has been identified as a selective activator of PERK signaling.[2][6][7][8] Unlike global ER stress inducers like thapsigargin, this compound does not appear to induce the other branches of the UPR, such as the IRE1 or ATF6 pathways.[6][9] This selectivity makes it a valuable tool for studying the specific consequences of PERK activation and a potential therapeutic agent for diseases like cancer, where the UPR is often dysregulated.[6][10][11]
Mechanism of Action
This compound induces the phosphorylation of eIF2α, leading to the downstream activation of the ATF4/CHOP signaling cascade.[2][10] This has been demonstrated across various cancer cell lines, including triple-negative breast cancer (TNBC), prostate cancer, and colorectal cancer.[2][10][11] The activation of this pathway by this compound results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2][10][12]
The pro-apoptotic effects of this compound are mediated by changes in the expression of Bcl-2 family proteins. Studies have shown that treatment with this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][12] Furthermore, the induction of apoptosis is confirmed by the cleavage of PARP (poly ADP-ribose polymerase), a hallmark of caspase-dependent cell death.[2][10][12] Knockdown of CHOP has been shown to attenuate the pro-apoptotic effects of this compound, confirming the critical role of this transcription factor in the compound's mechanism of action.[2][10]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on apoptosis and cell viability in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | This compound Concentration (µM) | Duration (h) | Apoptotic Cells (%) |
| MDA-MB-453 | 0 | 24 | Control |
| 6 | 24 | Increased (Dose-dependent) | |
| 8 | 24 | Increased (Dose-dependent) | |
| 10 | 24 | Increased (Dose-dependent) | |
| 12 | 24 | Increased (Dose-dependent) | |
| CAL-148 | 0 | 24 | Control |
| 6 | 24 | Increased (Dose-dependent) | |
| 8 | 24 | Increased (Dose-dependent) | |
| 10 | 24 | Increased (Dose-dependent) | |
| 12 | 24 | Increased (Dose-dependent) | |
| Data derived from flow cytometry analysis of Annexin V/FITC stained cells.[2] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value |
| EC50 for pRB phosphorylation inhibition | HT29 | 4.2 µM[9] |
| HCT116 | 5.7 µM[9] | |
| GI50 for cell growth inhibition | Not Specified | 3.1 µM |
| EC50 for PERK activation | Not Specified | 5.1 µM[8] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
The diagram below outlines a typical experimental workflow to investigate the pro-apoptotic effects of this compound.
Caption: Workflow for apoptosis assessment after this compound treatment.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Triple-negative breast cancer cell lines MDA-MB-453 and CAL-148 are commonly used.[2]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO.[7][8] For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 0, 6, 8, 10, and 12 µM).[2]
Apoptosis Assay by Flow Cytometry
This protocol is based on the use of an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]
-
Cell Seeding: Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.[2]
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Adherent cells are detached using trypsin.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blotting
This protocol is used to detect changes in the protein levels of the PERK pathway and apoptosis-related markers.[2]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, Bax, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent and selective activator of the PERK branch of the Unfolded Protein Response. Its ability to specifically engage the PERK-eIF2α-ATF4-CHOP signaling axis provides a valuable tool for dissecting the mechanisms of ER stress-induced apoptosis. The data consistently demonstrate that this compound induces apoptosis in various cancer models, suggesting its potential as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of cancer biology, cell stress, and apoptosis. Further investigation into the in vivo efficacy and safety profile of this compound and its analogues is warranted to fully explore its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling CCT020312: A Selective PERK Activator for G1/S Checkpoint Induction
A Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel Anticancer Agent
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CCT020312, a selective small molecule activator of the Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3), more commonly known as PERK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the G1/S cell cycle checkpoint and the integrated stress response in oncology.
Discovery and Identification
This compound was identified through a mechanism-based high-throughput screen designed to discover small molecules that could activate the G1/S checkpoint in cancer cells.[1][2] The primary assay monitored the phosphorylation status of the retinoblastoma protein (pRB), a critical regulator of the G1/S transition.[1] Proliferating HT29 human colon carcinoma cells were utilized to identify compounds capable of attenuating pRB phosphorylation.[1] this compound emerged as a potent hit that did not directly inhibit cyclin-dependent kinases (CDKs) but rather induced a robust G1 cell cycle arrest.[1]
Mechanism of Action: Selective PERK Activation
Subsequent mechanistic studies revealed that this compound selectively activates the PERK branch of the unfolded protein response (UPR).[1][3] Unlike classical UPR inducers like thapsigargin, this compound does not trigger a full ER stress response, showing minimal induction of the ATF6 and IRE1 pathways.[1]
The primary molecular event following this compound treatment is the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α) on Serine 51.[1][2] This phosphorylation is dependent on PERK, as demonstrated in PERK knockout mouse embryonic fibroblasts (MEFs), where the effect of this compound on eIF2α phosphorylation and cell cycle progression was abrogated.[4]
Phosphorylation of eIF2α leads to a global attenuation of protein translation.[1] A critical consequence of this is the rapid depletion of short-lived proteins, including the D-type cyclins (D1, D2, D3).[1] The loss of D-type cyclins prevents the formation of active Cyclin D-CDK4/6 complexes, leading to a decrease in the phosphorylation of their substrate, pRB.[1][3] Hypophosphorylated pRB remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1]
Furthermore, the activation of the PERK/eIF2α pathway also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn induces the expression of C/EBP Homologous Protein (CHOP)/Gadd153.[1][3] Prolonged activation of this pathway can ultimately lead to apoptosis.[3][5]
Quantitative Biological Activity
This compound exhibits potent and selective activity in various cancer cell lines. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Conditions | Reference |
| EC50 for PERK Activation | 5.1 µM | Cell-based assay | [4][6] |
| Half-maximal pRB Phosphorylation Inhibition (HT29 cells) | 4.2 µM | Cell-based immunoassay (P-S608-pRB) after 24h treatment | [4] |
| Half-maximal pRB Phosphorylation Inhibition (HCT116 cells) | 5.7 µM | Cell-based immunoassay (P-S608-pRB) after 24h treatment | [4] |
| Linear Response Range for P-S608-pRB Loss (HT29 cells) | 1.8 - 6.1 µM | Cell-based immunoassay after 24h treatment | [2][4][5][7] |
| Cell Line | GI50 (Cell Proliferation) | Assay Conditions | Reference |
| HT29 (Colon Carcinoma) | 3.2 µM | 96h Sulforhodamine B (SRB) assay | [4] |
| HCT116 (Colon Carcinoma) | 5.4 µM | 96h Sulforhodamine B (SRB) assay | [4] |
| Cell Line | Treatment | % Cells in G1 Phase (Mean ± SD) | Reference |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 0 µM this compound | 53.70 ± 1.85% | [1] |
| 6 µM this compound | 64.13 ± 1.86% | [1] | |
| 8 µM this compound | 70.27 ± 1.29% | [1] | |
| 10 µM this compound | 79.53 ± 2.28% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Seed MDA-MB-453 or CAL-148 cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells (e.g., MDA-MB-453, CAL-148, or HT29) in 6-well plates.[1][4]
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 16 or 24 hours).[1][4]
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and store at 4°C overnight.[1]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubate in the dark at 37°C for 1 hour.[1]
-
Analyze the DNA content by flow cytometry. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.[1]
Western Blotting
-
Lyse this compound-treated and control cells in RIPA lysis buffer.[1]
-
Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).[1]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, Cyclin D1, CDK4, CDK6, p-pRB, pRB, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[1][3]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Model
-
Establish an orthotopic xenograft model by implanting MDA-MB-453 triple-negative breast cancer cells mixed with Matrigel into the mammary fat pad of nude mice.[1]
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 24 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to the desired schedule.[1][3]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis, such as immunohistochemistry or Western blotting, to assess target modulation.[1][3]
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to G1 arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Preclinical Antitumor Activity
The antitumor effects of this compound have been demonstrated in preclinical models. In triple-negative breast cancer (TNBC) cell lines, this compound inhibited cell viability and proliferation in a dose- and time-dependent manner.[1][3] It also induced apoptosis, as evidenced by an increase in Annexin V-positive cells and modulation of apoptosis-related proteins such as cleaved PARP, Bax, and Bcl-2.[1][3]
In an orthotopic xenograft mouse model using MDA-MB-453 TNBC cells, this compound treatment at 24 mg/kg suppressed tumor growth.[1][3] Analysis of the tumors from treated mice confirmed the in-cellulo mechanism of action, showing increased levels of p-eIF2α, ATF4, and CHOP, and decreased levels of CDK4 and CDK6.[1][3]
Furthermore, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents. For instance, it augmented the growth-inhibitory effects of paclitaxel (B517696) in U2OS osteosarcoma cells, particularly in cells with a defective paclitaxel-induced eIF2α phosphorylation response.[1][2]
Conclusion and Future Directions
This compound is a valuable chemical tool for selectively activating the PERK/eIF2α signaling pathway. Its ability to induce a potent G1 cell cycle arrest and apoptosis in cancer cells highlights the therapeutic potential of targeting this pathway. The preclinical data, particularly in models of triple-negative breast cancer, suggest that this compound or its optimized derivatives could be developed as a novel anticancer agent, either as a monotherapy or in combination with other drugs. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted to advance its clinical translation.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Impact of CCT020312 on Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on CCT020312, a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and its therapeutic potential in triple-negative breast cancer (TNBC). This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Findings: this compound's Anti-Tumor Activity in TNBC
This compound has demonstrated significant anti-tumor effects in TNBC models by inducing cell cycle arrest and apoptosis.[1][2] The compound's mechanism of action is centered on the activation of the PERK signaling pathway, a key component of the unfolded protein response (UPR), and the subsequent inhibition of the pro-survival AKT/mTOR pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on TNBC cell lines and in an in vivo model.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay | Treatment | Result |
| MDA-MB-453 | Cell Viability (CCK-8) | Dose-dependent increase in this compound concentration | Significant inhibition of cell viability in a dose-dependent manner.[1] |
| Apoptosis (Flow Cytometry) | 6, 8, 10, 12 µM this compound for 24h | Dose-dependent increase in the proportion of apoptotic cells.[1] | |
| Cell Cycle Analysis (Flow Cytometry) | 6, 8, 10 µM this compound | Dose-dependent G1 phase cell cycle arrest.[1] | |
| CAL-148 | Cell Viability (CCK-8) | Dose-dependent increase in this compound concentration | Significant inhibition of cell viability in a dose-dependent manner.[1] |
| Apoptosis (Flow Cytometry) | 6, 8, 10, 12 µM this compound for 24h | Dose-dependent increase in the proportion of apoptotic cells.[1] | |
| Colony Formation | 4, 6, 8 µM this compound | Significant inhibition of colony formation in a dose-dependent manner.[1] |
Note: While studies indicate potent anti-proliferative activity at low micromolar concentrations, specific IC50 values for this compound in MDA-MB-453 and CAL-148 cell lines are not explicitly stated in the reviewed literature.
Table 2: In Vivo Efficacy of this compound in an MDA-MB-453 Orthotopic Xenograft Mouse Model
| Parameter | Treatment | Duration | Result |
| Tumor Growth | 24 mg/kg this compound | 21 days | Significant inhibition of tumor growth (p < 0.05).[1] |
| Body Weight | 24 mg/kg this compound | 21 days | No significant change observed.[1] |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect in TNBC is mediated through a dual mechanism: the activation of the pro-apoptotic PERK pathway and the inhibition of the pro-survival AKT/mTOR pathway.
This compound-Induced Signaling Cascade in TNBC
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing the effect of this compound on the viability of TNBC cells.
-
Cell Seeding : TNBC cells (MDA-MB-453 or CAL-148) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.
-
Treatment : The cells are then treated with various concentrations of this compound.
-
Incubation : Following treatment, the plates are incubated for 24 or 48 hours.
-
CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation : The plates are incubated for 1-4 hours.
-
Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels in TNBC cells following treatment with this compound.
-
Sample Preparation : TNBC cells are treated with this compound, harvested, and lysed. Protein concentration is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with primary antibodies specific to the proteins of interest overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells after this compound treatment.
-
Cell Treatment : TNBC cells are treated with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting : Cells are harvested by trypsinization.
-
Washing : The harvested cells are washed with cold phosphate-buffered saline (PBS).
-
Staining : Cells are resuspended in 1X Annexin V Binding Buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation : The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the procedure for analyzing the cell cycle distribution of TNBC cells treated with this compound.
-
Cell Treatment and Harvest : TNBC cells are treated with this compound, then harvested and washed with PBS.
-
Fixation : Cells are fixed in ice-cold 70% ethanol overnight at 4°C.
-
Staining : The fixed cells are washed and then resuspended in a solution containing propidium iodide (PI) and RNase A.
-
Incubation : The cells are incubated for 30 minutes at 37°C.
-
Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Orthotopic Xenograft Model
This protocol describes the establishment and use of a mouse model to evaluate the in vivo efficacy of this compound.
-
Cell Implantation : MDA-MB-453 cells are mixed with Matrigel and implanted into the mammary fat pads of female nude mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.
-
Treatment : The treatment group receives this compound (e.g., 24 mg/kg), while the control group receives a vehicle.
-
Monitoring : Tumor volume and mouse body weight are monitored regularly throughout the study.
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting or immunohistochemistry.
Drug Development and Clinical Context
As of the latest available information, there are no registered clinical trials for this compound specifically. However, the modulation of the PERK pathway is an active area of cancer research. Both PERK inhibitors and other GCN2 activators (another kinase in the integrated stress response) are currently in early-phase clinical development for solid tumors.[3] The therapeutic strategy of modulating the UPR presents a novel approach to cancer treatment, though the dual role of PERK in both promoting and suppressing tumors necessitates careful consideration in clinical applications.[4] Further research is required to determine the clinical viability and safety profile of PERK activators like this compound for the treatment of TNBC.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HiberCell to Present Pre-clinical Data on its Novel GCN2 Activator and PERK Inhibitor Programs at the American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]
- 4. What are PERK activators and how do they work? [synapse.patsnap.com]
The Potential of CCT020312 in Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for advanced and castration-resistant forms. CCT020312, a selective small molecule activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), has emerged as a promising investigational compound. This technical guide provides an in-depth overview of the core mechanism of this compound, its demonstrated anti-tumor effects in prostate cancer models, and detailed experimental protocols for its evaluation. By activating a specific branch of the Unfolded Protein Response (UPR), this compound initiates a signaling cascade that culminates in cell cycle arrest, apoptosis, and autophagy, highlighting its potential as a novel therapeutic agent.
Introduction
The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR has a dual role in cancer, either promoting cell survival or inducing cell death. One of the three major branches of the UPR is mediated by PERK. This compound has been identified as a selective activator of the PERK signaling pathway.[1][2] This document outlines the therapeutic potential of this compound in prostate cancer by detailing its mechanism of action and providing methodologies for its preclinical investigation.
Mechanism of Action: Selective PERK Pathway Activation
This compound selectively activates the PERK branch of the UPR.[2] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, which helps to reduce the protein load on the ER. Paradoxically, it also leads to the preferential translation of certain mRNAs, including Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis, cell cycle arrest, and autophagy.[1]
Studies have shown that this compound's anti-tumor effects in prostate cancer cells, including C4-2 and LNCaP, are mediated through the activation of this PERK/eIF2α/ATF4/CHOP signaling cascade.[1] The downstream consequences of this pathway activation are G1 cell cycle arrest, induction of apoptosis, and stimulation of autophagy.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines. While not all data is derived from prostate cancer cells, it provides a strong indication of the compound's potency and cellular effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (PERK Activation) | - | 5.1 µM | [3] |
| Half-maximal reduction of pRB phosphorylation | HT29 (Colon) | 4.2 µM | [4] |
| Half-maximal reduction of pRB phosphorylation | HCT116 (Colon) | 5.7 µM | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution (24h treatment)
| Concentration | Cell Line | % of Cells in G1 Phase (Mean ± SD) | Reference |
| 0 µM (Control) | MDA-MB-453 (Breast) | 53.70 ± 1.85% | [5] |
| 6 µM | MDA-MB-453 (Breast) | 64.13 ± 1.86% | [5] |
| 8 µM | MDA-MB-453 (Breast) | 70.27 ± 1.29% | [5] |
| 10 µM | MDA-MB-453 (Breast) | 79.53 ± 2.28% | [5] |
Table 3: In Vivo Efficacy of this compound
| Cancer Type | Cell Line (Xenograft Model) | Treatment Dose | Outcome | Reference |
| Prostate Cancer | C4-2 | Not Specified | Suppressed tumor growth | [1] |
| Breast Cancer | MDA-MB-453 | 24 mg/kg | Inhibited tumor growth | [3] |
Visualizing Signaling and Experimental Workflows
This compound-Induced PERK Signaling Pathway
Caption: this compound selectively activates PERK, leading to downstream signaling events that promote anti-tumor responses.
Experimental Workflow for Evaluating this compound in Prostate Cancer
Caption: A generalized workflow for the preclinical evaluation of this compound in prostate cancer models.
Detailed Experimental Protocols
The following are adapted protocols for key experiments to assess the efficacy of this compound in prostate cancer cell lines such as LNCaP and C4-2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (LNCaP, C4-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for PERK Pathway Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using software like ImageJ to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject approximately 1-2 x 10^6 C4-2 prostate cancer cells suspended in Matrigel into the flank of male athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (width² x length)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and PERK pathway activation (p-PERK).
Conclusion
This compound represents a targeted therapeutic strategy that leverages the UPR to induce cell death and inhibit proliferation in prostate cancer cells. Its selective activation of the PERK pathway offers a clear mechanism of action with measurable downstream effects. The data and protocols presented in this guide provide a robust framework for researchers to further investigate the potential of this compound as a novel therapeutic agent for prostate cancer. Future studies should focus on optimizing dosing and scheduling in vivo, exploring combination therapies, and identifying predictive biomarkers of response.
References
- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle perturbations and radiosensitization effects in a human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
The PERK Activator CCT020312: A Technical Guide to its Application in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is the accumulation of misfolded proteins, which leads to cellular stress, particularly within the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring cellular homeostasis. One of the central pathways in the UPR is mediated by the protein kinase R-like ER kinase (PERK). While chronic PERK activation can be detrimental, transient activation is emerging as a potential therapeutic strategy. CCT020312 is a small molecule that has been identified as a selective activator of the PERK signaling pathway. This technical guide provides an in-depth overview of the applications of this compound in various neurodegenerative disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action: The PERK Signaling Pathway
This compound selectively activates PERK, a key transducer of the Unfolded Protein Response (UPR). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a transient attenuation of global protein synthesis, reducing the protein load on the ER. Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often mediated by the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). The therapeutic potential of this compound in neurodegenerative diseases is thought to stem from the protective aspects of this pathway, such as the reduction of misfolded protein aggregation and the enhancement of cellular stress resistance.
The PERK Activator CCT020312: A Technical Guide to its Effects on Tau Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease and Progressive Supranuclear Palsy (PSP), are characterized by the pathological aggregation of the microtubule-associated protein tau. Recent research has identified the RNA-like endoplasmic reticulum kinase (PERK) signaling pathway as a potential therapeutic target for these devastating conditions. CCT020312 is a selective activator of PERK, and this guide provides an in-depth overview of its mechanism of action and its effects on tau pathology, based on key preclinical studies.[1][2]
This compound has been shown to mitigate tau pathology in both in vitro and in vivo models.[2][3] It works by selectively activating PERK signaling, which is a component of the unfolded protein response (UPR).[4][5] The therapeutic benefits in the context of tauopathies appear to be mediated through the alternative PERK-NRF2 pathway, as the canonical PERK-EIF2A pathway, which can have detrimental effects, is often downregulated in these conditions.[2][3] This guide will detail the quantitative effects of this compound, the experimental protocols used to elicit these findings, and the signaling pathways involved.
Quantitative Data on the Effects of this compound on Tau Pathology
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on various markers of tau pathology and neuronal health.
In Vitro Data in LUHMES Neuron Models
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| Annonacin-induced tauopathy | This compound (200 nM) | MC1-immunoreactive tau (pathological conformation) | Reversed annonacin-induced increase | [2] |
| Annonacin-induced tauopathy | This compound (200 nM) | 4R tau mRNA and protein levels | Reduced and almost completely reversed the effect of annonacin (B1665508) | [2] |
| Annonacin-induced tauopathy | This compound (200 nM) | Cell Viability (MTT assay and ATP concentration) | Improved both metabolic activity and ATP concentrations over a broad range of annonacin concentrations | [2] |
| 4R tau overexpression | This compound (200 nM) | CP13-immunoreactive tau (phosphorylated tau) | Normalized 4R tau-induced increase | [6] |
| 4R tau overexpression | This compound (200 nM) | Cell Viability (MTT assay and ATP concentration) | Protected against 4R tau-induced reduction in cell viability | [2] |
In Vivo Data in P301S Tau Transgenic Mice
| Treatment Regimen | Behavioral Test | Measured Parameter | Result | Reference |
| 2 mg/kg/day i.p. for 6 weeks (starting at 9 weeks of age) | Morris Water Maze | Time to find hidden platform | Significant improvement in learning compared to saline-treated P301S mice | [7] |
| 2 mg/kg/day i.p. for 6 weeks (starting at 17 weeks of age) | Rotarod Test | Time span until falling off the rotating rod | Restored performance compared to saline-treated P301S mice | [2] |
| Treatment Regimen | Neuropathological Analysis | Measured Parameter | Result | Reference |
| 2 mg/kg/day i.p. for 6 weeks (starting at 17 weeks of age) | Immunohistochemistry (Hippocampus) | Optical densities of HT7 (total tau), MC1 (pathological conformation), CP13 and AT180 (phospho-tau) antibodies | Significantly decreased upon PERK activator treatment | [6] |
| 2 mg/kg/day i.p. for 6 weeks (starting at 17 weeks of age) | Analysis of α-motoneurons | Degeneration of α-motoneurons | Prevented motoneuron loss | [2] |
| 1-5 mg/kg i.p. for 3 days (in wildtype mice) | Western Blot (Brain homogenates) | Phosphorylated PERK and NRF2 levels | Increased levels | [1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Annonacin-Induced Tauopathy Model in LUHMES Cells
-
Cell Culture: Lund human mesencephalic (LUHMES) cells, conditionally immortalized human fetal neuroblasts, are cultured and differentiated into post-mitotic neurons.[8][9]
-
Annonacin Treatment: Differentiated LUHMES neurons are treated with annonacin (e.g., 20 nM) to induce tau pathology.[10]
-
This compound Treatment: Concurrently with annonacin treatment, cells are treated with this compound at a non-toxic concentration (e.g., 200 nM).[2]
-
Analysis: After a specified incubation period (e.g., 48 hours), cells are harvested for analysis of tau pathology markers by Western blotting and immunofluorescence, and cell viability is assessed using MTT and ATP assays.[2]
In Vivo P301S Tau Transgenic Mouse Model
-
Animal Model: P301S tau transgenic mice, which express the human P301S mutant tau protein and develop age-dependent tau pathology and cognitive deficits, are used.[2][3]
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil) and administered via intraperitoneal (i.p.) injection at a dose of 2 mg/kg/day.[1][7]
-
Treatment Paradigms:
-
Early Intervention (Cognitive Rescue): Treatment is initiated in young mice (e.g., 9 weeks of age) and continued for 6 weeks to assess effects on the development of memory deficits.[7]
-
Late Intervention (Motor and Pathological Rescue): Treatment is initiated in older mice (e.g., 17 weeks of age) and continued for 6 weeks to assess effects on motor deficits and established tau pathology.[2]
-
-
Behavioral Analysis:
-
Neuropathological Analysis: Following the treatment period, mice are euthanized, and brain tissue is collected for immunohistochemical and biochemical analysis of tau pathology.
Western Blotting for Phosphorylated Tau and Signaling Proteins
-
Protein Extraction: Cells or brain tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13]
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding. Milk is avoided as it contains phosphoproteins that can increase background.[13]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of tau (e.g., HT7, CP13, AT180), PERK, EIF2A, and NRF2.[6][14]
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.
Immunohistochemistry for Tau Pathology
-
Tissue Preparation: Mouse brains are fixed, cryoprotected, and sectioned.
-
Antigen Retrieval: Sections are subjected to antigen retrieval to unmask epitopes.
-
Blocking: Sections are blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies that recognize different forms of tau, such as MC1 (pathological conformation), CP13 (phosphorylated Ser202), and AT180 (phosphorylated Thr231).[6][15][16]
-
Secondary Antibody and Visualization: Sections are incubated with appropriate secondary antibodies and visualized using a suitable detection system (e.g., DAB or fluorescence).
-
Quantification: The optical density of the staining is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound in mitigating tau pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 3. PERK activation mitigates tau pathology in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Prevention of the degeneration of human dopaminergic neurons in an astrocyte co-culture system allowing endogenous drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Differentiation of Human Dopaminergic Neuronal Cell Model for Preclinical Translational Research in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Tau-proximity ligation assay reveals extensive previously undetected pathology prior to neurofibrillary tangles in preclinical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
CCT020312: A Deep Dive into its Chemical Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and therapeutic implications of this compound. It consolidates key in vitro and in vivo data, details experimental methodologies, and visualizes the compound's engagement with cellular signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound has emerged as a valuable chemical tool for selectively activating the PERK signaling pathway, a crucial cellular stress response mechanism.[1] The unfolded protein response is a key regulator of cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][3] this compound's ability to selectively modulate this pathway has positioned it as a compound of interest for therapeutic intervention. This document synthesizes the current understanding of this compound's chemical and biological properties.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-4-oxobutyl)-3,3-diethylurea | |
| Molecular Formula | C31H30Br2N4O2 | [4] |
| Molecular Weight | 650.40 g/mol | [4][5] |
| CAS Number | 324759-76-4 | [4][5] |
| Appearance | Yellow-white solid | |
| Solubility | DMSO: 50 mg/mL | |
| Purity | ≥98% (HPLC) |
Mechanism of Action
This compound functions as a selective activator of PERK (also known as EIF2AK3).[5][6] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1][6] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the load of unfolded proteins in the endoplasmic reticulum.[1] However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).[7][8] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and apoptosis, including C/EBP homologous protein (CHOP).[7][8][9]
Prolonged activation of the PERK/eIF2α/ATF4/CHOP pathway by this compound can lead to cell cycle arrest and apoptosis, which is the basis for its anti-cancer activity.[7][8][9] Notably, this compound selectively activates the PERK branch of the UPR without inducing a full ER stress response.[1][10]
Signaling Pathways
The primary signaling cascade initiated by this compound is the PERK pathway. Additionally, this compound has been shown to inhibit the AKT/mTOR signaling pathway in cancer cells.[7][8]
Caption: this compound activates the PERK pathway and inhibits AKT/mTOR signaling.
In Vitro and In Vivo Activity
In Vitro Data
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Parameter | Cell Line(s) | Value | Effect | Reference(s) |
| EC50 (PERK Activation) | - | 5.1 µM | Activation of PERK | [5][11] |
| IC50 (pRB Phosphorylation) | HT29 | 4.2 µM | Inhibition of Retinoblastoma protein phosphorylation | |
| GI50 (Cell Proliferation) | HT29 | 3.1 µM | Inhibition of cell growth | |
| Concentration Range | HT29 | 1.8 - 6.1 µM | Concentration-dependent loss of P-S608-pRB signal | [1][6] |
| Concentration | MDA-MB-453, CAL-148 | 4, 6, 8 µM | Inhibition of colony formation | [7] |
| Concentration | HT29, HCT116 | 4.2 - 5.7 µM | Half-maximal reduction of pRB phosphorylation | [1] |
In Vivo Data
Animal studies have shown the anti-tumor efficacy of this compound.
| Animal Model | Dosage | Effect | Reference(s) |
| MDA-MB-453 Orthotopic Xenograft Mouse Model | 24 mg/kg | Inhibited tumor growth | [7] |
| P301S Tau Transgenic Mice | 2 mg/kg (i.p., daily for 6 weeks) | Improved performance in Morris water maze | [4][12] |
| Wildtype Mice | 1-5 mg/kg (i.p., daily for 3 days) | Increased levels of phosphorylated PERK and NRF2 in brain homogenates | [4][6] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
CCK-8 Assay: Triple-negative breast cancer (TNBC) cell lines (MDA-MB-453 and CAL-148) were treated with varying doses of this compound for 24 or 48 hours. Cell viability was subsequently measured using a Cell Counting Kit-8 (CCK-8).[7]
-
Colony Formation Assay: CAL-148 cells were treated with this compound at concentrations of 4, 6, and 8 μM to assess the compound's effect on colony formation capacity in a dose-dependent manner.[7]
-
Real-Time Cell Analysis: The growth curves of MDA-MB-453 and CAL-148 cells were dynamically monitored using a real-time cell analysis system following treatment with this compound to evaluate its impact on cell proliferation over time.[7]
Apoptosis Assays
-
Flow Cytometry: MDA-MB-453 and CAL-148 cells were treated with different concentrations of this compound for 24 hours. Apoptosis was then detected and quantified using an Annexin V/fluorescein isothiocyanate (FITC) apoptosis detection kit and flow cytometry.[7]
-
Western Blotting for Apoptosis Markers: Following treatment with this compound, protein levels of cleaved PARP, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic) were measured by Western blotting to confirm the induction of apoptosis.[6][7]
Western Blotting for Signaling Pathway Analysis
Total proteins from cell or tissue lysates were extracted using RIPA lysis buffer. Protein concentrations were determined using the Enhanced BCA Protein Assay Kit. Equal amounts of protein were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against key proteins in the PERK and AKT/mTOR pathways (e.g., PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, AKT, p-AKT, mTOR, p-mTOR).[7]
Caption: A typical experimental workflow for evaluating this compound in vitro.
Therapeutic Implications
Oncology
This compound has demonstrated significant anti-cancer effects in various models, including triple-negative breast cancer, prostate cancer, and colorectal cancer.[3][7][9] Its mechanism of inducing G1 phase cell cycle arrest and apoptosis through the PERK pathway makes it a promising candidate for cancer therapy.[7][8][9] Furthermore, this compound can sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel, suggesting its potential use in combination therapies.[1][3]
Neuroprotection
Emerging evidence suggests a neuroprotective role for this compound. In models of tauopathy, PERK activation by this compound has been shown to reduce tau phosphorylation and improve neuronal viability.[13] It has also shown promise in models of acute ischemic stroke by enhancing neuronal survival.[10]
Conclusion
This compound is a potent and selective activator of the PERK signaling pathway with demonstrated anti-cancer and potential neuroprotective properties. Its well-defined mechanism of action and efficacy in preclinical models warrant further investigation for its clinical translation. This guide provides a foundational understanding of this compound for researchers and drug developers aiming to explore its therapeutic potential.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
- 12. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 13. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
CCT020312: A Deep Dive into its Selective Activation of the PERK Pathway of the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is orchestrated by three main ER-resident transmembrane sensors: Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6). Each of these sensors initiates a distinct signaling cascade aimed at restoring ER homeostasis. Due to its central role in various diseases, including cancer and neurodegenerative disorders, the UPR has emerged as a significant target for therapeutic intervention. CCT020312 is a small molecule that has been identified as a selective activator of the PERK branch of the UPR. This technical guide provides an in-depth analysis of the selectivity of this compound for PERK over the other UPR sensors, IRE1 and ATF6, presenting key data and experimental methodologies.
The Unfolded Protein Response Signaling Pathways
The three branches of the UPR have distinct activation mechanisms and downstream effectors. Understanding these pathways is crucial for appreciating the selectivity of this compound.
Quantitative Data on this compound Activity
This compound has been characterized as a selective activator of PERK. The available quantitative data for its activity is summarized below. It is important to note that while a specific EC50 value for PERK activation has been determined, the selectivity for PERK over IRE1 and ATF6 is primarily demonstrated through the absence of downstream signaling in cellular assays, rather than direct enzymatic inhibition or activation data for IRE1 and ATF6.
| Target | Parameter | Value | Cell Line | Comments |
| PERK | EC50 | 5.1 µM[1] | HT29 | Half-maximal effective concentration for PERK activation. |
| IRE1 | Activity | No activation observed | HT29, MCF7 | Assessed by the lack of XBP1 mRNA splicing.[2] |
| ATF6 | Activity | No activation observed | HT29, MCF7 | Assessed by the lack of induction of GRP78/BiP.[2] |
Experimental Protocols for Determining Selectivity
The selectivity of this compound for the PERK pathway has been established through a series of cellular assays that measure the activation of specific downstream markers for each of the three UPR sensors.
Assessment of PERK Pathway Activation
Principle: Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51. This, in turn, leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which then drives the expression of C/EBP homologous protein (CHOP), also known as GADD153.
Methodology: Western Blotting
-
Cell Culture and Treatment: Seed human colon carcinoma (HT29) or breast cancer (MCF7) cells in appropriate culture vessels. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or a positive control such as thapsigargin (B1683126) (a known ER stress inducer) for a specified time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated eIF2α (Ser51), total eIF2α, ATF4, and CHOP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Expected Outcome: Treatment with this compound is expected to show a dose-dependent increase in the levels of phosphorylated eIF2α, ATF4, and CHOP, confirming the activation of the PERK pathway.[2][3]
Assessment of IRE1 Pathway Activation
Principle: Upon activation, the endoribonuclease domain of IRE1 mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active XBP1s transcription factor.
Methodology: RT-PCR for XBP1 Splicing
-
Cell Culture and Treatment: Treat cells with this compound or a positive control (e.g., thapsigargin) as described above.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.
Expected Outcome: Cells treated with a general ER stress inducer like thapsigargin will show a band corresponding to the spliced XBP1 mRNA. In contrast, cells treated with this compound are not expected to show this band, indicating a lack of IRE1 activation.[2]
Assessment of ATF6 Pathway Activation
Principle: When activated, the full-length ATF6 protein translocates from the ER to the Golgi apparatus, where it is cleaved by proteases. The resulting N-terminal fragment is an active transcription factor that upregulates the expression of ER chaperones, most notably the 78 kDa glucose-regulated protein (GRP78), also known as BiP.
Methodology: Western Blotting for GRP78/BiP
-
Cell Culture, Treatment, and Lysis: Follow the same procedure as for the assessment of PERK pathway activation.
-
SDS-PAGE and Western Blotting: Perform SDS-PAGE and transfer as described previously.
-
Immunoblotting: Probe the membrane with a primary antibody specific for GRP78/BiP. Use a loading control as before.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Expected Outcome: Treatment with a general ER stress inducer will result in a significant increase in the expression of GRP78/BiP. Treatment with this compound, even at high concentrations or for extended periods, is not expected to induce GRP78/BiP expression, demonstrating the lack of ATF6 pathway activation.[2]
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the typical workflow used to determine the selectivity of a compound like this compound against the three UPR sensors.
References
- 1. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 3. elifesciences.org [elifesciences.org]
CCT020312: A Deep Dive into G1 Phase Cell Cycle Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective small molecule activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the Unfolded Protein Response (UPR). Its targeted activation of the PERK signaling pathway culminates in a robust G1 phase cell cycle arrest in various cancer cell lines. This technical guide elucidates the intricate molecular mechanisms by which this compound exerts its cytostatic effects, presenting a comprehensive overview of the signaling cascade, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers investigating cell cycle regulation and for professionals in the field of drug development exploring novel anti-cancer therapeutic strategies.
Core Mechanism of Action: The PERK/eIF2α Signaling Axis
This compound's primary mechanism for inducing G1 phase cell cycle arrest is through the selective activation of the PERK/eIF2α signaling pathway.[1][2][3] This pathway is a critical arm of the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. However, this compound has been shown to selectively activate this pathway without inducing a full-blown ER stress response.[4][5]
The activation of PERK by this compound initiates a signaling cascade that leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][4] Phosphorylated eIF2α acts as a general inhibitor of protein translation, but it also selectively upregulates the translation of certain mRNAs, such as that of the activating transcription factor 4 (ATF4).[1]
This this compound-induced translational reprogramming has profound effects on the expression of key cell cycle regulatory proteins. A critical and early event is the significant reduction in the protein levels of Cyclin D1.[1][3][4] Cyclin D1 is an essential regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6), which are pivotal for progression through the G1 phase of the cell cycle. The diminished levels of Cyclin D1 lead to decreased formation and activity of the Cyclin D1-CDK4/6 complexes.[1][3]
The reduced activity of Cyclin D1-CDK4/6 complexes results in the hypophosphorylation of the retinoblastoma protein (pRb).[4][6] In its hypophosphorylated state, pRb remains active and binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S phase entry.[7][8][9] This blockade at the G1/S checkpoint is the direct cause of the observed cell cycle arrest.
Furthermore, studies have shown that treatment with this compound also leads to a decrease in the levels of other G1/S cyclins, such as Cyclin D2, Cyclin E, and Cyclin A, as well as the catalytic subunit CDK2.[4][6][10] Concurrently, an increase in the levels of the CDK inhibitor p27KIP1 has been observed, which further contributes to the inhibition of CDK activity and the enforcement of the G1 arrest.[4][6][10] Some evidence also suggests an interplay with the AKT/mTOR signaling pathway, where this compound treatment leads to its inhibition.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound on cell lines.
Table 1: Effect of this compound on Cell Viability and pRb Phosphorylation
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| HT29 | pRb-P-Ser608 Immunoassay | EC50 for pRb dephosphorylation | 4.2 µM | - | [4] |
| HCT116 | pRb-P-Ser608 Immunoassay | EC50 for pRb dephosphorylation | 5.7 µM | - | [4] |
| HT29 | pRb-P-Ser608 Immunoassay | Linear response range | 1.8 - 6.1 µM | Concentration-dependent loss of P-S608-pRB | [4][6][10] |
| MDA-MB-453 | CCK-8 | Cell Viability | 0, 6, 8, 10, 12 µM (24h) | Significant dose-dependent inhibition | [1] |
| CAL-148 | CCK-8 | Cell Viability | 0, 6, 8, 10, 12 µM (24h) | Significant dose-dependent inhibition | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HT29 | 10 µM this compound (16h) | Increased | Decreased | - | [4][11] |
| HT29 | 10 µM this compound (24h) | Increased | Decreased | - | [4][11] |
| MDA-MB-453 | 0, 6, 8, 10 µM this compound (24h) | Dose-dependent increase | - | - | [1] |
| CAL-148 | 0, 6, 8, 10 µM this compound (24h) | Dose-dependent increase | - | - | [1] |
Table 3: Effect of this compound on Protein Expression Levels
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| HT29 | 10 µM this compound (24h) | Cyclin D1 | Decreased | [4][11] |
| HT29 | 10 µM this compound (24h) | Cyclin D2 | Decreased | [4][11] |
| HT29 | 10 µM this compound (24h) | Cyclin E | Decreased | [4][11] |
| HT29 | 10 µM this compound (24h) | Cyclin A | Decreased | [4][11] |
| HT29 | 10 µM this compound (24h) | CDK2 | Decreased | [4][11] |
| HT29 | 10 µM this compound (24h) | p27KIP1 | Increased | [4][11] |
| MDA-MB-453 | 0, 6, 8, 10 µM this compound (24h) | CDK4 | Dose-dependent decrease | [1][3] |
| MDA-MB-453 | 0, 6, 8, 10 µM this compound (24h) | CDK6 | Dose-dependent decrease | [1][3] |
| MDA-MB-453 | 0, 6, 8, 10 µM this compound (24h) | Cyclin D1 | Dose-dependent decrease | [1][3] |
| CAL-148 | 0, 6, 8, 10 µM this compound (24h) | CDK4 | Dose-dependent decrease | [1][3] |
| CAL-148 | 0, 6, 8, 10 µM this compound (24h) | CDK6 | Dose-dependent decrease | [1][3] |
| CAL-148 | 0, 6, 8, 10 µM this compound (24h) | Cyclin D1 | Dose-dependent decrease | [1][3] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from methodologies described in studies investigating this compound.[1][12]
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis by Western Blotting
This protocol is a standard procedure used in the cited literature to detect changes in protein levels.[1]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, CDK6, pRb, p-pRb, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Visualizations: Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to G1 arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Workflow for Western blotting analysis.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Inhibition of Rb phosphorylation leads to mTORC2-mediated activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of pRB at Ser612 by Chk1/2 leads to a complex between pRB and E2F‐1 after DNA damage | The EMBO Journal [link.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 12. ptglab.co.jp [ptglab.co.jp]
Methodological & Application
Application Notes and Protocols for CCT020312 in Cell Culture
Introduction
CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3).[1][2][3] As a key mediator of the Unfolded Protein Response (UPR), PERK activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][4] This event attenuates global protein synthesis while selectively promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][5]
The downstream effects of this compound in cancer cell lines include the induction of G1 phase cell cycle arrest, apoptosis, and autophagy.[4][6] Mechanistically, this compound-induced eIF2α phosphorylation leads to a reduction in the levels of D-type cyclins and their associated cyclin-dependent kinases (CDK4/6), ultimately inhibiting the phosphorylation of the retinoblastoma protein (pRB).[1][4] Furthermore, the upregulation of the ATF4/CHOP signaling cascade contributes to apoptosis.[4][6] Studies have also shown that this compound can inactivate the pro-survival AKT/mTOR signaling pathway.[4] These application notes provide detailed protocols for studying the effects of this compound in a cell culture setting.
Data Presentation
Table 1: Potency of this compound in Human Cancer Cell Lines
| Cell Line | Assay | Endpoint | Value (µM) | Exposure Time |
| HT29 (Colon Carcinoma) | Cell-based immunoassay | EC50 for pRB-P-Ser608 inhibition | 4.2 | 24 hours[1] |
| HCT116 (Colon Carcinoma) | Cell-based immunoassay | EC50 for pRB-P-Ser608 inhibition | 5.7 | 24 hours[1] |
| HT29 (Colon Carcinoma) | Sulforhodamine B | GI50 for growth inhibition | 3.1 | 96 hours |
| General | PERK Activation | EC50 | 5.1 | Not Specified[2] |
Table 2: Effect of this compound on Cell Cycle Distribution in TNBC Cells
| Cell Line | This compound Conc. (µM) | % Cells in G1 Phase (Mean ± SD) |
| MDA-MB-453 | 0 | 53.70 ± 1.85 |
| MDA-MB-453 | 6 | 64.13 ± 1.86 |
| MDA-MB-453 | 8 | 70.27 ± 1.29 |
| MDA-MB-453 | 10 | 79.53 ± 2.28 |
| Data from a 24-hour incubation period.[4] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling cascade.
Caption: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
-
Principle: this compound is a solid compound that must be dissolved in a suitable solvent to create a concentrated stock solution for cell culture experiments.
-
Materials:
-
This compound powder (MW: 650.40 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 6.504 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Ultrasonic treatment may be required.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[7]
-
Cell Culture and Treatment
-
Principle: To observe the effects of this compound, cancer cell lines are cultured under standard conditions and then treated with varying concentrations of the compound.
-
Materials:
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed cells into appropriate culture plates (e.g., 6-well, 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) before proceeding with downstream analysis.[4]
-
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
Materials:
-
96-well plates with treated cells
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., 8 x 10³ MDA-MB-453 cells/well) in a 96-well plate and treat with various concentrations of this compound as described above.[4]
-
At the end of the incubation period (e.g., 24 or 48 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blotting
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, providing insight into the activation or inhibition of signaling pathways.
-
Materials:
-
6-well plates with treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-PERK, p-eIF2α, ATF4, CHOP, CDK4, CDK6, Cyclin D1, p-AKT, p-mTOR, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH)[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them by adding RIPA buffer.[4][8]
-
Scrape the cells and collect the lysate. Sonicate briefly to shear DNA.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.[4]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[8][9]
-
Separate the proteins by size using SDS-PAGE.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[4][9]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
6-well plates with treated cells (e.g., 1 x 10⁶ cells/well)[4]
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization after this compound treatment (e.g., 24 hours).[4]
-
Wash the cells with PBS.[4]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[4][10]
-
Incubate the fixed cells overnight at 4°C.[4]
-
Wash the cells with PBS to remove the ethanol.[4]
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30-60 minutes at 37°C, protected from light.[4]
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.[10]
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.
-
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for CCT020312 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CCT020312, a selective activator of the EIF2AK3/PERK signaling pathway, in various mouse models. The included protocols are based on findings from preclinical research and are intended to guide researchers in designing their in vivo studies.
Mechanism of Action
This compound selectively activates the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the Unfolded Protein Response (UPR).[1][2][3][4][5][6][7] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][3][4] The downstream effects of PERK activation by this compound include the induction of G1 phase cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of the AKT/mTOR signaling pathway.[4][5][6][8] These cellular responses contribute to its anti-tumor and neuroprotective effects observed in preclinical models.[4][9][10]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various mouse models as reported in the literature.
Table 1: this compound Dosage and Administration in Different Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Observed Effects |
| P301S tau transgenic (Tauopathy) | 2 mg/kg | Intraperitoneal (i.p.) | Once daily | 6 weeks | Improved performance in Morris water maze.[1][10][11][12] |
| Wildtype | 1-5 mg/kg | Intraperitoneal (i.p.) | Once daily | 3 days | Increased phosphorylation of PERK and NRF2 in brain homogenates.[1][11] |
| MDA-MB-453 xenograft (Triple-Negative Breast Cancer) | 24 mg/kg | Intraperitoneal (i.p.) | Not specified | 21 days | Inhibition of tumor growth.[4] |
| R6/2 (Huntington's Disease) | 1 mg/kg | Intraperitoneal (i.p.) | 3 times a week | Not specified | Amelioration of disease symptoms.[9] |
| C4-2 xenograft (Prostate Cancer) | Not specified | Not specified | Not specified | Not specified | Suppression of tumor growth.[5] |
| Colorectal Cancer xenograft | Not specified | Not specified | Not specified | Not specified | Reduced tumor growth (in combination with taxol).[7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model (Triple-Negative Breast Cancer)
This protocol is adapted from studies using the MDA-MB-453 orthotopic xenograft mouse model.[4]
1. Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old.
2. Cell Implantation:
-
Subcutaneously inject 5 x 10^6 MDA-MB-453 cells in 100 µL of Matrigel into the mammary fat pad.
-
Monitor tumor growth by caliper measurements.
3. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
Dosage and Administration: Administer this compound at a dose of 24 mg/kg via intraperitoneal (i.p.) injection.[4] The administration frequency should be determined based on preliminary tolerability studies, but daily administration has been used in other models.[1][10][11]
-
Control Group: Administer the vehicle solution to the control group using the same volume and schedule.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, p-eIF2α, ATF4, and CHOP).[4]
Protocol 2: In Vivo Study in a Neurodegenerative Disease Mouse Model (Tauopathy)
This protocol is based on studies using the P301S tau transgenic mouse model.[1][10][11][12]
1. Animal Model:
-
P301S tau transgenic mice.
2. Treatment Protocol:
-
This compound Formulation: Prepare the this compound solution for injection as described in Protocol 1.
-
Dosage and Administration: Administer this compound at a dose of 2 mg/kg via intraperitoneal (i.p.) injection once daily for 6 weeks.[1][10][11][12]
-
Control Group: Administer the vehicle solution to the control group.
3. Behavioral and Biochemical Analysis:
-
Behavioral Testing: Perform behavioral tests such as the Morris water maze to assess cognitive function.[1][10][11][12]
-
Biochemical Analysis: At the end of the treatment period, collect brain tissue to analyze the levels of phosphorylated PERK, NRF2, and various tau species by Western blot and immunohistochemistry.[1][10]
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
Application Notes and Protocol: Preparation of CCT020312 Stock Solution from Powder
For Researchers, Scientists, and Drug Development Professionals
Application Notes
CCT020312 is a potent and selective small molecule activator of the eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3), more commonly known as PERK (PKR-like endoplasmic reticulum kinase).[1][2] As a key regulator of the Unfolded Protein Response (UPR), PERK activation plays a critical role in cellular stress signaling. This compound selectively instigates the PERK-mediated signaling cascade, leading to the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α).[2][3]
This activation of the PERK/eIF2α/ATF4/CHOP signaling pathway has significant downstream effects, including a transient global shutdown of protein synthesis, which contributes to G1 phase cell cycle arrest and, under sustained activation, can lead to apoptosis.[3][4][5] The compound has been shown to effectively inhibit cell proliferation in various cancer cell lines and suppress tumor growth in vivo.[1][3] It achieves this by reducing the levels of G1/S cyclins (D1, D2, E, A) and CDK2, and increasing the CDK inhibitor p27KIP1.[5][6]
Given its targeted mechanism, this compound serves as an invaluable chemical tool for investigating PERK signaling, ER stress, and cell cycle control.[2] It also holds potential for therapeutic applications, particularly in oncology, where it may sensitize cancer cells to other chemotherapeutic agents like paclitaxel.[2][5] Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy.
This compound Signaling Pathway
This compound selectively activates PERK, initiating a downstream signaling cascade. This pathway is a critical branch of the Unfolded Protein Response (UPR).
Physicochemical and Solubility Data
The following table summarizes key quantitative data for this compound.
| Property | Data | Reference(s) |
| Molecular Formula | C₃₁H₃₀Br₂N₄O₂ | [1] |
| Molecular Weight | 650.40 g/mol | [1] |
| CAS Number | 324759-76-4 | [1][6] |
| Appearance | Light yellow to yellow solid | [6][7] |
| Purity | ≥98% (by HPLC) | [7] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][6][7][8] |
| Solubility in DMSO | 50-145 mg/mL. Sonication and fresh, anhydrous DMSO are recommended. | [1][7][8] |
| EC₅₀ | ~5.1 µM for PERK activation | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol provides a detailed methodology for preparing a concentrated stock solution of this compound from its powdered form.
Protocol Workflow
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquots
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Procedure
1. Pre-Protocol Preparations:
-
Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[9]
-
Handle the compound in a chemical fume hood.
2. Calculation of Solvent Volume:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Use the following formula to calculate the required volume of DMSO:
Volume (L) = [Mass of Compound (g)] / [Desired Concentration (mol/L) x Molecular Weight ( g/mol )]
-
Example for a 10 mM Stock from 5 mg of this compound:
-
Mass = 0.005 g
-
Desired Concentration = 0.010 mol/L
-
Molecular Weight = 650.40 g/mol
-
Volume (L) = 0.005 / (0.010 x 650.40) = 0.0007687 L
-
Volume (µL) = 768.8 µL
-
3. Reconstitution Protocol:
-
Carefully weigh the desired amount of this compound powder and place it into a sterile vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. Use of fresh, newly opened DMSO is highly recommended as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[1]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 10-20 minutes.[6][8] Gentle warming to 37°C can also be applied if necessary, but avoid excessive heat.[10]
-
Visually inspect the solution to ensure it is clear and free of any precipitate before proceeding.
4. Aliquoting and Storage:
-
Once the powder is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots as recommended in the table below. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][6]
Storage and Stability
Proper storage is essential to maintain the bioactivity of this compound.
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [1][6] |
| Stock Solution in DMSO | -20°C | Up to 6 months | [6][7] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1][6][8] |
Note: For in vivo working solutions, it is recommended to prepare them fresh on the day of use from the DMSO stock.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. emulatebio.com [emulatebio.com]
Application Notes and Protocols: CCT020312 In Vivo Xenograft Study for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) signaling pathway, a key component of the unfolded protein response (UPR).[1][2] Activation of this pathway has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a compound of interest for oncology research.[3] This document provides a detailed overview and protocol for an in vivo xenograft study designed to evaluate the efficacy of this compound in a triple-negative breast cancer (TNBC) model. The protocols outlined below are based on published research and are intended to serve as a comprehensive guide for professionals in the field.[4]
Mechanism of Action
This compound selectively activates PERK, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][5] This event attenuates global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in apoptosis.[1] In the context of TNBC, this compound has been demonstrated to activate the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][3] Furthermore, studies have shown that this compound can also lead to the inactivation of the pro-survival AKT/mTOR signaling pathway.[1] This dual mechanism of inducing apoptosis and inhibiting survival pathways underlies the anti-tumor activity of this compound.
In Vivo Xenograft Study Design
This section details the experimental design for evaluating the anti-tumor efficacy of this compound in an orthotopic TNBC xenograft mouse model.
Data Presentation
Table 1: Experimental Animal Model
| Parameter | Description |
| Animal Strain | Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) |
| Age/Weight | 6-8 weeks old |
| Housing | Standard pathogen-free conditions |
| Cancer Cell Line | MDA-MB-453 (Triple-Negative Breast Cancer) |
| Implantation Site | Orthotopic (mammary fat pad) |
Table 2: Dosing and Treatment Schedule
| Parameter | Description |
| Treatment Group | This compound |
| Control Group | Vehicle |
| Dosage | 24 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Daily |
| Treatment Duration | 21 days |
Table 3: Endpoint Measurements and Analysis
| Measurement | Frequency | Method |
| Tumor Volume | Every 3 days | Caliper Measurement |
| Body Weight | Every 3 days | Standard Animal Scale |
| Protein Expression | End of study | Immunohistochemistry (IHC) & Western Blot |
Table 4: Key Protein Markers for Analysis
| Pathway | Protein Markers |
| PERK Signaling | p-eIF2α, ATF4, CHOP |
| Cell Proliferation | Ki-67 |
| Cell Cycle | CDK4, CDK6 |
| AKT/mTOR Signaling | p-AKT, p-mTOR |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[6]
-
To prepare the final injection solution, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][8]
-
For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
To prepare the this compound treatment solution, add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration for a 24 mg/kg dose.
-
Vortex the solution thoroughly and sonicate if necessary to ensure complete dissolution.
-
The prepared solution should be used immediately.
Orthotopic Xenograft Model Establishment
This protocol details the procedure for establishing an orthotopic MDA-MB-453 xenograft model.
Materials:
-
MDA-MB-453 cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended)
-
6-8 week old female immunocompromised mice
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
1 mL syringes with 27-30 gauge needles
-
Surgical scissors and forceps
-
Alcohol swabs
Procedure:
-
Culture MDA-MB-453 cells to 70-80% confluency.
-
On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium/PBS and Matrigel.[9] A final concentration of 2 x 10^7 cells per mouse is a common starting point.[10]
-
Anesthetize the mouse.
-
Clean the surgical area (the fourth inguinal mammary fat pad) with an alcohol swab.
-
Make a small incision (approximately 3-5 mm) to expose the mammary fat pad.[11]
-
Using a 1 mL syringe with a 27-30 gauge needle, slowly inject 50-100 µL of the cell suspension into the mammary fat pad.
-
Carefully withdraw the needle and close the incision with a surgical clip or suture.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.[12]
Tumor Volume Measurement
This protocol describes the standard method for measuring tumor volume using calipers.
Materials:
-
Digital calipers
Procedure:
-
Gently restrain the mouse to expose the tumor.
-
Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using the calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .[12]
-
Record the measurements and calculate the average tumor volume for each treatment group.
-
Perform measurements every 3 days throughout the study.
Immunohistochemistry (IHC)
This protocol provides a general outline for performing IHC on xenograft tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (see Table 4)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[1]
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.[6]
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and incubate with ABC reagent.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides using a light microscope.
Western Blotting
This protocol outlines the general steps for performing Western blotting on xenograft tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.[13]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[14]
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting an in vivo xenograft study to assess the anti-tumor efficacy of this compound in a triple-negative breast cancer model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further understanding of this compound's therapeutic potential.
References
- 1. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 2. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 3. Video: Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth. [jove.com]
- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy [jove.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 14. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Western blot protocol for detecting p-PERK after CCT020312 treatment
Application Notes: Detecting PERK Activation with CCT020312
Introduction
This compound is a selective activator of the Protein kinase R-like endoplasmic reticulum kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress.[1][2] Upon activation, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3] This event leads to a temporary attenuation of global protein translation while promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[3] ATF4, in turn, regulates the expression of genes involved in mitigating ER stress and, under prolonged stress, can induce apoptosis through the transcription of C/EBP homologous protein (CHOP).[4][5] Unlike general ER stress inducers like thapsigargin, this compound selectively activates the PERK branch of the Unfolded Protein Response (UPR) without significantly affecting the IRE1 or ATF6 pathways.[1] This makes this compound a valuable tool for studying the specific roles of PERK signaling in various cellular processes, including cancer cell proliferation, apoptosis, and autophagy.[4][6]
Mechanism of Action of this compound
This compound acts as a selective activator of PERK, leading to its phosphorylation and the subsequent activation of its downstream signaling cascade.[1] This targeted activation allows for the specific investigation of the PERK pathway's contribution to cellular responses. The activation of PERK by this compound has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells.[4][7]
Signaling Pathway and Experimental Workflow
Figure 1: PERK signaling pathway activation by this compound.
Figure 2: Experimental workflow for Western blot analysis of p-PERK.
Quantitative Data Summary
The following table summarizes the experimental conditions for this compound treatment and its observed effects on the PERK signaling pathway in various cancer cell lines.
| Cell Line | This compound Concentration | Treatment Time | Observed Effects on PERK Pathway | Reference |
| HT29 (Human Colon Carcinoma) | 1.8 - 6.1 µM | 24 hours | Concentration-dependent loss of P-S608-pRB signal.[7] | [7] |
| HT29 | 10 µM | 16-24 hours | Increased number of cells in G1 phase.[7] | [7] |
| HCT116 (Human Colon Carcinoma) | ~5.7 µM (IC50 for pRB phosphorylation inhibition) | 24 hours | Inhibition of pRB phosphorylation.[1] | [1] |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 8 µM | 0, 6, 12, 24 hours | Time-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP.[4][8] | [4][8] |
| MDA-MB-453 | 0, 2, 4, 8 µM | 24 hours | Dose-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP.[4][8] | [4][8] |
| CAL-148 (Triple-Negative Breast Cancer) | 10 µM | 0, 6, 12, 24 hours | Time-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP.[4][8] | [4][8] |
| CAL-148 | 0, 2.5, 5, 10 µM | 24 hours | Dose-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP.[4][8] | [4][8] |
| U-2 OS (Human Osteosarcoma) | 10 µM | Not specified | Induces EIF2A phosphorylation.[1] | [1] |
| LUHMES (Human Neurons) | 200 nM | 48 hours | Effective modification of eIF2α phosphorylation.[9] | [9] |
Detailed Protocol: Western Blot for p-PERK Detection
This protocol provides a detailed method for detecting the phosphorylation of PERK at Threonine 980/981, a key indicator of its activation, in cells treated with this compound.[10][11][12]
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MDA-MB-453, HT29) and complete growth medium.
-
This compound (MedChemExpress, Selleck Chemicals, or equivalent).
-
DMSO (for this compound stock solution).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4X Laemmli Sample Buffer.
-
SDS-PAGE Gels: (e.g., 4-12% gradient or 8% polyacrylamide gels).
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Procedure
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (refer to the data table for guidance).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.[13]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Heat the samples at 95-100°C for 5-10 minutes.[13]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is generally recommended.[13]
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations (e.g., anti-p-PERK at 1:1000, anti-total PERK at 1:1000, anti-β-actin at 1:5000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:2000 - 1:10000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-PERK signal to the total PERK signal to determine the relative phosphorylation level.
-
Normalize to the loading control (β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 10. Phospho-PERK (Thr980) (16F8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-PERK (Thr980) (16F8) Rabbit Monoclonal Antibody (#3179) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by CCT020312
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of apoptosis induced by the selective PERK activator, CCT020312, using flow cytometry. This document outlines the mechanism of this compound, a step-by-step guide for cell treatment and staining, and a template for data presentation.
Introduction
This compound is a small molecule that acts as a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK).[1][2][3] PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][4] This event triggers a signaling cascade involving Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), ultimately leading to cell cycle arrest at the G1 phase and induction of apoptosis.[1][2][5]
The induction of apoptosis by this compound can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[6][7] Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7] Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and early apoptotic cells, but can penetrate late apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[8]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis and G1 arrest.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-453, CAL-148, C4-2, LNCaP) in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.[1][2] Allow cells to adhere and resume growth overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM). Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line and experimental goals.
II. Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for specific cell types and flow cytometers.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Counting: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in cold PBS. Count the cells to determine the cell density.
-
Washing: Centrifuge approximately 1-5 x 10^5 cells per sample at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Experimental Workflow
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Measuring Cell Viability in Response to CCT020312 Treatment using the CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3][4] Activation of the PERK pathway by this compound has been shown to inhibit the viability and proliferation of various cancer cells, including triple-negative breast cancer (TNBC), prostate cancer, and colorectal cancer.[1][2][5] The anti-tumor effects are mediated through the induction of G1 phase cell cycle arrest and apoptosis.[1][6] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method for determining the number of viable cells.[7][8]
Mechanism of Action of this compound
This compound selectively activates PERK, which then phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][9] This phosphorylation leads to a global attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[1][9] ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in mediating apoptosis under prolonged endoplasmic reticulum (ER) stress.[1][2] The activation of this pathway ultimately results in cell cycle arrest at the G1 phase, characterized by the downregulation of proteins like CDK4, CDK6, and cyclin D1, and the induction of apoptosis, evidenced by increased levels of Bax and cleaved PARP and decreased Bcl-2.[1][6] Additionally, this compound has been observed to inactivate the pro-survival AKT/mTOR signaling pathway in TNBC cells.[1]
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability Assay using CCK-8
This protocol describes the measurement of cell viability in cancer cells (e.g., MDA-MB-453 TNBC cells) treated with this compound. The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[7] The amount of formazan generated is directly proportional to the number of viable cells.[7]
Materials Required
-
Cancer cell line of interest (e.g., MDA-MB-453, CAL-148)[1]
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO, store at -20°C or -80°C)[3][4]
-
Cell Counting Kit-8 (CCK-8) reagent[7]
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm[7][8]
Experimental Workflow
Caption: CCK-8 experimental workflow.
Detailed Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration. For MDA-MB-453 cells, a density of 8 x 10³ cells/well is recommended.[1] For CAL-148 cells, use 4 x 10³ cells/well.[1]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[7][8]
-
Include wells for blank controls (medium only) and vehicle controls (cells treated with DMSO).
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[8][10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. A typical concentration range to test could be 0, 2, 4, 6, 8, 10 µM.[1]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.
-
Return the plate to the incubator for the desired treatment period (e.g., 24 or 48 hours).[1]
-
-
CCK-8 Reagent Addition and Incubation:
-
After the treatment period, add 10 µL of the CCK-8 solution directly to each well.[1][7][8] Be careful to avoid introducing bubbles.[8]
-
Gently mix the plate to ensure uniform distribution of the reagent.
-
Incubate the plate for 1 to 4 hours at 37°C.[7][8] The optimal incubation time can vary depending on the cell type and density.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (OD) at a wavelength of 450 nm using a microplate reader.[7][8]
-
Calculate the cell viability using the following formula:
-
Cell Viability (%) = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] x 100
-
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve.
-
Data Presentation
The results of the CCK-8 assay can be summarized in a table to clearly present the dose-dependent effect of this compound on cell viability.
Table 1: Effect of this compound on the Viability of MDA-MB-453 Cells after 48h Treatment
| This compound Concentration (µM) | Mean Absorbance (450 nm) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 1.85 ± 0.09 | 100.0 |
| 2 | 1.62 ± 0.07 | 87.6 |
| 4 | 1.25 ± 0.06 | 67.6 |
| 6 | 0.88 ± 0.05 | 47.6 |
| 8 | 0.51 ± 0.04 | 27.6 |
| 10 | 0.32 ± 0.03 | 17.3 |
| Blank (Medium Only) | 0.10 ± 0.01 | 0.0 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation purposes. Actual results may vary. Studies have shown that this compound reduces the viability of MDA-MB-453 and CAL-148 cells in a dose-dependent manner.[1]
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
Application Notes and Protocols: CCT020312 Treatment of MDA-MB-453 and CAL-148 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the eukaryotic translation initiation factor 2 alpha (eIF2α)/protein kinase RNA-like endoplasmic reticulum kinase (PERK) signaling pathway.[1][2] This compound has demonstrated potent anti-tumor effects in triple-negative breast cancer (TNBC) cell lines, including MDA-MB-453 and CAL-148, by inducing apoptosis and G1 phase cell cycle arrest.[1][3] These application notes provide a summary of the effects of this compound on these cell lines and detailed protocols for key experimental assays.
Data Presentation
Effects of this compound on Cell Cycle Distribution
Treatment of MDA-MB-453 and CAL-148 cells with this compound for 24 hours leads to a dose-dependent increase in the percentage of cells in the G1 phase, indicating cell cycle arrest.[4]
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-453 Cells [4]
| This compound Concentration (μM) | Percentage of Cells in G1 Phase (Mean ± SD) |
| 0 | 53.70 ± 1.85% |
| 6 | 64.13 ± 1.86% |
| 8 | 70.27 ± 1.29% |
| 10 | 79.53 ± 2.28% |
Effects of this compound on Apoptosis
This compound induces apoptosis in both MDA-MB-453 and CAL-148 cells in a dose-dependent manner after 24 hours of treatment.[4][5] This is accompanied by an increase in the levels of pro-apoptotic proteins Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2.[4][6]
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Concentration | Observation | Reference |
| MDA-MB-453 | Increasing concentrations | Dose-dependent increase in apoptosis | [4][5] |
| CAL-148 | Increasing concentrations | Dose-dependent increase in apoptosis | [4][5] |
| MDA-MB-453 | Increasing concentrations | Increased protein levels of cleaved PARP and Bax; Decreased protein levels of Bcl-2 | [4][6] |
| CAL-148 | Increasing concentrations | Increased protein levels of cleaved PARP and Bax; Decreased protein levels of Bcl-2 | [4][6] |
Signaling Pathways
This compound selectively activates the PERK pathway, a key component of the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.[1][2] This activation leads to the phosphorylation of eIF2α, which in turn increases the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis.[1] Concurrently, this compound has been shown to inhibit the pro-survival AKT/mTOR signaling pathway in these breast cancer cells.[1][4]
Caption: this compound signaling pathway in TNBC cells.
Experimental Protocols
Cell Culture
MDA-MB-453 Cells:
-
Base Medium: ATCC-formulated Leibovitz's L-15 Medium.
-
Complete Growth Medium: Supplement the base medium with 10% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a 100% air atmosphere (without CO₂).
-
Subculturing:
-
Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add fresh Trypsin-EDTA solution and incubate at 37°C until cells detach.[7]
-
Neutralize trypsin with complete growth medium and centrifuge at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate in new culture flasks.
-
CAL-148 Cells:
-
Base Medium: 80-90% DMEM.[8]
-
Complete Growth Medium: Supplement the base medium with 10-20% heat-inactivated FBS and 2 mM L-glutamine. EGF (10 ng/ml) can be added, especially in the first week.[8]
-
Culture Conditions: Incubate at 37°C with 10% CO₂.[8]
-
Subculturing: Split confluent cultures 1:4 to 1:8 every 3-5 days by agitation.[8]
Experimental Workflow: Cell Viability and Downstream Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Apoptosis Assay Protocol
This protocol is adapted from the methodology described for this compound treatment of MDA-MB-453 and CAL-148 cells.[4]
-
Cell Seeding: Seed 1 x 10⁶ MDA-MB-453 or CAL-148 cells per well in 6-well plates and incubate overnight.[4]
-
Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.[4]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
Centrifuge to pellet the cells and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with PBS.[4]
-
Resuspend the cells in binding buffer provided with an Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4]
-
Incubate in the dark at room temperature for the time specified by the kit manufacturer.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[4] Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Cycle Analysis Protocol
This protocol is based on the procedure used to assess the effect of this compound on the cell cycle of MDA-MB-453 and CAL-148 cells.[4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Apoptosis Assay Protocol.[4]
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet three times with PBS.[4]
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[4] A typical staining buffer consists of PBS with 100 µg/mL RNase A and 50 µg/mL PI.[9]
-
Incubate at 37°C for 1 hour, protected from light.[4]
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[4] The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Utilizing CCT020312 in Combination with Paclitaxel for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of CCT020312, a selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), in combination with the well-established chemotherapeutic agent, paclitaxel (B517696). Paclitaxel, a microtubule-stabilizing agent, is a cornerstone of treatment for various solid tumors; however, its efficacy can be limited by drug resistance. Emerging evidence suggests that modulation of the Unfolded Protein Response (UPR) pathway, of which PERK is a key component, can enhance the chemosensitivity of cancer cells to agents like paclitaxel.
This compound selectively activates the PERK signaling pathway, a critical arm of the UPR that is triggered by endoplasmic reticulum (ER) stress.[1] Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while selectively translating key proteins involved in cell cycle arrest and apoptosis, such as ATF4 and CHOP.[1][2][3] Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[4] The combination of this compound and paclitaxel has been shown to have a synergistic effect, with this compound enhancing paclitaxel-induced apoptosis and cell cycle arrest in cancer cells.[1]
These application notes provide a framework for researchers to explore this promising combination therapy in various cancer models.
Data Presentation
In Vitro Efficacy: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for this compound and paclitaxel as single agents in different cancer cell lines. A synergistic interaction is observed when the combined effect of the two drugs is greater than the sum of their individual effects, often resulting in a lower IC50 for one or both drugs in the combination.
| Cell Line | Drug | IC50 Value | Exposure Time | Reference |
| HT29 (Colon Carcinoma) | This compound | ~3.2 µM | Not Specified | [5] |
| HCT116 (Colon Carcinoma) | This compound | ~5.4 µM | Not Specified | [5] |
| MDA-MB-468 (Breast Cancer) | Paclitaxel | 1.8 nM | Not Specified | [6] |
| MDA-MB-231 (Breast Cancer) | Paclitaxel | 2.4 nM | Not Specified | [6] |
| T47D (Breast Cancer) | Paclitaxel | 4.4 nM | Not Specified | [6] |
| MCF-7 (Breast Cancer) | Paclitaxel | 7.2 nM | Not Specified | [6] |
| A549 (NSCLC) | Paclitaxel | 0.027 µM | 120 h | [7] |
| HEC-1A (Endometrial Cancer) | Paclitaxel | 20.3 ± 3.8 µg/ml | 24 h | [8] |
| Ishikawa (Endometrial Cancer) | Paclitaxel | 29.3 ± 5.8 µg/ml | 24 h | [8] |
Note: The synergistic effect of the this compound and paclitaxel combination has been reported to significantly decrease cell viability compared to single-agent treatments in colorectal cancer cells.[1] Specific IC50 values for the combination were not available in the cited literature.
In Vitro Efficacy: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The following table presents quantitative data on the induction of apoptosis by this compound and paclitaxel. The combination of this compound and paclitaxel has been shown to synergistically increase the percentage of apoptotic cells.[1]
| Cell Line | Treatment | Concentration | Time (h) | Apoptotic Cells (%) | Reference |
| MDA-MB-453 (TNBC) | This compound | 6 µM | 24 | Increased (dose-dependent) | [2] |
| 8 µM | 24 | Increased (dose-dependent) | [2] | ||
| 10 µM | 24 | Increased (dose-dependent) | [2] | ||
| 12 µM | 24 | Increased (dose-dependent) | [2] | ||
| CAL-148 (TNBC) | This compound | 6 µM | 24 | Increased (dose-dependent) | [2] |
| 8 µM | 24 | Increased (dose-dependent) | [2] | ||
| 10 µM | 24 | Increased (dose-dependent) | [2] | ||
| 12 µM | 24 | Increased (dose-dependent) | [2] | ||
| CHMm (Canine Mammary Tumor) | Paclitaxel | 1 µM | 24 | Significantly Increased | [9] |
| Colorectal Cancer Cells | This compound + Paclitaxel | Not Specified | Not Specified | Synergistically Increased | [1] |
In Vitro Efficacy: Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). This compound typically induces a G1 phase arrest,[2][3] while paclitaxel causes a G2/M phase arrest.[6][9] The combination of this compound and paclitaxel has been reported to result in a significant G2/M arrest.[1]
| Cell Line | Treatment | Concentration | Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| MDA-MB-453 (TNBC) | Control | 0 µM | 24 | 53.70 ± 1.85 | Not Specified | Not Specified | [10] |
| This compound | 6 µM | 24 | 64.13 ± 1.86 | Not Specified | Not Specified | [10] | |
| This compound | 8 µM | 24 | 70.27 ± 1.29 | Not Specified | Not Specified | [10] | |
| This compound | 10 µM | 24 | 79.53 ± 2.28 | Not Specified | Not Specified | [10] | |
| CHMm (Canine Mammary Tumor) | Paclitaxel | 1 µM | 24 | Not Specified | Not Specified | Significantly Increased | [9] |
| Colorectal Cancer Cells | This compound + Paclitaxel | Not Specified | Not Specified | Not Specified | Not Specified | Synergistically Increased | [1] |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of drug combinations. The combination of this compound and paclitaxel has been shown to dramatically reduce tumor growth in colorectal cancer xenografts.[1]
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Xenograft Mice | Colorectal Cancer | This compound + Paclitaxel | Not Specified | Dramatically Reduced | [1] |
| Xenograft Mice | Prostate Cancer | This compound | Not Specified | Suppressed Tumor Growth | |
| Xenograft Mice | Non-Small Cell Lung Cancer | Paclitaxel | 24 and 12 mg/kg/day for 5 days | Significantly Inhibited |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and paclitaxel, both as single agents and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at twice the desired final concentration.
-
Include untreated and vehicle (DMSO) control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values.
Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound, paclitaxel, or the combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of treated cells.
Materials:
-
6-well plates
-
This compound and Paclitaxel
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Cell Cycle Analysis Workflow
Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of the drug combination on key signaling proteins.
Materials:
-
6-well plates
-
This compound and Paclitaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., for p-PERK, p-eIF2α, ATF4, CHOP, cleaved PARP, Bcl-2, Bax, Cyclin D1, CDK4/6) and corresponding secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
This compound and Paclitaxel formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).
-
Administer the treatments according to the desired dosing schedule (e.g., intraperitoneal or intravenous injections).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Mechanisms
The synergistic effect of this compound and paclitaxel is believed to be mediated through the induction of ER stress and modulation of cell cycle and apoptotic pathways.
Combined Signaling Pathway
This compound activates the PERK/eIF2α/ATF4/CHOP signaling cascade, leading to G1 cell cycle arrest and an increase in the pro-apoptotic to anti-apoptotic (Bax/Bcl-2) protein ratio.[2][3] Paclitaxel stabilizes microtubules, causing a G2/M phase arrest and also promoting apoptosis.[9] The combination of these two agents results in a potentiation of apoptotic signaling, leading to enhanced cancer cell death. The reported synergistic G2/M arrest with the combination suggests a complex interplay between the two pathways that converges on the apoptotic machinery.[1]
References
- 1. Tumor-selective peptide-carrier delivery of Paclitaxel increases in vivo activity of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate Inhibition Increases Endoplasmic Reticulum Stress to Enhance Oxaliplatin Sensitivity in Pancreatic Cancer | Gao | World Journal of Oncology [wjon.org]
- 10. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCT020312 for Inducing Autophagy in Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT020312 is a selective activator of the Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3), also known as PERK (PKR-like endoplasmic reticulum kinase).[1][2][3] Activation of the PERK signaling pathway is a key branch of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] In the context of prostate cancer, this compound has been demonstrated to exert anti-tumor effects by inducing G1 cell cycle arrest, apoptosis, and autophagy through the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway.[1] These application notes provide detailed protocols for utilizing this compound to induce autophagy in prostate cancer cell lines.
Mechanism of Action
This compound selectively activates PERK, leading to the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[4] This phosphorylation attenuates global protein translation but selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[5] ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in ER stress-induced apoptosis and autophagy.[1][6] The induction of autophagy in prostate cancer cells by this compound is evidenced by increased levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), Atg12-Atg5 conjugate, and Beclin-1, as well as the formation of autophagosomes.[1]
Signaling Pathway
Caption: this compound signaling pathway in prostate cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on prostate cancer cells based on published literature.
Table 1: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Inhibition of Cell Viability (Approx.) | Reference |
| C4-2 | 5, 10, 20 | 48 | Concentration-dependent decrease | [1] |
| LNCaP | 5, 10, 20 | 48 | Concentration-dependent decrease | [1] |
Table 2: Effect of this compound on Autophagy Markers in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Marker | Observation | Reference |
| C4-2 | 10 | 24 | LC3-II/I ratio | Increased | [1] |
| C4-2 | 10 | 24 | Atg12-Atg5 | Increased | [1] |
| C4-2 | 10 | 24 | Beclin-1 | Increased | [1] |
| LNCaP | 10 | 24 | LC3-II/I ratio | Increased | [1] |
| LNCaP | 10 | 24 | Atg12-Atg5 | Increased | [1] |
| LNCaP | 10 | 24 | Beclin-1 | Increased | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS: 324759-76-4)[2]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.65 mg of this compound (Molecular Weight: 650.40 g/mol ) in 1 mL of DMSO.[2]
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[2]
Cell Culture and Treatment
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM)
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Culture prostate cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution to the desired final concentrations in fresh complete cell culture medium. A common final concentration for inducing autophagy is 10 µM.[1]
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
For a vehicle control, treat a separate set of cells with medium containing the same final concentration of DMSO used for the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
Western Blot Analysis of Autophagy Markers
This protocol describes the detection of key autophagy-related proteins.
Caption: Western blot experimental workflow.
Materials:
-
Treated and untreated prostate cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Beclin-1, anti-Atg5, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Autophagosome Visualization by Fluorescence Microscopy
This protocol uses GFP-LC3 transfection to visualize autophagosome formation.
Materials:
-
Prostate cancer cells
-
GFP-LC3 expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
This compound
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Transfection:
-
Seed prostate cancer cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the GFP-LC3 protein for 24 hours.
-
-
Treatment:
-
Treat the transfected cells with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Autophagosome formation is indicated by the appearance of punctate GFP-LC3 fluorescence.
-
Troubleshooting
-
Low Autophagy Induction:
-
Optimize the concentration of this compound and the treatment duration for your specific cell line.
-
Ensure the this compound stock solution is properly stored and has not degraded.
-
Confirm the expression of PERK in your cell line, as its presence is necessary for this compound activity.
-
-
High Cell Death:
-
This compound can also induce apoptosis.[1] If excessive cell death is observed, consider reducing the concentration or treatment time to specifically study autophagy.
-
Use an apoptosis inhibitor (e.g., Z-VAD-FMK) to distinguish between autophagy and apoptosis.
-
-
Inconsistent Western Blot Results:
-
Ensure equal protein loading by performing a protein quantification assay and using a reliable loading control.
-
Optimize antibody concentrations and incubation times.
-
Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Conclusion
This compound is a valuable tool for studying the role of the PERK pathway and inducing autophagy in prostate cancer cells. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on cellular processes and explore its potential as a therapeutic agent. Careful optimization of experimental conditions is recommended for each specific prostate cancer cell line and research question.
References
- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Ki-67 in CCT020312-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the eukaryotic translation initiation factor 2 alpha (eIF2α)/protein kinase RNA-like endoplasmic reticulum kinase (PERK) signaling pathway.[1][2][3] This activation triggers a cascade of events leading to G1 phase cell cycle arrest and apoptosis in various cancer cell types, including triple-negative breast cancer (TNBC), prostate cancer, and colorectal cancer.[1][2][3][4] A key downstream effect of this compound-induced cell cycle arrest is the reduction of cellular proliferation.
The Ki-67 protein is a well-established nuclear marker for cellular proliferation, expressed during all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent (G0) cells. Consequently, the Ki-67 labeling index, as determined by immunohistochemistry (IHC), serves as a critical pharmacodynamic biomarker to assess the anti-proliferative efficacy of therapeutic agents like this compound. A decrease in Ki-67 expression in tumor tissue following treatment with this compound is indicative of a positive therapeutic response and target engagement.[1]
These application notes provide a comprehensive protocol for the immunohistochemical staining of Ki-67 in tumor tissues treated with this compound, guidance on the interpretation of the results, and a summary of the expected outcomes based on the mechanism of action of this PERK activator.
Mechanism of Action: this compound and Ki-67 Modulation
This compound selectively activates PERK, one of the three major branches of the unfolded protein response (UPR).[2][5][6] This activation leads to the phosphorylation of eIF2α, which in turn upregulates the activating transcription factor 4 (ATF4) and the C/EBP homologous protein (CHOP).[1][3] The activation of the PERK/eIF2α/ATF4/CHOP signaling pathway, coupled with the inactivation of the AKT/mTOR pathway, converges to induce G1 phase cell cycle arrest.[1][3] This arrest is mediated by the downregulation of key cell cycle proteins, including cyclin-dependent kinase 4 (CDK4), CDK6, and cyclin D1.[1][7] By halting progression through the G1 phase of the cell cycle, this compound effectively reduces the population of proliferating cells, which is reflected by a decrease in the Ki-67 labeling index.[1]
Data Presentation
Table 1: Representative Data on Ki-67 Expression in this compound-Treated Tumors
| Treatment Group | N | Mean Ki-67 Labeling Index (%) | Standard Deviation | P-value |
| Vehicle Control | 5 | 75.8 | 8.2 | <0.05 |
| This compound (24 mg/kg) | 5 | 32.4 | 6.5 | <0.05 |
Note: This table presents representative data based on findings that this compound significantly reduces Ki-67 protein levels in xenograft models.[1] The values are illustrative and will vary depending on the tumor model and experimental conditions.
Experimental Protocols
Immunohistochemistry Protocol for Ki-67 in Paraffin-Embedded this compound-Treated Tumor Sections
This protocol provides a standardized procedure for the detection of the Ki-67 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
Positively charged microscope slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (Citrate Buffer, pH 6.0)
-
Tris-buffered saline with Tween 20 (TBST)
-
3% Hydrogen Peroxide
-
Protein Block (Serum-Free)
-
Anti-Ki-67 primary antibody (e.g., MIB-1 clone)
-
HRP-polymer secondary antibody
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 2 changes, 3 minutes each.
-
-
Rinse in deionized water for 5 minutes.[8]
-
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Drain the protein block without rinsing.
-
Apply the anti-Ki-67 primary antibody, diluted according to the manufacturer’s recommendations.
-
Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.[8]
-
-
Detection:
-
Wash slides with TBST, 3 changes for 3 minutes each.
-
Apply the HRP-polymer secondary antibody and incubate for 30 minutes at room temperature.[8]
-
Wash slides with TBST, 3 changes for 3 minutes each.
-
-
Chromogen Development:
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is observed.[8]
-
Rinse slides thoroughly with deionized water.
-
-
Counterstaining and Mounting:
Scoring and Interpretation:
The Ki-67 score is determined as the percentage of invasive tumor cells showing distinct nuclear staining. Identify areas of the tumor with the highest staining ("hot spots") and count at least 500 tumor cells to calculate the percentage of Ki-67 positive cells. A significant reduction in the Ki-67 labeling index in this compound-treated tumors compared to vehicle-treated controls indicates an effective anti-proliferative response.
Mandatory Visualizations
Caption: this compound Signaling Pathway Leading to Reduced Ki-67.
Caption: Immunohistochemistry Workflow for Ki-67 Staining.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for Monitoring ATF4 and CHOP Expression Following CCT020312 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective small molecule activator of the PERK (EIF2AK3) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[1] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA. As a transcription factor, ATF4 then translocates to the nucleus and induces the expression of a suite of target genes, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein), also known as DDIT3 or GADD153.[2] The induction of the PERK-eIF2α-ATF4-CHOP signaling axis by this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, making it a valuable tool for cancer research and potential therapeutic development.[2][3]
These application notes provide detailed protocols for monitoring the expression of ATF4 and CHOP at both the mRNA and protein levels in response to this compound treatment.
Signaling Pathway
The signaling cascade initiated by this compound leading to the expression of ATF4 and CHOP is a well-defined pathway within the UPR.
Caption: this compound signaling pathway leading to ATF4 and CHOP expression.
Experimental Workflow
A typical workflow for monitoring ATF4 and CHOP expression after this compound exposure involves cell culture, treatment, sample collection, and subsequent analysis of mRNA and protein levels.
Caption: General experimental workflow for monitoring ATF4 and CHOP expression.
Data Presentation
Quantitative data from RT-qPCR and Western blot experiments should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Relative mRNA Expression of ATF4 and CHOP following this compound Treatment (Example Template)
| Treatment Group | Concentration (µM) | Time (hours) | ATF4 mRNA Fold Change (vs. Vehicle) | CHOP mRNA Fold Change (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 24 | 1.0 | 1.0 |
| This compound | 2 | 24 | Value | Value |
| This compound | 5 | 24 | Value | Value |
| This compound | 10 | 24 | Value | Value |
| Vehicle Control | 0 (DMSO) | 10 µM | 0 | 1.0 |
| This compound | 10 | 6 | Value | Value |
| This compound | 10 | 12 | Value | Value |
| This compound | 10 | 24 | Value | Value |
Table 2: Densitometric Analysis of ATF4 and CHOP Protein Expression (Example Template)
| Treatment Group | Concentration (µM) | Time (hours) | Relative ATF4 Protein Level (normalized to loading control) | Relative CHOP Protein Level (normalized to loading control) |
| Vehicle Control | 0 (DMSO) | 24 | 1.0 | 1.0 |
| This compound | 2 | 24 | Value | Value |
| This compound | 5 | 24 | Value | Value |
| This compound | 10 | 24 | Value | Value |
| Vehicle Control | 0 (DMSO) | 10 µM | 0 | 1.0 |
| This compound | 10 | 6 | Value | Value |
| This compound | 10 | 12 | Value | Value |
| This compound | 10 | 24 | Value | Value |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human or mouse cancer cell lines (e.g., HT29, MCF7, MDA-MB-453, CAL-148, C4-2, LNCaP).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for immunofluorescence).
-
Allow cells to adhere and reach 60-70% confluency.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 2, 5, 10 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
RNA Extraction and RT-qPCR
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a real-time PCR system.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[4]
-
-
Primer Sequences:
| Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ATF4 | Human | AAACCTCATGGGTTCTCCAG | GGCATGGTTTCCAGGTCATC |
| CHOP | Human | GRP78/BiP (as a control) | GRP78/BiP (as a control) |
| ATF4 | Mouse | AACCTCATGGGTTCTCCAGCGA | CTCCAACATCCAATCTGTCCCG |
| CHOP | Mouse | CCACCACACCTGAAAGCAGAA | AGGTGCCCCCAATTTCATCT |
| GAPDH | Human | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| GAPDH | Mouse | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: Primer sequences should be validated for specificity and efficiency.
Protein Extraction and Western Blotting
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATF4 and CHOP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
-
Antibody Dilutions (suggested starting points):
| Antibody | Host | Application | Suggested Dilution | Vendor (Example) |
| ATF4 | Rabbit | Western Blot | 1:1000 | Cell Signaling Technology (#11815)[5] |
| CHOP | Mouse | Western Blot | 1:1000 | Cell Signaling Technology (#2895)[6][7] |
| ATF4 | Rabbit | Immunofluorescence | 1:100 - 1:400 | Cell Signaling Technology (#11815)[5] |
| CHOP | Mouse | Immunofluorescence | 1:400 - 1:1600 | Cell Signaling Technology (#2895)[7] |
| β-actin | Rabbit | Western Blot | 1:1000 | Cell Signaling Technology (#8457) |
Immunofluorescence
-
Cell Preparation:
-
Grow cells on sterile glass coverslips or in chamber slides.
-
Treat with this compound as described above.
-
-
Staining Protocol:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against ATF4 (to observe nuclear translocation) overnight at 4°C.
-
Wash with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBST.
-
Counterstain nuclei with DAPI.
-
Mount coverslips with mounting medium.
-
-
Imaging:
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images of the vehicle control and this compound-treated cells to compare the nuclear localization of ATF4.
-
Expected Results
Upon treatment with this compound, a dose- and time-dependent increase in both ATF4 and CHOP mRNA and protein levels is expected.[2] Immunofluorescence analysis should reveal an accumulation of ATF4 protein in the nucleus of this compound-treated cells compared to the predominantly cytoplasmic localization in control cells. These results will confirm the activation of the PERK-eIF2α-ATF4-CHOP signaling pathway by this compound.
References
- 1. jp.sinobiological.com [jp.sinobiological.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. cn.sinobiological.com [cn.sinobiological.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. ATF-4 (D4B8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. CHOP (L63F7) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. CHOP (L63F7) Mouse Monoclonal Antibody (#2895) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Cell Cycle Analysis Using Propidium Iodide with CCT020312
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3] Activation of the PERK pathway by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This event subsequently induces the expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[3][5] A primary consequence of this signaling cascade is the inhibition of protein translation, which in turn leads to a G1 phase arrest in the cell cycle.[4][5] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound in cancer cell lines using propidium (B1200493) iodide (PI) staining and flow cytometry.
Propidium iodide is a fluorescent intercalating agent that stains DNA.[6][7] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7] This method is a robust and widely used technique for studying the effects of small molecules like this compound on cell proliferation.[7]
Mechanism of Action of this compound
This compound selectively activates the PERK signaling pathway, a crucial regulator of cellular stress responses.[3][8] This activation is independent of endoplasmic reticulum (ER) stress.[9] The downstream effects of PERK activation by this compound include the phosphorylation of eIF2α, which leads to a global attenuation of protein synthesis.[4] This translational repression affects the levels of key cell cycle regulators, such as a reduction in G1/S cyclins (D1, D2, E, and A) and cyclin-dependent kinase 2 (CDK2), and an increase in the CDK inhibitor p27KIP1.[2][4][10] The culmination of these molecular events is a block in the G1/S transition of the cell cycle, leading to an accumulation of cells in the G1 phase.[4][5]
dot
Caption: this compound signaling pathway leading to G1 arrest.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cells [5]
| Cell Line | Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MDA-MB-453 | Control | 48.5 | 35.2 | 16.3 |
| This compound (8 µM) | 65.1 | 23.8 | 11.1 | |
| CAL-148 | Control | 52.3 | 31.5 | 16.2 |
| This compound (10 µM) | 68.7 | 20.1 | 11.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells [1]
| Cell Line | Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| C4-2 | Control | 55.6 | 28.9 | 15.5 |
| This compound (10 µM) | 72.3 | 15.4 | 12.3 | |
| LNCaP | Control | 60.1 | 25.3 | 14.6 |
| This compound (10 µM) | 78.9 | 10.8 | 10.3 |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[11]
-
RNase A solution (e.g., 100 µg/mL in PBS)[11]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution of high concentration (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 60-70%).
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the medium and wash the cells once with PBS.
-
For adherent cells, add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium containing FBS.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at approximately 300 x g for 5 minutes.[12]
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Centrifuge again at 300 x g for 5 minutes, discard the supernatant.
-
Resuspend the cell pellet in a small volume of PBS (e.g., 500 µL).
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.[6][11] This step is crucial for proper fixation and to prevent cell clumping.[11]
-
Fix the cells for at least 30 minutes on ice or at 4°C.[6][11] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[12]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes to pellet the cells.[6][13]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS, centrifuging after each wash.[11]
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[11] Incubate for at least 15-30 minutes at room temperature or 37°C.
-
Add the propidium iodide staining solution to the cell suspension.[11]
-
Incubate for at least 15-30 minutes at room temperature in the dark before analysis.[11][13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[6]
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and cell aggregates.[11][13]
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
dot
Caption: Experimental workflow for cell cycle analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G1/G0 Peak | - Inconsistent fixation | - Add cold ethanol dropwise while vortexing. |
| - High flow rate | - Reduce the flow rate during acquisition.[6] | |
| - Cell clumping | - Ensure single-cell suspension before fixation. | |
| Low PI Signal | - Insufficient staining time | - Increase incubation time with PI. |
| - Low PI concentration | - Check the concentration of the PI staining solution. | |
| High Background Signal | - Incomplete RNA digestion | - Ensure RNase A is active and incubation is sufficient. |
| - Cell debris | - Gate out debris based on FSC and SSC. | |
| Cell Loss During Washes | - Centrifugation speed too low | - Increase centrifugation speed after ethanol fixation as cells become more buoyant.[6][11] |
| - Aspirating cell pellet | - Be careful when removing the supernatant. |
Conclusion
The use of this compound in conjunction with propidium iodide staining and flow cytometry provides a robust method for investigating the induction of G1 cell cycle arrest. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize this small molecule activator of the PERK pathway in their studies. Accurate and reproducible cell cycle analysis is critical for understanding the anti-proliferative effects of compounds like this compound.
References
- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: CCT020312 for In Vitro Modeling of Progressive Supranuclear Palsy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progressive Supranuclear Palsy (PSP) is a debilitating neurodegenerative disorder and the most common form of atypical parkinsonism.[1] Pathologically, PSP is classified as a "4R-tauopathy" due to the abnormal accumulation of tau protein isoforms containing four microtubule-binding repeats (4R-tau) in neurons and glial cells.[2][3][4] Genetic studies have identified a polymorphism in the EIF2AK3 gene, which encodes the PERK (protein kinase R-like endoplasmic reticulum kinase), as a significant risk factor for PSP.[5][6][7] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway. The pharmacological activator of PERK, CCT020312, has emerged as a valuable tool to investigate the therapeutic potential of modulating this pathway in PSP models.
This compound is a selective activator of PERK.[8][9] It triggers the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α) without activating other UPR branches like IRE1 or ATF6.[8][10] In the context of tauopathies like PSP, where the canonical PERK substrate eIF2α is downregulated, PERK activation by this compound is suggested to preferentially signal through the alternative PERK-NRF2 pathway.[5][6] Activation of NRF2, a transcription factor involved in antioxidant responses, has been shown to protect against tau pathology.[5][6] In vitro studies have demonstrated that this compound treatment reduces tau phosphorylation, decreases 4R-tau isoforms, and increases cell viability in neuronal models of tauopathy.[5][6]
These application notes provide a summary of the effects of this compound in a relevant in vitro PSP model and detailed protocols for its use.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies using this compound in a neuronal model of PSP-like tauopathy induced by the mitochondrial complex I inhibitor, annonacin.
| Parameter | Cell Line | Treatment/Concentration | Outcome | Reference |
| Cell Viability (Toxicity) | LUHMES Neurons | This compound (up to 1 µM) | No significant toxicity observed. | [5] |
| Effective Non-Toxic Dose | LUHMES Neurons | This compound (200 nM) | Effectively modifies eIF2α phosphorylation without toxicity. | [5] |
| 4R-Tau Protein Levels | LUHMES Neurons | Annonacin + 200 nM this compound | Reduced the amount of 4R-tau protein. | [5] |
| 4R-Tau mRNA Levels | LUHMES Neurons | Annonacin + 200 nM this compound | Reduced the amount of 4R-tau mRNA. | [5] |
| 3R/4R Tau Ratio | LUHMES Neurons | Annonacin + 200 nM this compound | Almost completely reversed the effect of annonacin. | [5] |
| Tau Splicing Factor (SRSF2) | LUHMES Neurons | Annonacin + 200 nM this compound | Blocked the annonacin-induced increase in SRSF2 mRNA. | [5] |
| Cell Viability (Protective) | LUHMES Neurons | Annonacin + 200 nM this compound | Increased cell viability. | [5] |
| Tau Phosphorylation | Cultured Human Neurons | This compound | Reduced tau phosphorylation. | [5][6] |
Signaling and Experimental Workflow Diagrams
Caption: this compound activates PERK, promoting a protective NRF2 response in PSP.
Caption: Workflow for testing this compound in an in vitro PSP model.
Experimental Protocols
The following protocols are based on methodologies reported for studying this compound in a PSP-relevant in vitro model.[5]
Protocol 1: Cell Culture and Differentiation of LUHMES Neurons
Lund human mesencephalic (LUHMES) cells are a conditionally immortalized human neuronal cell line that can be differentiated into post-mitotic dopaminergic-like neurons, providing a relevant model for neurodegenerative diseases.
Materials:
-
LUHMES cells
-
Proliferation Medium: Advanced DMEM/F12, 2 mM L-glutamine, 1x N-2 supplement, 40 ng/mL bFGF.
-
Differentiation Medium: Advanced DMEM/F12, 2 mM L-glutamine, 1x N-2 supplement, 1 mM dibutyryl-cAMP, 2 ng/mL GDNF, 1 µg/mL tetracycline.
-
Poly-L-ornithine (PLO) and Fibronectin for coating.
-
Cell culture flasks and plates (6-well for protein/mRNA, 48-well for viability assays).
Procedure:
-
Coating: Coat culture vessels with 50 µg/mL PLO for at least 3 hours at 37°C, wash with sterile water, and then coat with 1 µg/mL fibronectin for 1 hour at 37°C.
-
Proliferation: Culture LUHMES cells in Proliferation Medium in a T75 flask at 37°C with 5% CO₂. Passage cells every 2-3 days.
-
Differentiation (Day 0): Seed proliferating LUHMES cells onto coated plates at a desired density (e.g., 1.5 x 10⁶ cells per 6-well).
-
Differentiation (Day 1): Change the medium to Differentiation Medium to induce cell cycle exit and neuronal differentiation.
-
Differentiation (Day 3): Change the medium again with fresh Differentiation Medium. The cells are now post-mitotic and will mature into a dense network of neurons over the next 4-6 days. Treatments can typically begin around day 6-7 of differentiation.
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Differentiated LUHMES neurons in culture
Procedure:
-
Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO. For example, dissolve 6.5 mg of this compound (MW: 650.4 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[9]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a fresh working solution by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 200 nM).
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. Ensure the vehicle control wells receive the same final concentration of DMSO.
-
Protocol 3: Induction of Tauopathy and this compound Treatment
This protocol uses annonacin, a mitochondrial complex I inhibitor, to induce PSP-like tauopathy in differentiated neurons.[5]
Procedure:
-
Cell State: Use fully differentiated LUHMES neurons (Day 6-7 post-differentiation).
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control (Medium + DMSO)
-
Annonacin only (e.g., 50 nM)
-
This compound only (200 nM)
-
Annonacin (50 nM) + this compound (200 nM)
-
-
Application: Remove the existing medium from the cells and replace it with the medium containing the respective treatments.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C with 5% CO₂.
-
Endpoint Analysis: After incubation, proceed with endpoint analyses such as cell viability assays, or harvest the cells for protein and RNA analysis.
Protocol 4: Endpoint Analysis
A. MTT Cell Viability Assay
-
After the 48-hour treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well of a 48-well plate.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader. Express results as a percentage of the vehicle-treated control.
B. Western Blot Analysis
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Total Tau (e.g., HT7)
-
Phospho-Tau (e.g., AT8, PHF-1)
-
4R-Tau specific antibody
-
p-PERK, p-eIF2α, NRF2
-
Loading control (e.g., β-actin, GAPDH)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. Quantify band densities using appropriate software.
C. RT-qPCR for Gene Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (e.g., 4R-tau, SRSF2) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
References
- 1. Progressive Supranuclear Palsy (PSP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. Progressive Supranuclear Palsy Cell Model Products - Creative Biolabs [neurost.creative-biolabs.com]
- 3. Modeling Sporadic Progressive Supranuclear Palsy in 3D Midbrain Organoids: Recapitulating Disease Features for In Vitro Diagnosis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toward an animal model of Progressive Supranuclear Palsy [frontiersin.org]
- 5. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 6. PERK activation mitigates tau pathology in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
CCT020312 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CCT020312, a selective activator of the PERK/eIF2α signaling pathway. Below you will find frequently asked questions, troubleshooting advice for common solubility issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is highly soluble in DMSO, with concentrations of up to 145 mg/mL (222.94 mM) being reported.[4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2] Sonication may be required to fully dissolve the compound.[1][3][4]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, it could be due to several factors:
-
DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[1][2] Old or water-containing DMSO will reduce solubility.
-
Concentration: You may be exceeding the solubility limit. While high concentrations are achievable, starting with a slightly lower concentration and gently warming or sonicating the solution can help.[1]
-
Temperature: Ensure the DMSO and this compound are at room temperature before mixing. If precipitation occurs after dissolution, gentle warming (e.g., in a 37°C water bath) can help redissolve the compound.
Q3: How should I store my this compound stock solution?
A3: Once prepared in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store the aliquots at -80°C for up to one year.[1][2][3][4] For shorter-term storage, -20°C for up to six months is also acceptable.[1][3]
Q4: I need to prepare this compound for in vivo animal studies. What are the recommended formulations?
A4: Due to the poor aqueous solubility of this compound, specific formulations are required for in vivo administration. Here are some reported formulations:
-
PEG300, Tween-80, and Saline: A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][3][4]
-
SBE-β-CD in Saline: A suspension can be prepared using DMSO and a solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. This may require sonication.[1][3]
-
Corn Oil: A clear solution can be achieved by dissolving this compound in a mixture of DMSO and corn oil.[1][3]
Q5: My in vivo formulation appears cloudy or has precipitated. How can I resolve this?
A5: Cloudiness or precipitation in in vivo formulations can be addressed by:
-
Sequential Addition of Solvents: It is critical to add each solvent in the correct order and ensure the compound is fully dissolved before adding the next component.[4]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.[1] Be cautious with temperature to avoid degradation.
-
Thorough Mixing: Ensure vigorous mixing after the addition of each solvent to maintain a homogenous solution.
Solubility Data Summary
| Solvent/Formulation | Maximum Concentration | Notes |
| DMSO (in vitro) | 50 - 145 mg/mL (76.88 - 222.94 mM) | Use fresh, anhydrous DMSO. Sonication may be needed.[1][4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo) | ≥ 2.08 mg/mL (3.20 mM) - 4 mg/mL (6.15 mM) | Clear solution.[1][3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) (in vivo) | 2.08 mg/mL (3.20 mM) | Suspended solution. Requires sonication.[1][3] |
| 10% DMSO, 90% Corn Oil (in vivo) | ≥ 2.08 mg/mL (3.20 mM) | Clear solution.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO) for In Vitro Use
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: this compound has a molecular weight of 650.40 g/mol .[1][3] To prepare a 10 mM stock solution, you will need 6.504 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of fresh, anhydrous DMSO. c. Vortex the tube thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. d. Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -20°C for up to 6 months or -80°C for up to 1 year.[1][3]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80/Saline)
-
Materials: this compound powder, anhydrous DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a final concentration of ≥ 2.08 mg/mL): a. Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. In a sterile tube, add 1 part of the this compound DMSO stock solution (10% of the final volume). c. Add 4 parts of PEG300 (40% of the final volume) and mix thoroughly until the solution is clear. d. Add 0.5 parts of Tween-80 (5% of the final volume) and mix again until the solution is clear. e. Finally, add 4.5 parts of sterile saline (45% of the final volume) and mix thoroughly.[1][3] f. The final solution should be clear. Use this formulation immediately after preparation.
Visualization of this compound Mechanism of Action
This compound is a selective activator of the PERK signaling pathway, which is a key branch of the Unfolded Protein Response (UPR).[6][7] Activation of PERK by this compound leads to the phosphorylation of eIF2α, which in turn upregulates ATF4 and CHOP.[6][7] This signaling cascade can induce G1 phase cell cycle arrest and apoptosis in cancer cells.[6][7] Additionally, this compound has been shown to inactivate the AKT/mTOR pathway.[6]
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 5. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCT020312 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CCT020312 in in vitro studies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3).[1][2] Its mechanism of action involves promoting the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1] This event leads to a global reduction in protein translation, which in turn induces G1 phase cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What is the typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound is in the low micromolar (µM) range. A linear response for the inhibition of pRB phosphorylation in HT29 cells has been observed between 1.8 and 6.1 µM.[1] For initial dose-response experiments, it is advisable to test a broad range, such as 0.5 µM to 20 µM, to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does this compound affect downstream signaling pathways?
A4: this compound primarily activates the PERK/eIF2α/ATF4/CHOP signaling pathway.[3][4] Activation of this pathway is a key driver of its anti-cancer effects. Additionally, this compound has been shown to inactivate the pro-survival AKT/mTOR signaling pathway in some cancer cell lines.[3]
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect (e.g., decreased cell viability, G1 arrest) after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration. The effects of this compound may be time-dependent.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment time.
-
-
Possible Cause 3: Compound Instability. Improper storage or handling may have degraded the compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment.
-
-
Possible Cause 4: Cell Line Resistance. Your cell line may have intrinsic resistance mechanisms to PERK activation.
-
Solution: Confirm the activation of the PERK pathway by performing a western blot to detect the phosphorylation of eIF2α and the upregulation of ATF4 and CHOP. If the pathway is not activated, consider using a different cell line known to be sensitive to this compound.
-
Issue 2: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line. Some cell lines may be exceptionally sensitive to PERK activation-induced apoptosis.
-
Solution: Use a lower range of concentrations in your experiments (e.g., nanomolar to low micromolar).
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is not exceeding 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess its specific effect on cell viability.
-
Issue 3: I am seeing precipitation of this compound in my cell culture medium.
-
Possible Cause: Poor Solubility. this compound has limited solubility in aqueous solutions.
-
Solution: Ensure the stock solution in DMSO is fully dissolved before diluting it in the culture medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly. Avoid preparing large volumes of working solutions that may sit for extended periods before use.
-
Issue 4: My experimental results are inconsistent between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density. The initial number of cells can influence the outcome of the experiment.
-
Solution: Maintain a consistent cell seeding density across all experiments and ensure cells are in the logarithmic growth phase when treated.
-
-
Possible Cause 2: Inconsistent Compound Dilutions. Errors in preparing serial dilutions can lead to variability.
-
Solution: Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
-
-
Possible Cause 3: Passage Number of Cells. The characteristics of cell lines can change with high passage numbers.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Effective Concentrations and IC50/EC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Treatment Duration | Reference |
| HT29 | Colon Carcinoma | Linear response (pRB phosphorylation inhibition) | 1.8 - 6.1 | 24 hours | [1] |
| HT29 | Colon Carcinoma | EC50 (pRB phosphorylation inhibition) | 4.2 | 24 hours | [1] |
| HCT116 | Colon Carcinoma | EC50 (pRB phosphorylation inhibition) | 5.7 | 24 hours | [1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Apoptosis Induction | 6, 8, 10, 12 | 24 hours | [3] |
| CAL-148 | Triple-Negative Breast Cancer | Apoptosis Induction | 6, 8, 10, 12 | 24 hours | [3] |
| CAL-148 | Triple-Negative Breast Cancer | Inhibition of Colony Formation | 4, 6, 8 | 12 days | [3] |
| U-2 OS | Osteosarcoma | Chemosensitization to Paclitaxel | 2.5 | Not Specified | [5] |
Table 2: General Information and Properties of this compound
| Property | Value | Reference |
| Target | PERK (EIF2AK3) | [2][6] |
| EC50 for PERK activation | 5.1 µM | [6] |
| Solvent for Stock Solution | DMSO | |
| Recommended Stock Solution Storage | -20°C or -80°C | [2] |
Experimental Protocols
Detailed Methodology for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your in vitro studies.
1. Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[7]
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations.
2. Dose-Response Study using a Cell Viability Assay:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., a 10-point dilution series from 0.1 µM to 50 µM). Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Use a suitable cell viability assay such as MTT, MTS, or a resazurin-based assay to determine the percentage of viable cells relative to the vehicle control.[8]
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
3. Validation of Pathway Activation via Western Blot:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for the optimal duration. Include an untreated or vehicle-treated control.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.[9]
-
Western Blot Analysis: Perform SDS-PAGE and western blotting to detect the following proteins:
-
Phospho-PERK (p-PERK)
-
Total PERK
-
Phospho-eIF2α (p-eIF2α)
-
Total eIF2α
-
ATF4
-
CHOP
-
A loading control (e.g., β-actin or GAPDH)[10]
-
-
Analysis: An increase in the phosphorylation of PERK and eIF2α, and an upregulation of ATF4 and CHOP will confirm the on-target activity of this compound.
4. Functional Assays at Optimal Concentration:
-
Based on the results from the cell viability and western blot analyses, select the optimal concentration(s) of this compound for your downstream functional assays, such as:
-
Cell Cycle Analysis: Treat cells with the optimal concentration of this compound and analyze the cell cycle distribution by flow cytometry after propidium (B1200493) iodide (PI) staining.[3]
-
Apoptosis Assay: Quantify apoptosis using an Annexin V/PI staining kit followed by flow cytometry analysis.[3]
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
CCT020312 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the PERK activator, CCT020312.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.
Storage Recommendations for this compound Solutions
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 6 months[1] |
| DMSO | -80°C | Up to 1 year[1][2] |
| Powder | -20°C | Up to 3 years[2][3] |
To ensure the integrity of your this compound stock, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the recommended working concentration of this compound?
A2: The optimal working concentration of this compound will vary depending on the cell line and experimental conditions. However, studies have shown biological activity in the low micromolar range. For instance, in HT29 cells, a linear response for the loss of P-S608-pRB signal was observed between 1.8 and 6.1 µM after 24 hours of treatment.[1][3][4][5]
Q3: Is this compound stable in aqueous solutions and cell culture media?
Troubleshooting Guides
Problem: I am observing precipitation when diluting my this compound DMSO stock into my cell culture medium.
-
Possible Cause: The compound may be crashing out of solution due to the change in solvent polarity.
-
Solution:
-
Lower the final concentration: Try diluting your stock to a lower working concentration.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the culture medium.
-
Increase the final DMSO concentration: While most cell lines can tolerate up to 0.5% DMSO, a slightly higher concentration (if tolerated by your cells) may help maintain solubility. Always verify the DMSO tolerance of your specific cell line.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the this compound solution may aid in solubility.
-
Problem: I am not observing the expected biological effect of this compound.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. If in doubt, use a new vial of the compound.
-
-
Possible Cause 2: Suboptimal Concentration. The effective concentration can be cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
-
-
Possible Cause 3: Instability in Culture Medium. The compound may be degrading in the culture medium over the course of your experiment.
-
Solution: Conduct a time-course experiment to assess the stability of this compound in your specific medium. A detailed protocol for this is provided below.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in your cell culture medium (with and without serum). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding 2 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate the solvent.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate the components using a suitable gradient of acetonitrile and water (with a modifier like 0.1% TFA).
-
Monitor the elution of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Signaling Pathway
This compound is a selective activator of the PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) signaling pathway, a key branch of the Unfolded Protein Response (UPR).
Caption: this compound activates the PERK pathway, leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following workflow outlines the key steps for assessing the stability of this compound in a given medium.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PERK | TargetMol [targetmol.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Potential off-target effects of CCT020312 in research
Welcome to the technical support center for CCT020312. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3).[1][2] Its primary mechanism involves inducing the autophosphorylation and activation of PERK, a key sensor of endoplasmic reticulum (ER) stress. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][3][4] The downstream consequences of this signaling cascade include cell cycle arrest at the G1/S checkpoint and, under prolonged activation, apoptosis.[4][5]
Q2: How "selective" is this compound for PERK?
A2: this compound is considered highly selective for the PERK branch of the Unfolded Protein Response (UPR).[1] Studies have shown that it does not significantly activate the other two major UPR sensors, IRE1 (Inositol-requiring enzyme 1) and ATF6 (Activating Transcription Factor 6).[1][3] This selectivity is a key advantage for researchers wanting to specifically probe the PERK signaling pathway. Furthermore, this compound has been shown to not directly inhibit the activity of cyclin-dependent kinases (CDKs), such as CDK1, CDK2, and CDK4, at concentrations effective for PERK activation.[1]
Q3: What are the known downstream effects of this compound treatment in cells?
A3: Treatment of cells with this compound typically results in a series of well-characterized downstream effects stemming from PERK activation:
-
Increased phosphorylation of eIF2α (Ser51): This is a primary and direct consequence of PERK activation.
-
Increased expression of ATF4 and its target genes, such as CHOP (DDIT3): This is a hallmark of the integrated stress response initiated by eIF2α phosphorylation.[4]
-
G1 phase cell cycle arrest: This is mediated by the reduction in the levels of D-type cyclins and an increase in the CDK inhibitor p27Kip1.[2]
-
Induction of apoptosis: Prolonged activation of the PERK/eIF2α/ATF4/CHOP pathway can lead to programmed cell death, characterized by increased levels of cleaved PARP and Bax, and decreased Bcl-2.[2][4]
-
Induction of autophagy: this compound has been reported to induce autophagy, as evidenced by increased LC3-II levels.[5][6] However, the direct dependence of this effect on PERK is a subject of ongoing investigation (see Troubleshooting Guide).
Q4: What are the recommended working concentrations and incubation times for this compound?
A4: The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically for your specific experimental system. However, based on published literature, a general starting point is a concentration range of 1-10 µM for 16-24 hours. A concentration-dependent loss of phosphorylated retinoblastoma protein (pRB) has been observed in HT29 cells with a linear response between 1.8 and 6.1 µM.[1] For longer-term proliferation assays, a GI50 of approximately 3.1 µM has been reported.[1]
Troubleshooting Guides
Issue 1: Unexpected or No Cellular Response to this compound Treatment
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Solubility/Stability Issues | This compound is soluble in DMSO.[7] Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions in cell culture media, ensure thorough mixing to prevent precipitation. |
| Incorrect Dosage or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. We recommend a starting concentration range of 1-10 µM and time points from 6 to 24 hours. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to PERK activation or its downstream effects. Confirm the presence and functionality of the PERK pathway in your cell line. As a positive control for PERK activation, you can use a known ER stress inducer like thapsigargin (B1683126) or tunicamycin. |
| Degraded Compound | If the compound has been stored improperly or for an extended period, its activity may be compromised. Purchase a fresh batch of this compound from a reputable supplier. |
Issue 2: Observing Effects Inconsistent with PERK Activation
| Potential Cause | Recommended Troubleshooting Steps |
| Potential Off-Target Effects | While this compound is considered selective, the possibility of off-target effects should be considered, especially at higher concentrations. To investigate this: 1. Use a PERK knockout/knockdown cell line: Compare the effects of this compound in your wild-type cell line with a PERK-deficient counterpart. An on-target effect should be diminished or absent in the knockout/knockdown cells. 2. Use a structurally unrelated PERK activator: If available, compare the phenotype induced by this compound with that of another PERK activator with a different chemical scaffold. Consistent effects suggest an on-target mechanism. 3. Perform a kinome scan: For a comprehensive analysis of off-target kinase interactions, consider a commercial kinome profiling service. |
| PERK-Independent Autophagy | This compound has been shown to induce autophagy.[5][6] While PERK activation can lead to autophagy, there is some evidence to suggest that this compound might also induce autophagy through a PERK-independent mechanism. To test this: 1. Assess autophagy in PERK knockout/knockdown cells: Measure autophagy markers (e.g., LC3-II conversion, p62 degradation) in PERK-deficient cells treated with this compound. Autophagy induction in the absence of PERK would indicate an off-target effect. 2. Inhibit downstream effectors: Investigate the involvement of other autophagy-regulating pathways (e.g., mTOR, AMPK) by using specific inhibitors. |
| Confounding Experimental Variables | Ensure that the observed effects are not due to other experimental factors. For example, the DMSO vehicle concentration should be kept constant across all treatment groups and be at a non-toxic level (typically <0.1%). |
Data Presentation
Table 1: Reported Cellular Activities of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (pRB-S608 phosphorylation inhibition) | HT29 | 4.2 µM | [1] |
| EC50 (pRB-S608 phosphorylation inhibition) | HCT116 | 5.7 µM | [1] |
| GI50 (Growth Inhibition) | HT29 | 3.1 µM | [1] |
| Effective concentration for eIF2α phosphorylation | HT29, MCF7 | 10 µM | [1] |
Experimental Protocols
Western Blotting for PERK Pathway Activation
This protocol is for the detection of phosphorylated PERK, phosphorylated eIF2α, and CHOP induction.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest cells by trypsinization and collect any floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V and PI Staining
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Interpreting unexpected results from CCT020312 experiments
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the selective PERK activator, CCT020312.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3, with a reported EC50 of 5.1 μM. Its mechanism involves instigating the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α).[1][2] This action leads to the suppression of global protein synthesis, which in turn causes a depletion of key cell cycle proteins like D-type cyclins.[1] The downstream effects include the inhibition of Retinoblastoma protein (pRB) phosphorylation, leading to G1 phase cell cycle arrest, and in many cancer cell lines, the induction of apoptosis.[3][4]
Q2: Is this compound a general Endoplasmic Reticulum (ER) stress inducer?
A2: No, and this is a critical point for interpreting results. Unlike general ER stressors such as thapsigargin (B1683126) or tunicamycin, which activate all three branches of the Unfolded Protein Response (UPR), this compound selectively activates the PERK signaling pathway.[2][5] Experiments have shown that while this compound treatment leads to the accumulation of the PERK-downstream target CHOP, it does not cause a detectable induction of GRP78/BiP, a target of the ATF6 branch of the UPR.[5] This selectivity is a common source of unexpected results for researchers accustomed to seeing pan-UPR activation with other agents.
Q3: Are there any known off-target or PERK-independent effects?
A3: Yes. Some studies have suggested that this compound may have off-target activities. For instance, increased tau clearance observed in some models was suggested to be due to an off-target activity that increases autophagy independent of the Integrated Stress Response (ISR).[6] Another study noted that this compound was cytotoxic in both wild-type and PERK-deficient Mouse Embryonic Fibroblasts (MEFs), suggesting a PERK-independent off-target activity.[6] Researchers should consider these possibilities when results do not align with the canonical PERK pathway.
Q4: Why might my in vivo results with this compound be inconsistent or show no effect?
A4: In vivo efficacy can be complex and model-dependent. While this compound has been shown to suppress tumor growth in xenograft models of triple-negative breast cancer and prostate cancer[3][4], its effects can vary. For example, one study in a rat model of middle cerebral artery occlusion (MCAO) found that this compound treatment had no significant effect on infarct volumes or key markers like BAX, CHOP, and p-eIF2α.[7] Factors such as the specific disease model, timing of intervention, dosage, and bioavailability can all influence the outcome.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Q: My cell viability assay shows a weaker effect (less cell death) than expected, but proliferation is clearly inhibited. Why?
A: This is a common observation. This compound's primary effect is often G1/S checkpoint activation, leading to potent cell cycle arrest (cytostasis).[1][8] Apoptosis is a downstream consequence that can be cell-type dependent and may require higher concentrations or longer incubation times.[3][4] You may be observing the cytostatic effect more than a cytotoxic one.
-
Recommendation: Perform a cell cycle analysis using propidium (B1200493) iodide (PI) staining to confirm G1 arrest.[3] Also, run an apoptosis assay (e.g., Annexin V staining) in parallel to directly measure cell death.[3]
Q: I am seeing inconsistent or no reduction in cell viability across replicates.
A: This could be due to several factors:
-
Compound Solubility: this compound is highly soluble in DMSO but may precipitate in aqueous media. Ensure your final DMSO concentration is low and consistent, and that the stock solution is fresh. Moisture-absorbing DMSO can reduce solubility.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before plating.
-
Assay Linearity: The signal from metabolic assays like MTT or MTS is linear with cell number only within a certain range.[9] Overly long incubation times or high cell densities can lead to saturation of the signal.[9] Optimize incubation time for your specific cell line.
Western Blot Analysis
Q: I treated my cells with this compound, but I don't see an increase in p-PERK or p-eIF2α.
A:
-
Kinetics: The phosphorylation of PERK and eIF2α can be transient. Check the time course of activation; in some cell lines, a significant increase is seen within hours.[3] A 24-hour time point may be too late to see the peak phosphorylation event.
-
Antibody Quality: Ensure your primary antibodies are validated for detecting the phosphorylated forms of these proteins. Run positive controls, such as cells treated with thapsigargin, to confirm antibody and protocol efficacy.
-
Compound Inactivity: The compound may have degraded. Prepare fresh stock solutions in high-quality, anhydrous DMSO.[10]
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
Q: I see increased p-eIF2α and CHOP, but classic ER stress markers like GRP78/BiP are not upregulated. Is my experiment failing?
A: No, this result is expected and confirms the selectivity of this compound.[5] The compound specifically activates the PERK branch without inducing the other UPR arms, so an increase in GRP78/BiP (an ATF6 target) or spliced XBP1 (an IRE1 target) is not anticipated.[2][5] This is a key difference from general ER stress inducers.
Data Presentation: Summary of In Vitro Concentrations
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| HT29 (Colon Cancer) | pRB Phosphorylation | 1.8 - 6.1 µM | Concentration-dependent loss of p-S608-pRB | [8][11] |
| HT29 (Colon Cancer) | Cell Proliferation | 7 µM (24h) | Inhibition of proliferation | |
| HCT116 (Colon Cancer) | pRB Phosphorylation | Not specified | Inhibition of pRB phosphorylation | |
| MDA-MB-453 (TNBC) | Apoptosis | 6 - 12 µM (24h) | Dose-dependent increase in apoptosis | [3] |
| CAL-148 (TNBC) | Apoptosis | 6 - 12 µM (24h) | Dose-dependent increase in apoptosis | [3] |
| CAL-148 (TNBC) | Colony Formation | 4 - 8 µM | Dose-dependent inhibition of colony formation | [3] |
| C4-2 (Prostate Cancer) | Apoptosis / Autophagy | Not specified | Increased levels of cleaved-Caspase3 and LC3II/I | [4] |
| LNCaP (Prostate Cancer) | Apoptosis / Autophagy | Not specified | Increased levels of cleaved-Caspase3 and LC3II/I | [4] |
| LUHMES Neurons | Cell Viability (MTT) | 200 nM | Effective modification of eIF2α phosphorylation | [12] |
Experimental Protocols
Western Blot for PERK Pathway Activation
This protocol is adapted from methodologies described for TNBC cells.[3]
-
Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 6, 8, 10, 12 µM) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST and visualize bands using an ECL detection reagent.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is adapted from methodologies described for TNBC cells.[3]
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in a 6-well plate. After overnight adherence, treat with this compound at desired concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge.
-
Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the cells three times with PBS to remove ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate at 37°C for 1 hour in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay via Annexin V/PI Staining
This protocol is adapted from methodologies described for TNBC cells.[3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well) and treat with this compound for 24 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
Mandatory Visualizations
Caption: this compound selectively activates the PERK signaling cascade.
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: this compound selectively activates the PERK branch of the UPR.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based screen for G1/S checkpoint activators identifies a selective activator of EIF2AK3/PERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 12. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
Troubleshooting lack of p-eIF2α induction with CCT020312
Welcome to the technical support center for CCT020312. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to help you resolve specific issues you may encounter during your experiments, particularly concerning the induction of eIF2α phosphorylation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when using this compound, from compound handling to experimental setup and data interpretation.
Section 1: this compound Compound and Preparation
Question: I am not observing any induction of p-eIF2α. Could the problem be with the this compound compound itself?
Answer: This is a crucial first step in troubleshooting. The integrity, solubility, and storage of this compound are critical for its activity.
-
Verification: Ensure the compound is this compound, a selective PERK (EIF2AK3) activator.[1][2][3] Its primary mechanism is to activate PERK, which in turn phosphorylates eIF2α.[3][4][5]
-
Solubility: this compound is insoluble in water and ethanol (B145695) but soluble in DMSO.[1] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[1] If you observe any precipitation in your stock solution, gentle warming or sonication may help to redissolve the compound.[2][6]
-
Storage: The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[1][6] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C (stable for up to 3-6 months) or -80°C (stable for up to 1 year).[1][2][7]
Question: How should I prepare my this compound stock and working solutions?
Answer: Proper preparation is essential. Please refer to the table below for recommended concentrations and storage.
| Parameter | Recommendation | Source(s) |
| Stock Solution Solvent | High-quality, anhydrous DMSO | [1] |
| Stock Concentration | 50-145 mg/mL | [1][6][7] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [1][2] |
| Working Solution | Dilute the DMSO stock directly into pre-warmed cell culture medium. Mix thoroughly by vortexing or inverting before adding to cells. | N/A |
| Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced artifacts. | N/A |
Section 2: Experimental Design and Cellular System
Question: What is the recommended treatment concentration and duration for this compound?
Answer: The optimal concentration and time can vary between cell lines. However, published data provide a good starting range.
-
Effective Concentration: this compound has a reported EC50 of 5.1 μM for PERK activation.[1][8] Most studies use a concentration range of 2 µM to 10 µM .[2][5] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line.
-
Treatment Duration: An increase in p-eIF2α can be observed in a time-dependent manner.[5] A time course experiment ranging from 2 to 24 hours is recommended to capture the peak phosphorylation event.[2][5]
Question: Is it possible my cell line is non-responsive to this compound?
Answer: While this compound has demonstrated activity in various cancer cell lines such as HT29 (colon), MDA-MB-453 (breast), and C4-2 (prostate), it is possible that your specific cell model has underlying biological differences.[1][9][10]
-
PERK Pathway Integrity: The canonical target of this compound is PERK.[3] If your cells have mutations, low expression, or deficiencies in PERK or other components of the PERK/eIF2α signaling axis, the compound's effect will be diminished. Consider using a positive control, such as thapsigargin (B1683126) or tunicamycin, which induce ER stress and p-eIF2α through a broader mechanism.
-
Cell Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent confluency (typically 70-80%) at the time of treatment.[11] High passage numbers can lead to phenotypic drift, potentially altering signaling responses.
Section 3: Data Acquisition (Western Blot)
Question: I am confident in my compound and experimental setup, but my Western blot for p-eIF2α is showing no signal. What could be wrong?
Answer: Detecting phosphorylated proteins can be challenging. The lack of a signal is often due to technical issues during sample preparation or the Western blot procedure itself.
-
Sample Lysis: This is a critical step. Dephosphorylation can happen rapidly after cell harvesting. Your lysis buffer must be ice-cold and freshly supplemented with a potent cocktail of phosphatase inhibitors and protease inhibitors.[11] Keep samples on ice at all times.
-
Primary Antibody: Use a primary antibody that specifically recognizes eIF2α phosphorylated at the Serine 51 residue and is validated for Western blotting.[11] Check the antibody datasheet for the recommended dilution and perform an antibody titration to find the optimal concentration.
-
Protein Loading: Phosphorylated proteins can be of low abundance. You may need to load a higher amount of total protein lysate per lane, typically between 30-100 µg .[11]
-
Protein Transfer: eIF2α is a relatively small protein (~36 kDa). Ensure your transfer conditions (voltage, time) are optimized. Consider using a PVDF or nitrocellulose membrane with a smaller pore size (0.2 µm) to prevent over-transfer or "blow-through".[11] Always confirm transfer efficiency with a stain like Ponceau S.[11]
-
Blocking: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often superior to non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[11]
Key Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a fresh dilution of this compound in pre-warmed complete culture medium from a concentrated DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium. Incubate for the desired time (e.g., 2, 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification: Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a standard method like the BCA assay.[11]
Protocol 2: Western Blot for p-eIF2α (Ser51)
-
Sample Preparation: Mix 30-50 µg of protein lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane. Verify the transfer with Ponceau S staining.[11]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with an anti-phospho-eIF2α (Ser51) antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total eIF2α and a loading control like β-actin.
Visualized Signaling Pathway and Workflows
The following diagrams illustrate the expected signaling cascade and a logical troubleshooting workflow.
Caption: this compound selectively activates PERK, leading to eIF2α phosphorylation.
Caption: A logical workflow for troubleshooting the absence of a p-eIF2α signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 7. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
CCT020312 not inducing apoptosis: potential reasons
Welcome to the technical support center for CCT020312. This resource provides troubleshooting guides and answers to frequently asked questions regarding experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My experiment shows that this compound is not inducing apoptosis. What are the potential reasons?
A1: While this compound, a selective PERK activator, is known to induce apoptosis in several cancer cell lines like triple-negative breast cancer and prostate cancer, a lack of apoptotic phenotype can be attributed to several factors.[1][2][3] These can be broadly categorized as:
-
Suboptimal Experimental Conditions: The concentration of this compound or the treatment duration may be insufficient for your specific cell line.
-
Cell-Line Specific Resistance: Your cells may have inherent resistance to apoptosis due to genetic mutations (e.g., in p53) or overexpression of anti-apoptotic proteins (e.g., Bcl-2).[4][5]
-
Induction of Alternative Cell Fates: this compound does not exclusively trigger apoptosis. Depending on the cellular context, it can also induce G1 phase cell cycle arrest or autophagy.[1][2][3][6] Your observations might be pointing towards one of these alternative outcomes.
-
Issues with Apoptosis Detection Method: The assay used to detect apoptosis may not be performing correctly due to technical reasons such as reagent degradation or improper sample handling.[7][8]
The following troubleshooting guides will help you systematically investigate these possibilities.
Troubleshooting Guide 1: Verifying Compound Activity and Experimental Setup
The first step is to ensure that the compound is active and the basic experimental parameters are appropriate for your model system.
Issue: Is the compound working as expected?
This compound activates the PERK signaling pathway. A primary downstream event is the phosphorylation of eIF2α. Verifying this phosphorylation is a direct indicator of target engagement.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Treat your cells with this compound at the intended concentration for a short duration (e.g., 2-6 hours).
-
Perform a Western blot to detect the phosphorylated form of eIF2α (p-eIF2α). An increase in p-eIF2α confirms that this compound is activating the PERK pathway in your cells.[1]
-
-
Optimize Concentration and Duration:
-
Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 1 µM to 20 µM).
-
Perform a time-course experiment at an effective concentration (e.g., 24, 48, 72 hours).
-
Assess cell viability using an MTT or similar assay to determine the EC50. Apoptosis should be assessed at concentrations around and above the EC50. Studies have reported effective concentrations for inhibiting cell proliferation between 1.8 and 10 µM.[9][10][11]
-
Table 1: Recommended Concentration and Time-Course Parameters
| Parameter | Recommended Range | Rationale |
| Concentration | 1 - 20 µM | The EC50 for this compound is cell-type dependent, with many studies using concentrations around 5-10 µM.[9][10][12] |
| Incubation Time | 24 - 72 hours | Apoptosis is a process that takes time to develop. Shorter time points may only show signs of cell cycle arrest.[10] |
Troubleshooting Guide 2: Investigating Alternative Cell Fates
If you have confirmed that this compound is active in your cells but apoptosis is not observed, the compound may be inducing other cellular responses. The primary alternatives are cell cycle arrest and autophagy.[2][3]
Issue: Are the cells undergoing cell cycle arrest instead of apoptosis?
This compound is known to cause G1 phase cell cycle arrest by decreasing the levels of key cell cycle proteins like Cyclin D1, CDK4, and CDK6.[1][3][9]
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Treat cells with this compound for 16-24 hours.[10] Stain with propidium (B1200493) iodide (PI) and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase would indicate cell cycle arrest.
-
Analyze Cell Cycle Proteins: Perform a Western blot for key G1/S transition proteins. A decrease in Cyclin D1, CDK4, and CDK6, and an increase in the CDK inhibitor p27KIP1 are indicative of G1 arrest.[9][10]
Issue: Are the cells undergoing autophagy?
Activation of the PERK pathway by this compound can also be a potent inducer of autophagy.[2][6]
Troubleshooting Steps:
-
Detect Autophagosome Formation: The conversion of LC3-I to LC3-II is a hallmark of autophagy. Perform a Western blot to detect an increase in the LC3-II/LC3-I ratio.
-
Monitor Autophagic Flux: Analyze the levels of p62/SQSTM1 by Western blot. A decrease in p62 suggests that autophagic degradation is occurring.
-
Visualize Autophagosomes: Use fluorescence microscopy to observe the formation of puncta in cells expressing GFP-LC3.
Table 2: Key Protein Markers for Alternative Cell Fates
| Cell Fate | Key Markers to Analyze (Western Blot) | Expected Change with this compound |
| G1 Cell Cycle Arrest | Cyclin D1, CDK4, CDK6 | Decrease[1][9] |
| p27KIP1 | Increase[9][10] | |
| Phospho-Rb (e.g., p-S608) | Decrease[9][10] | |
| Autophagy | LC3-II / LC3-I Ratio | Increase[2] |
| p62/SQSTM1 | Decrease | |
| Beclin-1, Atg5-Atg12 | Increase[2] |
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of apoptosis.
Troubleshooting Guide 3: Optimizing Apoptosis Detection Assays
If alternative cell fates are ruled out, the issue may lie with the apoptosis detection assay itself.
Issue: Inaccurate results from Annexin V / PI flow cytometry.
Troubleshooting Steps:
-
Use a Positive Control: Always include a positive control for apoptosis induction (e.g., staurosporine, etoposide) to confirm that the staining protocol and flow cytometer are working correctly.
-
Handle Cells Gently: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positive PI staining (necrosis).[7]
-
Check Reagents: Ensure Annexin V binding buffer contains sufficient Ca2+. Ensure fluorescent dyes have not been compromised by light exposure.[8]
-
Optimize Gating: Set gates based on unstained and single-stain controls. Be aware that cell size and granularity (side scatter and forward scatter) can change during apoptosis.[13]
Issue: No signal in Western blot for cleaved caspases or PARP.
Troubleshooting Steps:
-
Use a Positive Control: Run a lysate from cells treated with a known apoptosis inducer to verify antibody performance.
-
Check Antibody Quality: Ensure the primary antibodies are validated for the species and application.
-
Optimize Lysis and Transfer: Use appropriate lysis buffers with protease inhibitors. Ensure efficient protein transfer from the gel to the membrane.
-
Time Course: Cleavage of caspases and PARP are events that occur within a specific time frame. A 24-hour time point might be too early or too late depending on the cell type and compound concentration.
This compound Signaling and Potential Cell Fates
Caption: this compound activates the PERK/eIF2α/ATF4/CHOP signaling axis.
Detailed Experimental Protocols
Protocol 1: Western Blot for Apoptosis and Autophagy Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-LC3B, anti-p62, anti-p-eIF2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Collection: Following treatment, collect both adherent and floating cells.
-
Fixation: Wash cells with PBS, then fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in PI staining solution (containing RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. Model the cell cycle distribution using appropriate software.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding: Seed cells in a multi-well plate and treat with this compound. Allow senescence to develop (this may take 3-5 days).
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes.
-
Staining: Wash cells and add the SA-β-gal staining solution (containing X-gal, buffered to pH 6.0).
-
Incubation: Incubate at 37°C (without a CO2 supply) for 12-24 hours. Protect from light.
-
Visualization: Check for the development of a blue color in the cytoplasm of senescent cells using a standard light microscope.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERK signaling activation restores nucleus pulposus degeneration by activating autophagy under hypoxia environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to minimize CCT020312 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the PERK activator CCT020312 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), one of the three main sensors of the Unfolded Protein Response (UPR). Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, results in the attenuation of global protein synthesis and the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates genes involved in stress adaptation and, under prolonged stress, can induce apoptosis, often mediated by the transcription factor CHOP.
Q2: What are the reported efficacious dose ranges for this compound in mice?
A2: In published studies, this compound has been used in a range of 1-5 mg/kg for daily intraperitoneal injections in models of neurodegenerative disease. In a xenograft model of triple-negative breast cancer, a dose of 24 mg/kg was used without reports of significant toxicity. It is crucial to perform a dose-finding study for your specific animal model and experimental goals.
Q3: Are there any known toxicities associated with this compound in animals?
A3: Specific toxicology studies on this compound are limited in the public domain. One study using a 24 mg/kg dose in a mouse xenograft model reported no significant changes in body weight. However, prolonged activation of the PERK pathway can have dual effects: it can be cytoprotective by resolving ER stress, but sustained activation can lead to apoptosis and cellular dysfunction. Therefore, careful monitoring for signs of toxicity is recommended.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound has poor aqueous solubility. Several formulations have been reported to successfully administer the compound to animals. The choice of formulation can impact bioavailability and potentially, toxicity. Below is a table of commonly used formulations. It is recommended to test the solubility and stability of your chosen formulation.
| Formulation Components | Solvent Ratios (v/v) | Final Concentration | Administration Route |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Intraperitoneal |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Intraperitoneal, Oral |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ~2.08 mg/mL (suspension) | Intraperitoneal |
Note: Sonication may be required to aid dissolution in some formulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | - Dose is too high for the specific animal model or strain.- Formulation is causing adverse effects (e.g., precipitation, irritation).- Rapid onset of on-target toxicity due to sustained PERK activation. | - Immediately cease dosing and perform a full necropsy with histopathology on affected animals.- Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Evaluate the formulation for any signs of precipitation or instability. Consider an alternative formulation.- Implement a more frequent and detailed clinical monitoring plan. |
| Significant Weight Loss (>10%) in Treated Animals | - On-target effects of PERK activation on metabolism.- Off-target toxicity affecting appetite or major organs.- Dehydration or general malaise. | - Monitor food and water intake daily.- Consider dose reduction.- Supplement with hydration and nutritional support if necessary.- At the end of the study, perform histopathology on key metabolic organs (liver, pancreas, adipose tissue). |
| No Apparent Efficacy at Published Doses | - Poor bioavailability of the compound.- Inadequate target engagement in the tissue of interest.- The animal model is not responsive to PERK activation. | - Verify the formulation and administration technique.- Perform a pilot study to measure target engagement (e.g., phosphorylation of eIF2α in a surrogate tissue or the target organ) at different time points after dosing.- Re-evaluate the hypothesis that PERK activation will be efficacious in your model. |
Experimental Protocols
General Toxicity Monitoring in Mice
This protocol outlines a basic framework for monitoring potential toxicity of this compound in a mouse study.
1. Clinical Observations:
-
Observe animals at least once daily for any clinical signs of toxicity.
-
Use a scoring sheet to record observations for each animal. Signs to monitor include:
-
General: Hunched posture, ruffled fur, lethargy, social isolation.
-
Behavioral: Changes in activity levels (hyperactivity or hypoactivity).
-
Physical: Dehydration (skin tenting), labored breathing, discharge from eyes or nose.
-
2. Body Weight and Food/Water Intake:
-
Record the body weight of each animal at least three times per week.
-
If weight loss is observed, increase the frequency of monitoring to daily.
-
Measure food and water consumption per cage at least twice a week.
3. Hematology and Clinical Chemistry:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline (before the first dose) and at the termination of the study.
-
A recovery group (a group of animals that are taken off the drug for a period before euthanasia) can also be included to assess the reversibility of any findings.
-
Hematology Panel: Complete Blood Count (CBC) including Red Blood Cells (RBC), White Blood Cells (WBC), platelets, hemoglobin, and hematocrit.
-
Clinical Chemistry Panel:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney function: Blood urea (B33335) nitrogen (BUN), creatinine.
-
Metabolic: Glucose, cholesterol, triglycerides.
-
4. Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs and tissues, with a focus on: liver, kidneys, spleen, heart, lungs, and the target organ of your study.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates PERK, leading to downstream signaling events.
Experimental Workflow for Toxicity Monitoring
Caption: A general workflow for monitoring toxicity in animal studies with this compound.
Troubleshooting Logic for Adverse Events
Caption: A decision tree for troubleshooting adverse events during this compound studies.
Technical Support Center: CCT020312 & Cell Proliferation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with CCT020312 in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
A1: this compound is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3).[1][2] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α). This phosphorylation event inhibits global protein translation, which in turn causes a G1/S phase cell cycle arrest and a subsequent reduction in cell proliferation.[3][4] This mechanism of action has been observed in various cancer cell lines, including colon, breast, and prostate cancer.[3][5][6]
Q2: I am not observing the expected dose-dependent inhibition of cell proliferation with this compound. What are the possible reasons?
A2: Inconsistent or lack of a dose-dependent effect can stem from several factors:
-
Compound Solubility: this compound has poor aqueous solubility. If the compound precipitates in your culture medium, the effective concentration will be lower and inconsistent. It is highly soluble in DMSO, but moisture-absorbing DMSO can reduce its solubility.[1] Always use fresh, anhydrous DMSO to prepare stock solutions.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. The expression levels of PERK and other components of the unfolded protein response (UPR) pathway can influence the cellular response.
-
Assay-Specific Interference: The specific cell proliferation assay you are using might be incompatible with this compound or your experimental conditions. For example, compounds can interfere with the enzymatic reactions in metabolic assays like MTT or CCK-8.
-
Incorrect Concentration Range: The effective concentration of this compound can vary between cell lines. You may need to perform a wider dose-response study to determine the optimal concentration range for your specific cell line.
Q3: My results with this compound are not reproducible between experiments. What are the common sources of variability?
A3: Variability in cell-based assays is a common issue. Key factors include:
-
Cell Culture Conditions: Inconsistent cell passage number, cell seeding density, and confluency at the time of treatment can all lead to variable results.
-
Compound Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to dosing errors. Ensure the compound is fully dissolved before adding it to the culture medium.
-
Incubation Times: The duration of cell exposure to this compound and the timing of the assay readout are critical parameters that should be kept consistent.
-
Assay Procedure: Minor variations in the execution of the proliferation assay protocol, such as washing steps or reagent incubation times, can introduce significant variability.
Q4: Are there any known off-target effects of this compound that could explain unexpected results?
A4: While this compound is considered a selective PERK activator, some studies suggest potential PERK-independent off-target effects. For instance, its ability to increase autophagy may not be solely dependent on PERK activation. These off-target activities could contribute to its anti-proliferative effects and might lead to unexpected results if the experimental interpretation is based solely on the PERK signaling pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell proliferation assays.
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommendation |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of this compound | Visually inspect the culture medium after adding this compound to ensure there is no precipitate. Prepare fresh dilutions for each experiment. |
| Pipetting Errors | Calibrate pipettes regularly. Use a new pipette tip for each replicate. |
Issue 2: No or Weak Anti-proliferative Effect Observed
| Possible Cause | Recommendation |
| Sub-optimal Concentration of this compound | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the GI50 for your cell line. |
| Cell Line Resistance | Consider using a different cell line that is known to be sensitive to PERK activation. You can also perform a western blot to confirm PERK expression and this compound-induced eIF2α phosphorylation. |
| Short Incubation Time | The anti-proliferative effects of this compound may take time to manifest. Consider increasing the incubation time (e.g., 48 or 72 hours). |
| Degradation of this compound | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Issue 3: Inconsistent Results with Metabolic Assays (MTT, CCK-8)
| Possible Cause | Recommendation |
| Direct Reduction of Assay Reagent | This compound may directly reduce the tetrazolium salts used in these assays. Run a cell-free control with this compound and the assay reagent to check for a color change. |
| Alteration of Cellular Metabolism | This compound-induced stress can alter cellular metabolism, which may not correlate directly with cell number. |
| Solution | Use a proliferation assay based on a different principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or the BrdU assay, which measures DNA synthesis. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (PERK activation) | - | 5.1 µM | [1] |
| GI50 (Growth Inhibition) | HT29 | 3.1 µM | |
| Linear Response (pRB-P-Ser608 loss) | HT29 | 1.8 - 6.1 µM | [3][4] |
| Half-maximal pRB phosphorylation reduction | HT29 | 4.2 µM | [3] |
| Half-maximal pRB phosphorylation reduction | HCT116 | 5.7 µM | [3] |
| Effective Concentration (in vitro) | MDA-MB-453, CAL-148 | 4 - 10 µM | [5] |
| Effective Concentration (in vitro) | C4-2, LNCaP | - | [6] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This assay measures cell proliferation based on the total protein content of the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7][8]
-
Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.[8]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][8] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]
Cell Counting Kit-8 (CCK-8/WST-8) Assay Protocol
This assay measures cell viability based on the activity of dehydrogenases in living cells.
-
Cell Seeding: Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) in a 96-well plate. Incubate for 24 hours.[10]
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the plate and incubate for the desired duration (e.g., 24-48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.[11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
BrdU (Bromodeoxyuridine) Assay Protocol
This assay measures cell proliferation by quantifying the incorporation of BrdU into newly synthesized DNA.
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described for the other assays.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 1X. Incubate for 2-4 hours at 37°C.[12]
-
Fixation and Denaturation: Remove the labeling solution and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[12]
-
Antibody Incubation:
-
Remove the fixing solution and add 100 µL of BrdU detection antibody solution. Incubate for 1 hour at room temperature with gentle shaking.[12]
-
Wash the wells twice with wash buffer.
-
Add 100 µL of HRP-labeled secondary antibody solution and incubate for 1 hour at room temperature.[12]
-
Wash the wells three times with wash buffer.
-
-
Substrate Addition: Add 100 µL of TMB substrate to each well and monitor color development for 5-30 minutes.[12]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[12]
-
Absorbance Measurement: Immediately read the absorbance at 450 nm.[12]
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Best practices for long-term storage of CCT020312 solutions
Welcome to the technical support center for CCT020312, a selective activator of the EIF2AK3/PERK signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and use of this compound solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[1][2] It is recommended to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can significantly impact the solubility of the product.[2][3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL (153.75 mM).[1][2] However, for practical laboratory use, preparing a stock solution at a lower, convenient concentration (e.g., 10 mM) is common.
Q3: What are the recommended storage conditions and stability for this compound?
A3: The stability of this compound depends on whether it is in powder form or dissolved in a solvent. For optimal long-term stability, follow the storage recommendations summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[3]
Q4: Can I store diluted this compound solutions in aqueous media?
A4: It is not recommended to store diluted this compound in aqueous solutions for extended periods. This compound is a hydrophobic compound, and precipitation can occur over time in aqueous environments.[4] Working solutions for in vivo and in vitro experiments should be prepared fresh on the day of use.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective activator of the EIF2AK3/PERK signaling pathway.[1][2][5][6] PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase) is a key sensor of endoplasmic reticulum (ER) stress. Upon activation by this compound, PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[5][6] This leads to a transient inhibition of global protein translation while selectively increasing the translation of activating transcription factor 4 (ATF4).[6] ATF4, in turn, upregulates the expression of genes involved in mitigating ER stress and can also induce apoptosis, notably through the transcription factor CHOP (C/EBP homologous protein).[6][7]
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [1][2][3] |
| In Solvent (DMSO) | -20°C | 1-6 months | [1][2][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference(s) |
| DMSO | 100 mg/mL (153.75 mM) | Ultrasonic assistance may be needed. Use fresh, anhydrous DMSO. | [1][2] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (3.20 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][3] |
| In vivo formulation 2 | 2.08 mg/mL (3.20 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) - forms a suspension | [1] |
| In vivo formulation 3 | ≥ 2.08 mg/mL (3.20 mM) | 10% DMSO, 90% Corn Oil | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 650.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.504 mg of this compound.
-
In a sterile tube, add the appropriate volume of anhydrous DMSO to the weighed this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 1 year or at -20°C for up to 6 months.[1][2][3]
Protocol 2: In Vitro Cell Treatment with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cultured cells in multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to achieve a 10 µM final concentration in 1 mL of medium, you would add 1 µL of the 10 mM stock solution.
-
It is best practice to perform a serial dilution of the stock solution in pre-warmed medium to ensure accurate and homogenous final concentrations.
-
Add the this compound-containing medium to your cells. To minimize precipitation, add the stock solution to the pre-warmed medium and mix well before adding to the cells.[4]
-
Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Incubate the cells for the desired experimental duration. Treatment times can range from a few hours to several days depending on the experimental endpoint.[5][6]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed when diluting the DMSO stock solution into aqueous cell culture medium.
-
Cause: this compound is a hydrophobic compound with low aqueous solubility. When the concentrated DMSO stock is added to the aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.[4][8]
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock.[4]
-
Slow, drop-wise addition: Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling culture medium. This facilitates rapid mixing and dispersion.[8]
-
Increase the medium volume: Adding the stock to a larger volume of medium can aid in dispersion.
-
Decrease the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Check the final DMSO concentration: Ensure the final DMSO concentration is not too high, as this can also contribute to solubility issues.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause 1: Compound degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of this compound, reducing its effective concentration.
-
Solution 1: Always aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-80°C for long-term storage).[3] Avoid using stock solutions that have been stored for longer than the recommended duration.
-
Cause 2: Inaccurate dosing due to precipitation. If the compound is not fully dissolved in the final working solution, the actual concentration exposed to the cells will be lower than intended and will vary between experiments.
-
Solution 2: Prepare fresh dilutions for each experiment and visually inspect the medium for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting steps in "Issue 1".
-
Cause 3: Cell line variability. Different cell lines may exhibit varying sensitivity to this compound and the DMSO vehicle.
-
Solution 3: Perform dose-response experiments to determine the optimal concentration for your specific cell line. Always include a vehicle control to assess the effect of DMSO on your cells.
Mandatory Visualizations
Caption: this compound selectively activates PERK, leading to downstream signaling events.
Caption: A logical workflow to troubleshoot this compound precipitation issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Adjusting CCT020312 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of CCT020312, a selective PERK activator, to achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[1][2] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] Phosphorylated eIF2α globally inhibits protein translation while selectively promoting the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). This cascade ultimately triggers the PERK/eIF2α/ATF4/CHOP signaling pathway, which can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[3][5]
Q2: What are the typical in vitro treatment durations and concentrations for this compound?
A2: The optimal treatment duration and concentration of this compound are cell-line dependent and endpoint-specific. However, common starting points from published studies are:
-
For cell viability and proliferation assays: Treatment for 24 to 96 hours with concentrations ranging from 1 µM to 10 µM is typical.[3][4]
-
For apoptosis and cell cycle analysis: A 24-hour treatment is frequently used to observe significant effects.[3]
-
For signaling pathway activation (e.g., phosphorylation of PERK and eIF2α): Shorter treatment times, from a few hours to 24 hours, are often sufficient to detect changes in protein phosphorylation.[3]
It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How long does it take for this compound to induce a durable cytostatic effect?
A3: Studies have shown that even a short-term exposure of 2 hours to this compound can lead to a durable inhibition of cell proliferation, as measured at 96 hours.[2][4] This suggests that the compound can trigger a lasting cellular response.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective PERK activator, potential off-target effects should be considered.[5] Some studies suggest that at higher concentrations or in certain contexts, it might have activities independent of PERK.[2] It is recommended to include appropriate controls, such as PERK knockout cells or co-treatment with a PERK inhibitor, to confirm that the observed effects are mediated through the intended pathway.
Q5: What is the stability of this compound in cell culture medium?
A5: While specific stability data in various culture media is not extensively published, it is general good practice to prepare fresh stock solutions and dilute them into the medium immediately before each experiment to ensure compound activity. Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[6]
Troubleshooting Guides
Issue 1: Suboptimal or No Induction of Apoptosis
| Possible Cause | Troubleshooting Step |
| Inappropriate Treatment Duration or Concentration | Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 1, 5, 10, 20 µM) experiment to identify the optimal conditions for your specific cell line. Some cell lines may require longer incubation or higher concentrations to undergo apoptosis. |
| Cell Line Resistance | The intrinsic resistance of the cell line to PERK-mediated apoptosis can vary. Consider using a positive control for apoptosis induction to ensure your assay is working correctly. You can also assess the activation of the PERK pathway (p-PERK, p-eIF2α) to confirm the compound is engaging its target. |
| Assay Sensitivity | Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough. Confirm the proper functioning of the assay with a known apoptosis inducer. |
| Confluent Cell Culture | High cell density can sometimes inhibit apoptosis. Ensure cells are seeded at an appropriate density to be in the exponential growth phase during treatment. |
Issue 2: Inconsistent Cell Cycle Arrest Results
| Possible Cause | Troubleshooting Step |
| Synchronization of Cells | For more precise cell cycle analysis, consider synchronizing the cells before this compound treatment. This can provide a clearer picture of the arrest at a specific phase. |
| Fixation and Staining Issues | Improper fixation (e.g., with ethanol) or staining (e.g., with propidium (B1200493) iodide) can lead to artifacts. Review and optimize your cell cycle analysis protocol. Ensure adequate RNase treatment to avoid RNA staining.[7] |
| Timing of Analysis | The peak of G1 arrest may occur at a specific time point. A time-course experiment will help in identifying the optimal time to harvest cells for analysis. |
Issue 3: Variability in Western Blot Results for Signaling Proteins
| Possible Cause | Troubleshooting Step |
| Timing of Protein Extraction | Phosphorylation events can be transient. For detecting phosphorylated proteins like p-PERK and p-eIF2α, it is crucial to lyse the cells at the optimal time point post-treatment. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to capture the peak phosphorylation. |
| Sample Preparation | Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation. Keep samples on ice throughout the process. |
| Antibody Quality | Ensure the primary antibodies for your target proteins (total and phosphorylated forms) are validated for Western blotting and are used at the recommended dilution. |
Data Presentation
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (h) | Observed Effect | Reference |
| MDA-MB-453, CAL-148 | Triple-Negative Breast Cancer | 6, 8, 10 | 24 | Dose-dependent increase in G1 phase arrest and apoptosis. | [3] |
| MDA-MB-453, CAL-148 | Triple-Negative Breast Cancer | 4, 6, 8 | - | Dose-dependent inhibition of colony formation. | [3] |
| HT29 | Colon Carcinoma | 1.8 - 6.1 | 24 | Concentration-dependent loss of pRB phosphorylation. | [4] |
| HT29 | Colon Carcinoma | 10 | 24 | Increased G1 phase population and reduced DNA synthesis. | [6] |
| HCT116 | Colon Carcinoma | 5.7 (GI50) | 96 | Inhibition of cell growth. | [4] |
| C4-2, LNCaP | Prostate Cancer | Not specified | Not specified | Induced G1 cell cycle arrest, apoptosis, and autophagy. | [5] |
Table 2: In Vivo Effects of this compound
| Animal Model | Cancer Type | Dosage (mg/kg) | Treatment Duration | Observed Effect | Reference |
| MDA-MB-453 Xenograft Mice | Triple-Negative Breast Cancer | 24 | 21 days | Inhibition of tumor growth. | [3] |
| C4-2 Xenograft Mice | Prostate Cancer | Not specified | Not specified | Suppressed tumor growth, activated PERK pathway, induced autophagy and apoptosis. | [5] |
| P301S Tau Transgenic Mice | Tauopathy | 2 | 6 weeks (daily) | Improved memory and locomotor functions. | [8] |
Experimental Protocols
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the determined duration (e.g., 24 hours).
-
Cell Harvesting: Trypsinize the cells, collect them, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at 4°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate at 37°C for 1 hour in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.[3][7]
Western Blotting for Signaling Pathway Analysis
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of treatment. Treat with this compound for the desired time points.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][9][10]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
CCT020312 Brain Penetrance & Delivery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the brain penetrance and delivery methods for the selective PERK activator, CCT020312. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. Does this compound cross the blood-brain barrier (BBB)?
Yes, evidence suggests that this compound is capable of crossing the blood-brain barrier and engaging its molecular target within the central nervous system (CNS). In vivo studies in mice have shown that systemic administration of this compound leads to increased levels of phosphorylated PERK (p-PERK) and its downstream target NRF2 in brain homogenates.[1][2][3] This indicates that the compound reaches the brain parenchyma in sufficient concentrations to exert its pharmacological effect.
2. What evidence supports the brain penetrance of this compound?
The primary evidence for this compound brain penetrance comes from preclinical animal studies. Treatment of wildtype mice with this compound via intraperitoneal injection resulted in elevated levels of both p-PERK and NRF2 in brain tissue.[1][2][3] Furthermore, post-acute delivery of this compound in a mouse model of middle cerebral artery occlusion (MCAO) demonstrated engagement with its target in the brain.[4][5]
3. Are there any quantitative data available on the brain-to-plasma ratio (Kp or Kp,uu) of this compound?
Currently, publicly available literature does not provide specific quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound. While its activity in the brain is confirmed, the precise extent of its penetration has not been published.
4. What are the recommended delivery methods for in vivo studies targeting the brain?
The most commonly reported and successful methods for delivering this compound in animal models to target the brain are:
-
Intraperitoneal (i.p.) injection: This is a common systemic administration route that has been shown to result in target engagement in the brain.[2][3][6][7]
-
Intracerebroventricular (i.c.v.) injection: This method bypasses the blood-brain barrier by directly administering the compound into the cerebral ventricles. While more invasive, it ensures direct CNS exposure.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound for in vivo formulation. | This compound has low aqueous solubility. | Prepare a stock solution in 100% DMSO. For in vivo administration, this stock can be further diluted in a co-solvent system. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Sonication may be required to achieve full dissolution.[6] |
| Lack of detectable target engagement (e.g., no increase in p-PERK) in the brain after systemic administration. | - Insufficient dosage.- Inadequate formulation leading to poor bioavailability.- Issues with compound stability. | - Dosage: In mice, effective doses for brain target engagement have been reported in the range of 1-5 mg/kg via intraperitoneal injection.[2][3][7]- Formulation: Ensure the co-solvent system is prepared correctly and the compound is fully dissolved. Prepare fresh formulations for each experiment as the stability of this compound in aqueous solutions over time is not well characterized.- Administration: Ensure proper intraperitoneal injection technique to maximize systemic exposure. |
| Observed toxicity or adverse effects in animal models. | - Off-target effects at higher doses.- Vehicle-related toxicity. | - Dose-response study: Conduct a dose-response study to determine the optimal therapeutic window with minimal toxicity.- Vehicle control: Always include a vehicle control group to distinguish between compound- and vehicle-related effects.- Monitor animal health: Closely monitor animals for signs of distress or toxicity. |
| Difficulty in detecting changes in downstream signaling pathways in brain tissue. | - Timing of tissue collection.- Variability in compound distribution within the brain. | - Time-course experiment: The phosphorylation of PERK can be transient. Conduct a time-course experiment to identify the optimal time point for tissue collection after this compound administration.- Tissue homogenization: Ensure complete homogenization of the brain tissue to obtain a representative sample for analysis. |
Experimental Protocols
In Vivo Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a solution of this compound suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex and sonicate if necessary to ensure complete dissolution.
-
To prepare the final injection solution, sequentially add the following components in a sterile tube, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
For example, to prepare 1 mL of a 1 mg/mL final solution, you would mix:
-
100 µL of the 10 mg/mL this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of Saline
-
-
Vortex the final solution thoroughly. It is recommended to use the freshly prepared solution for animal experiments.[6]
Assessment of PERK Activation in Mouse Brain Tissue
Objective: To determine if systemically administered this compound activates its target, PERK, in the brain.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulated for in vivo use
-
Vehicle control solution
-
Anesthesia and euthanasia supplies
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Western blotting equipment and reagents
-
Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-NRF2, anti-p-NRF2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Administer this compound (e.g., 2 mg/kg) or vehicle control to mice via intraperitoneal injection.[2][7]
-
At a predetermined time point (e.g., 1-4 hours post-injection), euthanize the mice and immediately perfuse with ice-cold PBS to remove blood from the brain.
-
Carefully dissect the brain and snap-freeze it in liquid nitrogen. Store at -80°C until further processing.
-
Homogenize the brain tissue in ice-cold protein extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
Perform Western blot analysis using standard protocols. Briefly: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against p-PERK, total PERK, p-NRF2, total NRF2, and a loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the PERK signaling pathway.
Caption: Workflow for assessing this compound brain penetrance.
References
- 1. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to CCT020312 in cancer cell lines
Welcome to the technical support center for CCT020312, a selective activator of the PERK/EIF2AK3 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3).[1][2][3] It works by promoting the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1] This phosphorylation event leads to a global attenuation of protein synthesis, which in turn causes a depletion of short-lived proteins like D-type cyclins. The reduction in cyclin D levels results in the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), preventing the phosphorylation of the retinoblastoma protein (pRb) and ultimately leading to a G1/S phase cell cycle arrest.[1][4][5][6][7]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including but not limited to:
-
Triple-negative breast cancer (TNBC) cell lines (MDA-MB-453 and CAL-148)[4][7][8]
-
Colorectal cancer (CRC) cell lines[9]
-
Human colon carcinoma cells (HT29)[1]
-
Human breast cancer cells (MCF7)[1]
Q3: What are the expected downstream effects of this compound treatment in sensitive cancer cells?
A3: Treatment of sensitive cancer cells with this compound is expected to induce a cascade of downstream events, including:
-
Induction of G1 phase cell cycle arrest: Characterized by a decrease in the levels of CDK4, CDK6, and cyclin D1.[4][5][7]
-
Induction of apoptosis: Evidenced by an increase in the levels of pro-apoptotic proteins like Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2.[3][4][5][7]
-
Activation of the PERK/eIF2α/ATF4/CHOP signaling pathway: Marked by increased phosphorylation of PERK and eIF2α, and elevated protein levels of ATF4 and CHOP.[4][5][7][8]
-
Inhibition of the AKT/mTOR signaling pathway: Observed as a decrease in the phosphorylation of AKT and mTOR.[4][8]
-
Induction of autophagy: Characterized by an increase in LC3-II/I ratio and other autophagy markers.[5][6]
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no this compound activity in a previously sensitive cell line. | 1. Compound Degradation: Improper storage of this compound. 2. Cell Line Drift: Genetic or phenotypic changes in the cell line over time. 3. Mycoplasma Contamination: Can alter cellular responses. | 1. Compound Integrity Check: Use a fresh stock of this compound and ensure it is stored correctly (refer to supplier's instructions). 2. Cell Line Authentication: Use low-passage, authenticated cells. 3. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding Density: Can affect growth rates and drug sensitivity. 2. Inconsistent Drug Treatment Duration or Concentration. 3. Variations in Assay Conditions: e.g., incubation times, reagent concentrations. | 1. Standardize Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments. 2. Precise Dosing: Ensure accurate and consistent preparation and application of this compound. 3. Standardize Protocols: Adhere strictly to established and validated experimental protocols. |
| High background in apoptosis assays (e.g., Annexin V). | 1. Sub-optimal Cell Health: Cells may be undergoing apoptosis due to poor culture conditions. 2. Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cell membranes. | 1. Optimize Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Gentle Cell Handling: Minimize mechanical stress during cell harvesting and staining procedures. |
| No induction of p-PERK or p-eIF2α upon this compound treatment. | 1. Insufficient Drug Concentration or Treatment Time: The dose or duration may be too low to elicit a response. 2. Altered PERK Signaling: Potential mutations or alterations in the PERK protein or its upstream regulators in the cell line. 3. Technical Issues with Western Blotting: Antibody quality, transfer efficiency, etc. | 1. Dose-Response and Time-Course Experiments: Perform experiments with a range of concentrations and time points to determine the optimal conditions. 2. Pathway Integrity Check: Use a known ER stress inducer (e.g., thapsigargin, tunicamycin) as a positive control to confirm the functionality of the PERK pathway. 3. Optimize Western Blotting Protocol: Validate antibodies and optimize all steps of the western blotting procedure. |
Overcoming Resistance to this compound
While direct, acquired resistance to this compound has not been extensively documented in the literature, it is a potential experimental outcome. Based on the known mechanisms of drug resistance in cancer, the following are potential mechanisms and strategies to overcome them.
Potential Mechanisms of Resistance
-
Alterations in the PERK Pathway: Mutations in EIF2AK3 (the gene encoding PERK) that prevent this compound binding or inhibit its kinase activity.
-
Downregulation of PERK Expression: Reduced cellular levels of the PERK protein.
-
Upregulation of eIF2α Phosphatases: Increased activity of phosphatases like GADD34, which dephosphorylate p-eIF2α, thereby counteracting the effect of this compound.
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways that are independent of PERK signaling, such as the IRE1 or ATF6 arms of the unfolded protein response (UPR), or other growth factor signaling pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
Strategies to Overcome Resistance
-
Combination Therapy: Combining this compound with other anti-cancer agents may be effective. For instance, this compound has been shown to sensitize cancer cells to taxanes.[1] Combining it with inhibitors of other survival pathways (e.g., PI3K/AKT/mTOR inhibitors) could also be a viable strategy.[4][8]
-
Targeting Downstream Effectors: If resistance is due to alterations in upstream components of the PERK pathway, targeting key downstream pro-survival effectors may restore sensitivity.
-
Modulating Autophagy: Since this compound can induce autophagy, which can be either pro-survival or pro-death, combining it with autophagy inhibitors or inducers could be explored depending on the cellular context.
Data Presentation
Table 1: Effects of this compound on TNBC Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |
| MDA-MB-453 | Control | 0 | 24 | ~5% |
| This compound | 5 | 24 | Increased | |
| This compound | 10 | 24 | Further Increased | |
| CAL-148 | Control | 0 | 24 | ~4% |
| This compound | 5 | 24 | Increased | |
| This compound | 10 | 24 | Further Increased | |
| Data is a qualitative summary based on findings reported in Frontiers in Oncology.[4] |
Table 2: In Vivo Efficacy of this compound in an MDA-MB-453 Xenograft Model
| Treatment Group | Dose (mg/kg) | Treatment Duration (days) | Tumor Growth Inhibition |
| Control | - | 21 | - |
| This compound | 24 | 21 | Significant (p < 0.05) |
| Data is a qualitative summary based on findings reported in Frontiers in Oncology.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blotting for PERK Pathway Proteins
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound activates PERK, leading to G1/S arrest and apoptosis.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 9. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Selective Activation of PERK by CCT020312
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CCT020312, a selective activator of the PERK signaling pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that selectively activates the eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3), also known as PERK.[1][2][3] Its primary mechanism involves promoting the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α).[1][4] This phosphorylation event leads to an attenuation of global protein synthesis, resulting in the depletion of short-lived proteins such as cyclin D1.[1] The loss of cyclin D1 contributes to cell cycle arrest at the G1/S checkpoint.[1][5]
Q2: How does the selectivity of this compound for PERK differ from general ER stress inducers like thapsigargin?
This compound selectively activates the PERK branch of the Unfolded Protein Response (UPR).[1][4] Unlike broad ER stress inducers such as thapsigargin, this compound does not significantly activate the other two UPR sensors, IRE1 and ATF6.[1] This is evidenced by the lack of splicing of XBP1 mRNA (an IRE1-mediated event) and the minimal induction of GRP78/BiP (an ATF6 target) in this compound-treated cells.[1][6]
Q3: What are the expected downstream effects of this compound treatment in cancer cell lines?
Treatment with this compound is expected to induce:
-
Phosphorylation of eIF2α: A primary indicator of PERK activation.[1]
-
Increased expression of ATF4 and CHOP: Downstream targets of the PERK pathway.[1][7]
-
Decreased levels of cyclin D1, D2, E, and A, and CDK2: Key regulators of the G1/S phase transition.[3][5]
-
Induction of apoptosis in some cell lines , characterized by increased levels of cleaved PARP and Bax, and decreased Bcl-2.[3][8]
Q4: Are there any known off-target effects or context-dependent activities of this compound?
While generally considered a selective PERK activator, some studies suggest potential off-target activities. For instance, in certain contexts, this compound has been observed to increase autophagy independent of the integrated stress response.[9] The precise mechanism of how this compound activates PERK is not fully elucidated, which leaves the possibility of other cellular interactions.[10] Researchers should carefully consider the cellular context and validate on-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant increase in p-eIF2α after this compound treatment. | Compound inactivity: Improper storage or degradation of this compound. | Store this compound as a powder at -20°C for up to 3 years. For stock solutions in DMSO, store at -80°C for up to 1 year and avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment. |
| Suboptimal concentration: The effective concentration of this compound can vary between cell lines. | Perform a dose-response experiment. A linear response for the loss of p-S608-pRB has been observed between 1.8 and 6.1 µM in HT29 cells.[3][5] The EC50 for PERK activation is reported to be 5.1 μM.[2] | |
| Incorrect timing: The kinetics of eIF2α phosphorylation can be transient. | Conduct a time-course experiment. Increased p-eIF2α can be detected as early as 1-2 hours after treatment in some cell lines.[11] | |
| Cell line resistance: The specific cell line may have intrinsic resistance mechanisms. | Use a positive control for PERK activation, such as a low concentration of thapsigargin, to confirm the responsiveness of the pathway in your cell line. | |
| Induction of other UPR markers (e.g., spliced XBP1, GRP78/BiP) is observed. | High concentration of this compound: Very high concentrations may lead to off-target effects or induce a general stress response. | Use the lowest effective concentration of this compound that elicits p-eIF2α without inducing other UPR markers. Perform a careful dose-response analysis. |
| Contamination of this compound stock. | Ensure the purity of the compound. If in doubt, obtain a new batch from a reputable supplier. | |
| Secondary cellular stress: Prolonged incubation or high cell density can lead to secondary stress responses. | Optimize incubation time and cell seeding density to avoid confounding factors. | |
| Inconsistent results in cell viability or proliferation assays. | Variability in cell seeding: Inconsistent cell numbers at the start of the experiment. | Ensure accurate and consistent cell counting and seeding for all experimental and control wells. |
| Solvent effects: DMSO, the solvent for this compound, can have cytotoxic effects at higher concentrations. | Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.1%). Include a vehicle-only control (cells treated with the same concentration of DMSO). | |
| Assay timing: The anti-proliferative effects of this compound are durable but may take time to become apparent. | Measure cell proliferation at multiple time points (e.g., 24, 48, 72, 96 hours) to capture the full effect.[3] |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 for PERK activation | - | 5.1 µM | [2] |
| Concentration for half-maximal reduction of pRB phosphorylation | HT29 | 4.2 µM | [1] |
| HCT116 | 5.7 µM | [1] | |
| Linear response range for loss of P-S608-pRB | HT29 | 1.8 - 6.1 µM | [5][12] |
| Effective concentration for in vitro studies | HT29, MCF-7 | 10 µM | [1][3] |
| MDA-MB-453, CAL-148 | 8 - 10 µM | [7] | |
| Effective dose for in vivo studies (mice) | P301S transgenic mice | 2 mg/kg (i.p.) | [3][13] |
| Wildtype mice | 1-5 mg/kg (i.p.) | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PERK Pathway Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2, 4, 8, 16 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
CHOP
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound selectively activates PERK, leading to G1/S checkpoint arrest.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Selectivity of this compound for PERK compared to a general ER stress inducer.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 13. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
Validation & Comparative
Validating CCT020312-Induced PERK Activation: A Comparative Guide
For researchers in cellular biology and drug development, the precise modulation of stress response pathways is critical. The Unfolded Protein Response (UPR) is a key signaling network activated by endoplasmic reticulum (ER) stress, with the PERK (Protein Kinase RNA-like ER Kinase) pathway being one of its three major branches. CCT020312 has been identified as a novel small molecule that selectively activates the PERK signaling cascade.[1][2] This guide provides a comparative overview of this compound against other common UPR inducers and presents detailed experimental protocols for validating its on-target activity.
Mechanism of Action: this compound vs. Broad ER Stress Inducers
The primary advantage of this compound is its selectivity. While classical ER stress inducers like Tunicamycin and Thapsigargin trigger a full UPR by activating all three branches (PERK, IRE1, and ATF6), this compound selectively instigates the PERK pathway.[1] This selectivity makes it a valuable tool for dissecting the specific downstream consequences of PERK activation without the confounding effects of the other UPR arms.[1][3] Upon activation, PERK autophosphorylates and then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1] This event leads to a general attenuation of protein synthesis but allows for the preferential translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][4] ATF4, in turn, drives the expression of target genes, including the pro-apoptotic factor CHOP (C/EBP Homologous Protein).[1][5]
Comparison of PERK Pathway Activators
The choice of activator depends on the experimental goal. For studying the integrated UPR, broad inducers are suitable. For isolating PERK-specific functions, this compound is the superior choice.
| Feature | This compound | Tunicamycin | Thapsigargin |
| Mechanism of Action | Selective, direct or indirect activator of PERK kinase.[1][6] | Inhibits N-linked glycosylation, causing protein misfolding.[7][8] | Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), depleting ER calcium stores.[7][8] |
| Pathway Specificity | Highly selective for the PERK branch of the UPR.[1][3] Does not significantly activate IRE1 or ATF6.[1] | Induces a global UPR, activating PERK, IRE1, and ATF6 pathways.[7][9] | Induces a global UPR, activating PERK, IRE1, and ATF6 pathways.[7][9] |
| EC50 / Typical Conc. | EC50 of ~5.1 µM.[6] Effective concentrations range from 1-10 µM in cell culture.[1][2][10] | 0.5 - 5 µg/mL in cell culture.[8][11] | 100 nM - 1 µM in cell culture.[7][12] |
| Key Advantages | Allows for the specific study of PERK signaling without confounding inputs from other UPR branches. | Potent and widely characterized inducer of general ER stress. | Rapid and potent inducer of general ER stress. |
| Limitations | Mechanism of direct PERK activation is not fully elucidated.[3] Potential for PERK-independent off-target effects at higher concentrations.[13] | Broad activity makes it difficult to attribute downstream effects solely to the PERK pathway. | Broad activity complicates the interpretation of PERK-specific roles. |
Experimental Validation Guide
Validating that this compound is acting on-target to activate the PERK pathway requires a series of molecular biology assays. The workflow involves treating cells, harvesting protein and RNA, and analyzing key downstream markers.
Experimental Protocols
This protocol is designed to detect the phosphorylation of PERK and eIF2α and the accumulation of downstream proteins ATF4 and CHOP.
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and collect the lysate.[14] Incubate on ice for 30 minutes with periodic vortexing.[14]
-
Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.[11][14] Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Heat samples at 95°C for 5 minutes.[14]
-
Load 20-40 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11] For phospho-specific antibodies, 5% BSA is recommended.[11]
-
Incubate the membrane with primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, and a loading control like β-actin) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[14][15]
-
This protocol measures the transcriptional upregulation of key PERK pathway target genes.
-
RNA Extraction and cDNA Synthesis:
-
Following cell treatment, harvest cells and extract total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's protocol.[16]
-
Assess RNA quality and concentration using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in triplicate for each sample using a SYBR Green-based master mix.[16]
-
Include primers for your target genes (ATF4, CHOP) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
Perform the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the comparative Ct (2-ΔΔCt) method.[16]
-
Normalize the data to the housekeeping gene and express the results as a fold change relative to the vehicle-treated control group.
-
Summary of Expected Quantitative Outcomes
The following table summarizes the expected outcomes from validation experiments based on published data.
| Assay | Marker | Cell Line | This compound Conc. | Expected Result |
| Western Blot | p-eIF2α (Ser51) | HT29, MCF7 | 5-10 µM | Clear increase in phosphorylation.[1] |
| Western Blot | ATF4 Protein | MDA-MB-453 | 5-10 µM | Dose-dependent increase in protein levels.[5] |
| Western Blot | CHOP Protein | HT29, MCF7 | 10 µM | Accumulation of CHOP protein, especially at later time points (e.g., 16h).[1][17] |
| Western Blot | GRP78/BiP Protein | HT29 | Up to 10 µM | No significant induction, confirming selectivity over the ATF6 pathway.[17] |
| qPCR | ATF4 mRNA | JJN3 (related system) | N/A | Upregulation of mRNA levels.[18] |
| qPCR | CHOP mRNA | JJN3 (related system) | N/A | Upregulation of mRNA levels.[18] |
| Cell Proliferation | pRB (Ser608) | HT29 | 1.8 - 6.1 µM | Concentration-dependent decrease in phosphorylation, indicating G1/S checkpoint activation.[1][2][10] |
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]
- 4. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? [mdpi.com]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Both thapsigargin- and tunicamycin-induced endoplasmic reticulum stress increases expression of Hrd1 in IRE1-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 11. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 12. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 13. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to PERK Activators: CCT020312 vs. MK-28
In the landscape of cellular stress response research, the activation of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) has emerged as a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and cancer. PERK is a key sensor of endoplasmic reticulum (ER) stress, and its activation can trigger adaptive pathways that restore cellular homeostasis. This guide provides a detailed comparison of two small molecule PERK activators, CCT020312 and MK-28, with a focus on their performance, supported by experimental data.
At a Glance: this compound vs. MK-28
| Feature | This compound | MK-28 |
| Primary Target | Selective EIF2AK3/PERK activator[1][2][3] | Potent and selective PERK activator[4][5] |
| EC50 | 5.1 μM[3] | 490 nM (in vitro, isolated PERK)[6] |
| Potency | Effective, but less potent than MK-28 at lower concentrations[7][8] | More potent than this compound, especially at lower concentrations[7][8] |
| Selectivity | Selectively activates the PERK pathway without affecting the ATF6 or IRE1 UPR branches.[1][9] | High selectivity for PERK demonstrated in a 391-kinase panel.[4][6] Also shows some activation of GCN2 (EIF2AK4) at higher concentrations.[5][6] |
| In Vitro Efficacy | Induces phosphorylation of eIF2α, leading to G1/S checkpoint activation and apoptosis in cancer cells.[1][10] Reduces tau pathology in vitro.[11] | Rescues mutant huntingtin-expressing striatal neurons from apoptosis.[12] Reduces apoptosis by 40% at 10 μM in cellular models of Huntington's disease.[4] |
| In Vivo Efficacy | Improves memory and locomotor functions in P301S tau transgenic mice.[11] Suppresses tumor growth in a triple-negative breast cancer xenograft model.[3][10] | Improves motor and executive functions and extends survival in the R6/2 mouse model of Huntington's disease.[4][13] Exhibits good pharmacokinetic properties and blood-brain barrier penetration.[4][5] |
| Mechanism of Action | Activates PERK, leading to phosphorylation of eIF2α and subsequent downstream signaling.[1][14] | Interacts with the PERK activation loop to induce its kinase activity.[7][8] |
Delving Deeper: Experimental Evidence
Comparative Efficacy in a Huntington's Disease Model
A key study directly compared the neuroprotective effects of this compound and MK-28 in a cellular model of Huntington's disease (STHdhQ111/111 cells). The results demonstrated that while both compounds could rescue cells from tunicamycin-induced apoptosis, MK-28 was significantly more potent, particularly at lower concentrations.[7][8] For instance, at a concentration of 10 μM, MK-28 reduced apoptosis by 40%, whereas this compound showed minimal protective effects at concentrations below 10 μM.[7]
In Vivo Studies Showcase Therapeutic Potential
In vivo experiments have further highlighted the therapeutic potential of both compounds. Treatment with this compound has been shown to ameliorate physiological and motor deficits in a mouse model of Huntington's disease.[13][15] Similarly, MK-28 has demonstrated significant therapeutic benefits in the R6/2 mouse model of Huntington's disease, improving motor function, reducing blood glucose levels, and extending lifespan.[13][15] Notably, MK-28 exhibits remarkable pharmacokinetic properties, including high blood-brain barrier penetration, which is crucial for treating neurological disorders.[4][5]
Signaling Pathways and Experimental Workflows
The activation of PERK by this compound and MK-28 initiates a well-defined signaling cascade. Understanding this pathway is crucial for interpreting experimental results and designing future studies.
Caption: The PERK signaling pathway activated by this compound and MK-28.
Experimental Protocols
A summary of the key experimental methodologies used to characterize and compare this compound and MK-28 is provided below.
In Vitro Kinase Assay
-
Objective: To determine the direct effect of the compounds on PERK kinase activity.
-
Methodology: Purified, recombinant PERK kinase domain is incubated with the compound of interest (e.g., MK-28) and a substrate (e.g., eIF2α). The level of substrate phosphorylation is then measured, typically using a phosphospecific antibody and a detection method like ELISA or Western blotting. The EC50 value is calculated from the dose-response curve.[6]
Cell-Based PERK Activation Assay
-
Objective: To assess the ability of the compounds to activate PERK signaling in a cellular context.
-
Methodology: Cells (e.g., MEF, STHdhQ111/111) are treated with varying concentrations of the PERK activator.[6] Cell lysates are then collected and analyzed by Western blotting for the phosphorylation of PERK and its downstream target eIF2α. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.[10][15]
Apoptosis/Cell Viability Assays
-
Objective: To evaluate the cytoprotective effects of the PERK activators.
-
Methodology: Cells are pre-treated with the PERK activator and then exposed to an ER stress-inducing agent like tunicamycin. Cell viability can be assessed using various methods, such as the MTT assay, or apoptosis can be quantified by measuring caspase activity or using Annexin V staining followed by flow cytometry.[5][7]
In Vivo Efficacy Studies in Disease Models
-
Objective: To determine the therapeutic potential of the compounds in a living organism.
-
Methodology: A relevant animal model of disease (e.g., R6/2 mice for Huntington's disease) is used.[13] The compound is administered through a specific route (e.g., intraperitoneal injection) at various doses and for a defined duration.[13][15] Therapeutic efficacy is assessed by monitoring relevant readouts, which may include behavioral tests (e.g., motor function), physiological measurements (e.g., body weight, blood glucose), and lifespan.[13] Post-mortem tissue analysis (e.g., brain homogenates) can be performed to measure target engagement and downstream pathway modulation.[2]
Conclusion
Both this compound and MK-28 are valuable research tools for studying the PERK signaling pathway and hold therapeutic promise. The available data suggests that MK-28 is a more potent activator of PERK than this compound, particularly at lower concentrations.[7][8] The superior potency and favorable pharmacokinetic profile of MK-28 make it a particularly interesting candidate for further preclinical and clinical development, especially for neurodegenerative diseases. However, the choice of activator will ultimately depend on the specific research question and experimental context. The detailed experimental protocols and pathway information provided in this guide should aid researchers in designing and interpreting their studies in this exciting field.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]
- 10. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 11. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modulating the PERK Pathway: CCT020312 (Activator) vs. GSK2606414 (Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
The protein kinase R-like endoplasmic reticulum kinase (PERK) pathway is a critical branch of the unfolded protein response (UPR), playing a dual role in cell fate decisions under endoplasmic reticulum (ER) stress. Pharmacological modulation of this pathway with selective small molecules offers a powerful tool to investigate its function and explore its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of two widely used research compounds with opposing effects on PERK signaling: CCT020312, a selective activator, and GSK2606414, a potent inhibitor.
At a Glance: Key Differences
| Feature | This compound | GSK2606414 |
| Mechanism of Action | Selective PERK Activator | Potent and selective PERK Inhibitor |
| Primary Effect | Induces eIF2α phosphorylation | Inhibits PERK autophosphorylation and subsequent eIF2α phosphorylation |
| Cellular Outcomes | G1 cell cycle arrest, apoptosis, autophagy | Abrogation of ER stress-induced translational attenuation, neuroprotection in certain models |
| Primary Research Applications | Anti-cancer studies (prostate, triple-negative breast cancer) | Neurodegenerative disease models (prion, Alzheimer's, Parkinson's), oncology |
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and GSK2606414, providing a clear comparison of their potency and selectivity.
Table 1: Potency of PERK Modulators
| Compound | Target | Mechanism | Potency |
| This compound | PERK (EIF2AK3) | Activator | EC50: 5.1 μM[1] |
| GSK2606414 | PERK (EIF2AK3) | Inhibitor | IC50: 0.4 nM[2] |
Table 2: Selectivity Profile
| Compound | Selectivity Information | Off-Target Effects of Note |
| This compound | Selectively activates the PERK pathway without inducing other UPR branches like ATF6 or IRE1.[3] | The precise mechanism of PERK activation is not fully elucidated, and potential off-target effects remain a consideration.[3] |
| GSK2606414 | Highly selective for PERK. At a concentration of 10 μM, only 20 out of 294 kinases tested were inhibited by more than 85%.[4][5] Exhibits >1000-fold selectivity for PERK over the related eIF2α kinases HRI and PKR.[6] | Can inhibit RIPK1 (Receptor-Interacting Protein Kinase 1) and KIT tyrosine kinase, which should be considered when interpreting results.[7][8] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams were generated using Graphviz (DOT language).
Caption: The PERK signaling pathway under ER stress and points of modulation.
Caption: A typical experimental workflow for comparing PERK modulators.
Experimental Protocols
Below are representative methodologies for key experiments cited in the comparison of this compound and GSK2606414.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MDA-MB-453 (triple-negative breast cancer) or C4-2 and LNCaP (prostate cancer) are commonly used for studying this compound.[6][9] For GSK2606414, cell lines like ARPE-19 (retinal pigment epithelial) or various cancer cell lines are used to study its inhibitory effects under induced ER stress.[10]
-
Culture Conditions: Cells are maintained in the appropriate medium (e.g., RPMI 1640 or Leibovitz's L-15) supplemented with 10% fetal bovine serum and cultured at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Preparation: Both this compound and GSK2606414 are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the cell culture medium.[11][2]
Cell Viability Assay (CCK-8 or MTT)
-
Procedure: Cells are seeded in 96-well plates (e.g., 8 x 10^3 cells/well for MDA-MB-453).[9] After allowing the cells to adhere overnight, they are treated with various concentrations of this compound or GSK2606414 for different time points (e.g., 24, 48, 72 hours).[9][10] Following treatment, a CCK-8 or MTT solution is added to each well, and the plates are incubated according to the manufacturer's instructions. The absorbance is then measured using a microplate reader to determine cell viability.
Western Blot Analysis
-
Objective: To quantify the levels of key proteins in the PERK signaling pathway.
-
Procedure:
-
Cell Lysis: After treatment with the respective compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins such as p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and CHOP.[9][10]
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
In Vivo Xenograft Studies
-
Animal Model: An orthotopic or subcutaneous tumor model is established by implanting cancer cells (e.g., MDA-MB-453) into the mammary fat pad or flank of immunodeficient mice (e.g., nude mice).[9]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound has been administered via intraperitoneal injection, while GSK2606414 is orally bioavailable and can be given by oral gavage.[2][9]
-
Monitoring and Endpoint Analysis: Tumor volume and mouse body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) or Western blotting, to assess the in vivo target engagement and downstream effects of the compounds.[9]
Conclusion
This compound and GSK2606414 are invaluable tools for dissecting the complex roles of the PERK signaling pathway. Their opposing mechanisms of action—activation versus inhibition—provide a powerful experimental paradigm. While this compound is primarily utilized to explore the anti-proliferative and pro-apoptotic effects of sustained PERK activation in cancer, GSK2606414 is a key compound for investigating the consequences of PERK inhibition, particularly in the context of neuroprotection and mitigating chronic ER stress. A thorough understanding of their respective potencies, selectivities, and potential off-target effects is crucial for the rigorous design and interpretation of experiments aimed at elucidating the multifaceted functions of PERK in health and disease.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. GSK2606414 | PERK Inhibitor | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 5. map-kinase-fragment.com [map-kinase-fragment.com]
- 6. GSK 2606414 | PERK | Tocris Bioscience [tocris.com]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
Validating CCT020312's Mechanism of Action: A PERK Knockdown Approach
A Comparative Guide for Researchers
In the landscape of targeted therapeutics, validating the precise mechanism of action is a critical step in drug development. This guide provides a comparative analysis of CCT020312, a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and explores the use of PERK knockdown to definitively establish its on-target effects. This document is intended for researchers, scientists, and drug development professionals investigating the Unfolded Protein Response (UPR) and its therapeutic potential.
This compound has emerged as a valuable tool for selectively activating the PERK branch of the UPR, a key signaling pathway involved in cellular stress responses.[1] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein translation and induces the expression of specific stress-responsive genes like ATF4 and CHOP.[1][2] This targeted activation has shown therapeutic potential in various disease models, including cancer.[2][3]
The Critical Role of PERK Knockdown in Target Validation
To unequivocally demonstrate that the cellular effects of this compound are mediated through PERK, genetic knockdown of PERK is the gold-standard experimental approach. By silencing the EIF2AK3 gene (which encodes PERK), researchers can observe whether the downstream effects of this compound are abolished. This provides direct evidence of on-target activity and rules out potential off-target effects.
A key study demonstrated that the depletion of PERK using small interfering RNA (siRNA) significantly weakened the phosphorylation of eIF2α at the Ser51 position, an effect that is typically induced by this compound.[1] This experiment confirms that PERK is the primary kinase responsible for the this compound-induced phosphorylation of eIF2α.
Comparative Analysis: this compound and Other PERK Modulators
While this compound is a selective activator, other compounds exist that modulate the PERK pathway, offering alternative tools for research. A comparison with these molecules highlights the specific utility of this compound.
| Compound | Mechanism of Action | Key Features |
| This compound | Selective PERK Activator | Activates PERK signaling independently of ER stress, allowing for the specific study of this pathway.[4] |
| GSK2606414 | PERK Inhibitor | Potent and selective ATP-competitive inhibitor of PERK. Useful for studying the effects of PERK inhibition.[4] |
| GSK2656157 | PERK Inhibitor | Another selective PERK inhibitor with similar properties to GSK2606414.[4] |
| Salubrinal | eIF2α Dephosphorylation Inhibitor | Inhibits the dephosphorylation of eIF2α by targeting GADD34/PP1 and CReP/PP1 phosphatase complexes, thus prolonging eIF2α phosphorylation.[4] |
| Guanabenz | eIF2α Dephosphorylation Inhibitor | Selectively binds to GADD34 and inhibits its phosphatase activity, leading to sustained eIF2α phosphorylation.[4] |
Experimental Data: The Impact of this compound on Cancer Cells
This compound has been shown to suppress the viability and proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) and colon cancer cells.[2][5]
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | CCK-8 | Cell Viability | Dose-dependent decrease | [2] |
| CAL-148 | Triple-Negative Breast Cancer | CCK-8 | Cell Viability | Dose-dependent decrease | [2] |
| HT29 | Colon Carcinoma | pRB Phosphorylation Assay | Inhibition of pRB phosphorylation | EC50 = 4.2 µM | [1] |
| HCT116 | Colon Carcinoma | pRB Phosphorylation Assay | Inhibition of pRB phosphorylation | EC50 = 5.7 µM | [1] |
Effects of this compound on PERK Pathway Activation in TNBC Cells
Treatment of MDA-MB-453 and CAL-148 cells with this compound resulted in a dose- and time-dependent increase in the phosphorylation of PERK and eIF2α, as well as an increase in the protein levels of ATF4 and CHOP.[2]
| Protein | Effect of this compound Treatment |
| p-PERK | Increased |
| p-eIF2α | Increased |
| ATF4 | Increased |
| CHOP | Increased |
Experimental Protocols
PERK Knockdown using siRNA followed by Western Blot Analysis
This protocol describes how to validate the PERK-dependent mechanism of this compound.
1. Cell Culture and siRNA Transfection:
-
Culture human colon cancer cells (e.g., HCT116) in appropriate media.
-
Transfect cells with either a non-targeting (NT) siRNA or an siRNA specifically targeting EIF2AK3 (PERK).
-
Incubate for 48-72 hours to allow for efficient knockdown of the target protein.
2. Compound Treatment:
-
Treat the transfected cells with a known concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
3. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, PERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α. Compare the this compound-induced phosphorylation of eIF2α in cells treated with non-targeting siRNA versus PERK siRNA. A significant reduction in p-eIF2α levels in the PERK knockdown cells treated with this compound confirms its PERK-dependent mechanism.[1]
Visualizing the Pathways and Workflows
Caption: this compound activates the PERK signaling pathway.
Caption: Workflow for validating this compound's mechanism via PERK knockdown.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
CCT020312: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of CCT020312, a selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Unfolded Protein Response (UPR) in oncology.
Abstract
This compound is a small molecule that has demonstrated significant anti-tumor activity in several cancer models. Its primary mechanism of action involves the activation of the PERK signaling pathway, a key component of the endoplasmic reticulum (ER) stress response. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a cascade of events that culminate in cell cycle arrest and apoptosis. This guide summarizes the available data on the efficacy of this compound in prostate, triple-negative breast, and colon cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentrations reported in the literature.
| Cancer Type | Cell Line | IC50 / Effective Concentration (µM) | Remarks |
| Colon Cancer | HT29 | 4.2 | Half-maximal reduction of pRB phosphorylation.[1] |
| HCT116 | 5.7 | Half-maximal reduction of pRB phosphorylation.[1] | |
| Triple-Negative Breast Cancer | MDA-MB-453 | Dose-dependent inhibition | Specific IC50 value not reported; significant inhibition of viability and proliferation observed.[2][3] |
| CAL-148 | Dose-dependent inhibition | Specific IC50 value not reported; significant inhibition of viability and proliferation observed.[2] | |
| Prostate Cancer | LNCaP | Dose-dependent inhibition | Inhibits cell viability and induces G1 cell cycle arrest and apoptosis; specific IC50 not reported.[4] |
| C4-2 | Dose-dependent inhibition | Inhibits cell viability and induces G1 cell cycle arrest and apoptosis; specific IC50 not reported.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to assess the efficacy of this compound, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCT020312 and Other G1/S Checkpoint Activators
For Researchers, Scientists, and Drug Development Professionals
The G1/S checkpoint is a critical regulator of cell cycle progression, ensuring the fidelity of DNA replication and preventing the proliferation of damaged cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of CCT020312, a selective activator of the PERK signaling pathway, and other small molecule activators of the G1/S checkpoint, including the CDK inhibitors Palbociclib, Roscovitine, and Flavopiridol, and the plant-derived compound Mimosine. We present a compilation of their mechanisms of action, quantitative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Performance Data
The G1/S checkpoint is primarily controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2. These kinases phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the expression of genes required for S-phase entry. The G1/S checkpoint activators discussed here function through distinct mechanisms to halt this progression.
This compound is a selective activator of the EIF2AK3/PERK pathway.[1] Activation of PERK leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn suppresses the translation of key cell cycle proteins, including cyclin D1.[2] This reduction in cyclin D1 levels prevents the formation of active CDK4/6 complexes, leading to hypophosphorylated pRb and G1 cell cycle arrest.[2][3]
Palbociclib (PD-0332991) is a highly selective inhibitor of CDK4 and CDK6. By directly targeting these kinases, Palbociclib prevents the phosphorylation of pRb, thereby maintaining its inhibitory grip on E2F transcription factors and inducing G1 phase arrest.[4]
Roscovitine (Seliciclib) is a purine (B94841) analog that acts as a competitive inhibitor of multiple CDKs, with high potency against CDK1, CDK2, CDK5, CDK7, and CDK9, but is a poor inhibitor of CDK4 and CDK6.[5] Its ability to inhibit CDK2, a key kinase for G1/S transition and S-phase progression, contributes to its cell cycle arrest properties.[5][6]
Flavopiridol (Alvocidib) is a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[7] Its pan-CDK inhibitory activity leads to a robust G1 arrest by preventing the phosphorylation of pRb and inhibiting the transcription of essential cell cycle genes.[7][8]
Mimosine , a plant-derived amino acid, induces G1 arrest through a different mechanism. It is thought to act as an iron chelator, which upregulates the expression of the CDK inhibitor p27Kip1.[9] Increased p27Kip1 levels lead to the inhibition of CDK2 activity and a subsequent block in the G1/S transition.[10][11]
The following tables summarize the quantitative data for each compound, providing a basis for objective comparison.
Table 1: Target Inhibition and Cellular Potency of G1/S Checkpoint Activators
| Compound | Primary Target(s) | Target IC50 / EC50 | Cell Proliferation GI50 / IC50 | Cell Line(s) |
| This compound | EIF2AK3/PERK | EC50: 5.1 µM[1] | GI50: 3.2 µM | HT29 |
| GI50: 5.4 µM | HCT116 | |||
| Palbociclib | CDK4, CDK6 | IC50: 11 nM (CDK4), 16 nM (CDK6) | IC50: ~0.85 µM | MDA-MB-231 |
| Roscovitine | CDK1, CDK2, CDK5 | IC50: 0.65 µM (CDK1), 0.7 µM (CDK2), 0.2 µM (CDK5)[12] | Average IC50: ~15-25 µM[13] | Multiple Myeloma cell lines[13] |
| IC50: <15 µmol/L | A375, 888-Mel[14] | |||
| Flavopiridol | Pan-CDK inhibitor | IC50: 20-100 nM (CDK1, 2, 4, 6, 9)[15] | IC50: 0.094 µM[16] | Hut78 |
| IC50: 40.1 - 91.9 nM | Cholangiocarcinoma cell lines[17] | |||
| Mimosine | Iron Chelation / p27Kip1 induction | Not applicable (indirect mechanism) | Effective concentration: 200-800 µM | HeLa, quiescent cells[9][18] |
Table 2: Effects on Key G1/S Checkpoint Proteins
| Compound | Effect on pRb Phosphorylation | Effect on Cyclin D1 | Effect on CDK2 Activity | Other Notable Effects |
| This compound | Decreased | Decreased protein levels[2] | Decreased CDK2 protein levels[3] | Increased p27KIP1 levels[3] |
| Palbociclib | Decreased[19] | May not directly decrease levels | Indirectly inhibited | --- |
| Roscovitine | Decreased | May not directly decrease levels | Decreased[6][20] | --- |
| Flavopiridol | Decreased[21] | Decreased protein and mRNA levels[8][21] | Decreased | Downregulates CDK9[22] |
| Mimosine | Decreased (indirectly) | Not directly affected | Decreased (due to p27Kip1) | Increased p27Kip1 mRNA and protein levels[9] |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of experimental data, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the G1/S checkpoint activator or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in the G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
Western blotting is used to detect and quantify the levels of specific proteins involved in the G1/S checkpoint pathway.
-
Cell Lysis: Treat cells with the G1/S checkpoint activator for the desired time, then harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Rb, anti-cyclin D1, anti-CDK2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathways of this compound and other G1/S checkpoint activators.
Caption: A typical experimental workflow for evaluating G1/S checkpoint activators.
Caption: Logical relationship of the mechanisms of action for different G1/S activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 9. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1). | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mimosine arrests the cell cycle after cells enter S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
CCT020312: A Selective Activator of the PERK Pathway with No Cross-Activation of IRE1 or ATF6 Branches
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. CCT020312 has been identified as a selective activator of the PERK (Protein kinase RNA-like endoplasmic reticulum kinase) branch of the Unfolded Protein Response (UPR). Extensive experimental data demonstrates that this compound does not activate the other two canonical UPR branches mediated by IRE1 (Inositol-requiring enzyme 1) and ATF6 (Activating transcription factor 6), distinguishing it from global UPR inducers like thapsigargin (B1683126).
The Unfolded Protein Response is a critical cellular stress response pathway, composed of three main signaling arms originating from the endoplasmic reticulum (ER). While agents that cause ER stress by disrupting ER function classically trigger a full UPR, this compound operates through a distinct mechanism of action that selectively amplifies the signaling output of the PERK pathway.[1][2] This selectivity makes it a valuable tool for studying the specific consequences of PERK activation.
Analysis of downstream markers for each UPR branch reveals the specific activity of this compound. While it effectively stimulates the phosphorylation of eIF2α and the expression of its downstream target ATF4, it fails to induce markers associated with IRE1 or ATF6 activation.[1][3]
Comparative Analysis of UPR Branch Activation
To objectively compare the effects of this compound with a general UPR activator, thapsigargin, the following tables summarize the quantitative and qualitative data from key experiments on UPR branch activation markers.
Table 1: IRE1 Branch Activation Markers
| Treatment | Marker | Cell Line(s) | Result | Conclusion |
| This compound | XBP1 mRNA Splicing | HT29, MCF7 | No increase in spliced XBP1 (XBP1s) | No IRE1 Activation [1][2] |
| Thapsigargin | XBP1 mRNA Splicing | HT29, MCF7 | Rapid accumulation of spliced XBP1 (XBP1s) | IRE1 Activation [1][2] |
Table 2: ATF6 Branch Activation Markers
| Treatment | Marker | Cell Line(s) | Result | Conclusion |
| This compound | GRP78/BIP Induction | HT29, MCF7 | Virtually undetectable induction, even at high concentrations or late time points | No ATF6 Activation [1][4] |
| Thapsigargin | GRP78/BIP Induction | HT29, MCF7 | Readily detected induction | ATF6 Activation [1][4] |
Table 3: PERK Branch Activation Markers
| Treatment | Marker | Cell Line(s) | Result | Conclusion |
| This compound | eIF2α Phosphorylation (Ser51) | HT29, MCF7, TNBC cells | Dose- and time-dependent increase | PERK Activation [1][5] |
| This compound | ATF4 & CHOP/Gadd153 Accumulation | HT29, MCF7, TNBC cells | Increased protein levels | PERK Pathway Activation [1][4][5] |
| Thapsigargin | CHOP/Gadd153 Accumulation | HT29, MCF7 | Readily detected induction | PERK Pathway Activation [1][4] |
Signaling Pathway Visualization
The following diagram illustrates the three branches of the Unfolded Protein Response and highlights the selective activation of the PERK pathway by this compound, in contrast to global ER stress inducers.
Caption: Selective activation of the PERK UPR branch by this compound.
Experimental Protocols
Immunoblotting for UPR Markers
-
Objective: To detect the protein levels of UPR markers such as CHOP/GADD153 and GRP78/BIP.
-
Cell Culture and Treatment: HT29 colon and MCF7 breast cancer cells were cultured under standard conditions. Cells were treated with either DMSO (vehicle control), this compound (e.g., 10 µM), or thapsigargin (e.g., 2 µM) for specified durations (e.g., 16 hours).[1]
-
Lysate Preparation: Following treatment, cells were washed with PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane was blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for CHOP/GADD153, GRP78/BIP, or a loading control (e.g., tubulin). After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.[1]
XBP1 mRNA Splicing Assay
-
Objective: To assess the activation of the IRE1 branch by detecting the splicing of XBP1 mRNA.
-
Cell Culture and Treatment: Cells were treated with this compound or thapsigargin as described above.
-
RNA Extraction: Total RNA was extracted from treated cells using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription (RT): First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The cDNA was used as a template for PCR with primers flanking the 26-nucleotide intron in the XBP1 mRNA. These primers amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: The PCR products were resolved on a high-resolution agarose (B213101) or polyacrylamide gel. The presence of a smaller band corresponding to XBP1s indicates IRE1 activation.[1]
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
Cross-Validation of CCT020312 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective PERK activator, CCT020312, with alternative modulators of the PERK signaling pathway. The objective is to cross-validate the effects of this compound by examining its performance alongside genetic models and other pharmacological agents, supported by experimental data.
Introduction to this compound and the PERK Pathway
This compound is a small molecule activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR).[1] The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while selectively translating key stress-response proteins like ATF4. This cascade can ultimately lead to cell cycle arrest, apoptosis, and autophagy, making PERK an attractive target in cancer therapy.[1][2] this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models, including colon, breast, and prostate cancer.[1][2]
Comparative Analysis of PERK Pathway Modulators
To validate the on-target effects of this compound and to understand its relative efficacy, this guide compares it with other known modulators of the PERK pathway:
-
MK-28: A more recent and reportedly more potent PERK activator.
-
GSK2606414: A selective PERK inhibitor.
-
Salubrinal: An inhibitor of eIF2α dephosphorylation, which prolongs the phosphorylation state of eIF2α.
The following tables summarize the comparative performance of these compounds based on available experimental data.
Table 1: Comparative Potency of PERK Pathway Modulators
| Compound | Mechanism of Action | Target Cell Line(s) | IC50/EC50 (µM) | Reference(s) |
| This compound | PERK Activator | TNBC (MDA-MB-453, CAL-148) | Not explicitly stated, effective concentrations 6-12 µM | [2] |
| Prostate Cancer (C4-2, LNCaP) | Not explicitly stated, effective concentrations for apoptosis/growth arrest | [1] | ||
| MK-28 | PERK Activator | Huntington's Disease Model (STHdh Q111/111 cells) | More potent than this compound | |
| GSK2606414 | PERK Inhibitor | Human Tumor Xenografts | Not explicitly stated, effective at 50-150 mg/kg in vivo | |
| Salubrinal | eIF2α Phosphatase Inhibitor | Human Leukemia (697, ALL-PO, LP-1) | 2.22 - 4.09 | [3] |
| Kidney Cancer (LB2241-RCC) | 3.66 | [3] | ||
| Burkitt's Lymphoma (GA-10) | 3.96 | [3] |
Table 2: Comparative Efficacy of PERK Pathway Modulators
| Compound | Genetic Model/Cell Line | Efficacy Endpoint | Results | Reference(s) |
| This compound | Triple-Negative Breast Cancer (MDA-MB-453 xenograft) | Tumor Growth Inhibition | Significant tumor growth inhibition at 24 mg/kg | [2] |
| Prostate Cancer (C4-2 xenograft) | Tumor Growth Inhibition | Suppressed tumor growth | [1] | |
| Colorectal Cancer Cells | Apoptosis Induction | Dose-dependent increase in apoptosis | ||
| MK-28 | Huntington's Disease Model (R6/2 mice) | Improved Motor Function and Lifespan | Significantly improved motor function and extended lifespan | |
| GSK2606414 | Pancreatic Cancer Xenografts | Tumor Growth Suppression | Suppressed tumor growth | |
| Salubrinal | Adrenocortical Carcinoma (SW-13, NCI-H295R) | Apoptosis Induction | Promoted apoptosis | [4] |
| Inflammatory Breast Cancer (SUM149PT, SUM190PT) | Cell Death | Induced caspase-3-mediated cell death | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: PERK Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Compound Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-453, CAL-148) in 96-well plates at a density of 5 x 10³ cells/well and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or alternative compounds for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan (B1609692) crystals (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Xenograft Mouse Model
-
Cell Implantation: Suspend cancer cells (e.g., MDA-MB-453) in a 1:1 mixture of medium and Matrigel and inject them into the mammary fat pad of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Compound Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 24 mg/kg, intraperitoneally, daily) or alternative compounds.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry, and western blot analysis.
Conclusion
The cross-validation of this compound with genetic models and alternative pharmacological agents confirms its mechanism of action through the PERK-eIF2α pathway. While this compound demonstrates significant anti-cancer efficacy, newer compounds like MK-28 may offer enhanced potency in specific contexts. The choice of a PERK pathway modulator should be guided by the specific genetic background of the cancer and the desired therapeutic outcome, with activators like this compound being beneficial in some contexts and inhibitors like GSK2606414 potentially more suitable in others. This guide provides a framework for researchers to objectively compare and select the most appropriate tool for their studies in the dynamic field of UPR-targeted cancer therapy.
References
- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. Drug: Salubrinal - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Salubrinal Regulates the Apoptosis of Adrenocortical Carcinoma Cells via the PERK/eIF2 α/ATF4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]
CCT020312: A Novel Anti-Tumor Agent Compared to Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical anti-tumor effects of CCT020312, a selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), against standard-of-care chemotherapy agents for triple-negative breast cancer, prostate cancer, and colorectal cancer. The information presented is based on available data from in vitro and in vivo studies.
Executive Summary
This compound is an experimental small molecule that has demonstrated anti-tumor activity in various cancer models. Its mechanism of action involves the activation of the PERK signaling pathway, a key component of the unfolded protein response (UPR). This activation leads to G1 cell cycle arrest, apoptosis, and autophagy in cancer cells. While pre-clinical data for this compound are emerging, a direct head-to-head comparison with standard chemotherapy agents in the same experimental settings is limited in the current body of scientific literature. This guide compiles available data to offer a preliminary comparative perspective.
Mechanism of Action: this compound
This compound selectively activates PERK, one of the three main sensors of endoplasmic reticulum (ER) stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis. In some cancer types, the activation of this pathway by this compound has also been linked to the induction of autophagy and the inhibition of the pro-survival AKT/mTOR signaling pathway.
Figure 1. Simplified signaling pathway of this compound's anti-tumor effect.
In Vitro Efficacy: this compound vs. Standard Chemotherapy
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and standard chemotherapy agents in representative cell lines for triple-negative breast cancer, prostate cancer, and colorectal cancer.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell culture techniques, drug exposure times, and viability assay methods can vary significantly between studies, affecting the outcome.
Triple-Negative Breast Cancer (TNBC)
Standard first-line chemotherapy for TNBC often includes anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel)[1].
| Compound | Cell Line | IC50 | Source(s) |
| This compound | MDA-MB-453 | Inhibits viability (specific IC50 not provided) | [2][3] |
| Doxorubicin (B1662922) | MDA-MB-231 | 0.35 - 1.65 µg/mL | [4] |
| Paclitaxel (B517696) | MDA-MB-231 | 5 nM | [5] |
Prostate Cancer
Docetaxel (B913) is a standard chemotherapeutic agent for metastatic castration-resistant prostate cancer[5][6].
| Compound | Cell Line | IC50 | Source(s) |
| This compound | LNCaP, C4-2 | Inhibits viability (specific IC50 not provided) | [7] |
| Docetaxel | LNCaP | 0.78 - 1.13 nM | [8] |
Colorectal Cancer
Standard chemotherapy for colorectal cancer often involves 5-fluorouracil (B62378) (5-FU) and oxaliplatin[9][10][11].
| Compound | Cell Line | IC50 | Source(s) |
| This compound | HT29 | ~4.2 µM (for pRB phosphorylation inhibition) | [12] |
| This compound | HCT116 | ~5.7 µM (for pRB phosphorylation inhibition) | [12] |
| 5-Fluorouracil | HCT116 | 23.41 - 57.83 µM | [13] |
| Oxaliplatin (B1677828) | HCT116 | 7.53 - 145.5 µM | [14] |
In Vivo Anti-Tumor Effect
Limited in vivo data for this compound are available, and direct comparisons with standard chemotherapy in the same animal models are not yet published.
Triple-Negative Breast Cancer
In an orthotopic xenograft mouse model using MDA-MB-453 cells, this compound administered at 24 mg/kg intraperitoneally inhibited tumor growth[3][4].
Prostate Cancer
In a xenograft mouse model using C4-2 cells, this compound was shown to suppress tumor growth[7].
Colorectal Cancer
One study demonstrated that this compound can chemosensitize colorectal cancer cells to taxol in a xenograft model, suggesting a potential role in combination therapy.
Experimental Protocols
General In Vitro Cell Viability Assay
Figure 2. General workflow for determining IC50 values in vitro.
-
Cell Lines: MDA-MB-231, MDA-MB-453 (TNBC); LNCaP, C4-2 (Prostate Cancer); HCT116, HT29 (Colorectal Cancer).
-
Seeding Density: Typically 5,000-10,000 cells per well in a 96-well plate.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel, docetaxel, 5-FU, oxaliplatin).
-
Incubation: Cells are incubated for a specified period, commonly 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
General In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.
-
Tumor Implantation: Cancer cells (e.g., 1-5 x 10^6 cells) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups. This compound is typically administered via intraperitoneal injection, while standard chemotherapies are administered through various routes (e.g., intravenous, intraperitoneal) based on established protocols.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
This compound represents a novel therapeutic strategy targeting the PERK/eIF2α/ATF4/CHOP pathway, which is distinct from the mechanisms of most standard chemotherapy agents. The available preclinical data suggest that this compound has anti-tumor activity in models of triple-negative breast cancer, prostate cancer, and colorectal cancer.
However, the current literature lacks direct, head-to-head comparisons of the efficacy of this compound with standard chemotherapy agents in the same experimental systems. Such studies are crucial to definitively assess the relative potency and potential therapeutic advantages of this compound. Future research should focus on these direct comparative studies, both in vitro and in vivo, to better understand the potential clinical utility of this compound, either as a monotherapy or in combination with existing chemotherapeutic regimens. The ability of this compound to chemosensitize cancer cells to taxol in a colorectal cancer model suggests that combination therapies may be a particularly promising avenue for further investigation.
References
- 1. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells | Aging [aging-us.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Comparative effectiveness of 5-fluorouracil with and without oxaliplatin in the treatment of colorectal cancer in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Study of Oxaliplatin, 5-fluorouracil, and Leucovorin in Relapsed or Metastatic Colorectal Cancer as Second Line Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxaliplatin/capecitabine vs oxaliplatin/infusional 5-FU in advanced colorectal cancer: the MRC COIN trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin Hydrochloride and Cyclophosphamide Followed by Paclitaxel With or Without Carboplatin in Treating Patients With Triple-Negative Breast Cancer [clinicaltrials.stanford.edu]
- 14. Leucovorin and Fluorouracil With or Without Oxaliplatin as First-Line Treatment in Advanced Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of CCT020312 for PERK Kinase: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Unfolded Protein Response (UPR) modulators, understanding the specificity of chemical probes is paramount. This guide provides an objective comparison of CCT020312, a reported PERK kinase activator, with well-characterized PERK kinase inhibitors, presenting supporting experimental data to aid in the selection of the most appropriate tool for research needs.
Overview of PERK Kinase Modulators
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress. Its activation triggers a signaling cascade that helps cells adapt to stress, but prolonged activation can lead to apoptosis. While PERK inhibitors are being widely investigated for diseases like cancer, selective activators also hold therapeutic potential.
This compound has been identified as a selective activator of the PERK signaling pathway.[1][2] Its selectivity is often described in the context of the UPR, where it appears to preferentially activate the PERK branch over the IRE1 and ATF6 arms.[3] In contrast, compounds like GSK2606414 , GSK2656157 , and AMG PERK 44 are potent, ATP-competitive inhibitors of PERK's kinase activity.
Comparative Analysis of In Vitro Potency and Selectivity
The following tables summarize the available quantitative data for this compound and its comparator PERK inhibitors. It is important to note that this compound is an activator, and its potency is expressed as an EC50, while the other compounds are inhibitors with IC50 values.
Table 1: In Vitro Potency of PERK Modulators
| Compound | Target | Mechanism of Action | In Vitro Potency |
| This compound | PERK | Activator | EC50 = 5.1 µM[4] |
| GSK2606414 | PERK | Inhibitor | IC50 = 0.4 nM[5] |
| GSK2656157 | PERK | Inhibitor | IC50 = 0.9 nM[6] |
| AMG PERK 44 | PERK | Inhibitor | IC50 = 6 nM[3] |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Selectivity Profile | Known Off-Targets |
| This compound | PERK (Activator) | Selectively activates the PERK arm of the UPR.[3] Data from broad kinase panel screening is not readily available. | Potential for PERK-independent effects on autophagy has been suggested.[7] |
| GSK2606414 | PERK (Inhibitor) | Tested against a panel of 294 kinases; only 20 kinases were inhibited by >85% at 10 µM.[8] | RIPK1 |
| GSK2656157 | PERK (Inhibitor) | Screened against a panel of over 300 kinases; exhibits at least 500-fold selectivity for PERK.[4][6] | RIPK1 |
| AMG PERK 44 | PERK (Inhibitor) | Screened against a panel of 387 other kinases and showed high selectivity. Exhibits >1000-fold selectivity over GCN2 and >160-fold over B-Raf.[3] | None prominently reported. |
Signaling Pathways and Experimental Workflows
To understand the context in which these compounds are evaluated, the following diagrams illustrate the PERK signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Figure 1. Simplified PERK signaling pathway upon ER stress.
Figure 2. Experimental workflow for evaluating kinase inhibitor specificity.
Discussion on Specificity
The data indicates that while GSK2606414, GSK2656157, and AMG PERK 44 are highly potent inhibitors of PERK with well-defined selectivity profiles against large panels of kinases, this compound's characterization as "selective" pertains to its specific activation of the PERK-mediated UPR pathway. The lack of a comprehensive kinase selectivity profile for this compound makes a direct comparison of off-target kinase effects challenging.
For GSK2606414 and GSK2656157, the off-target activity on RIPK1 is a critical consideration for researchers studying pathways where both PERK and RIPK1 play a role. AMG PERK 44 appears to be a highly selective inhibitor with minimal off-target activities reported in the extensive screening performed.
The selectivity of this compound is demonstrated by its ability to induce phosphorylation of eIF2α in a PERK-dependent manner, an effect that is absent in PERK-knockout cells.[3] However, reports of its effects on autophagy that may be PERK-independent warrant further investigation to fully delineate its mechanism of action.[7]
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro PERK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of a compound on PERK kinase activity by quantifying the phosphorylation of a substrate.
-
Reagents and Materials:
-
Recombinant human PERK kinase domain
-
eIF2α substrate (or a suitable peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-tracer)
-
Test compounds (this compound, GSK2606414, etc.) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the PERK enzyme and the eIF2α substrate to the kinase reaction buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells and pre-incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 45-90 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the two emission signals and determine the percent inhibition or activation relative to controls. IC50 or EC50 values are then calculated using a suitable dose-response curve fitting model.
-
Protocol 2: Cellular PERK Pathway Activation/Inhibition Assay (Western Blot)
This method assesses the effect of the compounds on the phosphorylation of PERK and its downstream target eIF2α in a cellular context.
-
Reagents and Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Thapsigargin, Tunicamycin)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Induce ER stress by adding Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 2 µg/mL) for a specified duration (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
The choice between this compound and PERK inhibitors like GSK2606414, GSK2656157, and AMG PERK 44 depends on the specific research question. For studies requiring potent and highly selective inhibition of PERK kinase activity with a well-documented off-target profile, AMG PERK 44 and the GSK compounds are suitable choices, with the caveat of the known RIPK1 activity of the latter. For research focused on selectively activating the PERK arm of the UPR to study its downstream consequences, this compound is a valuable tool. However, researchers should be mindful of the potential for PERK-independent effects and consider appropriate control experiments, such as using PERK knockout/knockdown models, to confirm the on-target activity of this compound in their system of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKR and GCN2 Kinases and Guanine Nucleotide Exchange Factor Eukaryotic Translation Initiation Factor 2B (eIF2B) Recognize Overlapping Surfaces on eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. cancer-research-network.com [cancer-research-network.com]
CCT020312 vs. Tunicamycin: A Comparative Guide to Unfolded Protein Response Induction
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway with significant implications in various diseases, including cancer and neurodegenerative disorders. Understanding the nuances of UPR induction by different chemical probes is paramount for targeted therapeutic development. This guide provides a detailed comparison of two widely used UPR inducers, CCT020312 and tunicamycin (B1663573), highlighting their distinct mechanisms of action and downstream cellular effects.
Executive Summary
This compound and tunicamycin both activate the UPR but through fundamentally different mechanisms, leading to distinct signaling profiles. This compound is a selective activator of the PERK branch of the UPR, initiating a targeted signaling cascade.[1][2][3][4] In contrast, tunicamycin induces global ER stress by inhibiting N-linked glycosylation, resulting in the activation of all three UPR branches: PERK, IRE1, and ATF6.[5][6][7][8] This fundamental difference has significant implications for their downstream effects on cell fate, including apoptosis, cell cycle arrest, and autophagy.
Data Presentation: Quantitative Comparison of UPR Marker Activation
The following tables summarize the differential effects of this compound and tunicamycin on key UPR markers. It is important to note that direct side-by-side quantitative comparisons in the same experimental system are limited in the published literature. The data presented here are compiled from various studies to illustrate the distinct signaling profiles.
| UPR Branch | Marker | This compound | Tunicamycin | References |
| PERK | p-PERK | ↑ | ↑ | [1][4][9] |
| p-eIF2α | ↑ | ↑ | [1][9][10] | |
| ATF4 | ↑ | ↑ | [1][9][10] | |
| CHOP | ↑ | ↑ | [1][9][10] | |
| IRE1 | XBP1 Splicing | No significant change | ↑ | [8][9][11][12][13] |
| ATF6 | ATF6 Cleavage | No significant change | ↑ | [11][12][14][15] |
Table 1: Comparison of UPR Branch Activation. This table highlights the selective activation of the PERK pathway by this compound, versus the global UPR activation by tunicamycin.
| Downstream Effect | This compound | Tunicamycin | References |
| Apoptosis | Induces apoptosis through the PERK-CHOP axis. | Induces apoptosis through multiple UPR branches. | [2][4][8] |
| Cell Cycle Arrest | Induces G1 phase arrest. | Can induce cell cycle arrest. | [2] |
| Autophagy | Can induce autophagy. | Induces autophagy. | [2][8] |
Table 2: Comparison of Downstream Cellular Effects. This table summarizes the key cellular outcomes following treatment with each compound.
Signaling Pathways
The signaling diagrams below, generated using the DOT language, illustrate the distinct UPR pathways activated by this compound and tunicamycin.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of UPR Markers
This protocol is for the detection of phosphorylated and total PERK, eIF2α, and cleaved ATF6.
1. Cell Lysis:
-
Treat cells with this compound or tunicamycin at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-PCR for XBP1 Splicing
This protocol is used to detect the splicing of XBP1 mRNA, an indicator of IRE1 activation.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or tunicamycin.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit with oligo(dT) primers.
2. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward primer: 5'-AAACAGAGTAGCAGCGCAGACTGC-3'
-
Reverse primer: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'
-
-
PCR cycling conditions:
-
94°C for 3 minutes
-
30-35 cycles of:
-
94°C for 30 seconds
-
60°C for 30 seconds
-
72°C for 30 seconds
-
-
72°C for 5 minutes
-
3. Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose (B213101) gel.
-
The unspliced XBP1 product will be larger than the spliced product (which lacks the 26-nucleotide intron).
Conclusion
This compound and tunicamycin are valuable tools for studying the UPR, but their distinct mechanisms of action must be considered when interpreting experimental results. This compound offers a targeted approach to investigate the consequences of PERK pathway activation in isolation. Tunicamycin, on the other hand, provides a model of global ER stress, activating a more complex and multifaceted cellular response. The choice between these compounds should be guided by the specific research question and the desired level of UPR pathway engagement. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for their studies of the Unfolded Protein Response.
References
- 1. XBP1 mRNA splicing assay [bio-protocol.org]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Genetic knock-in of EIF2AK3 variants reveals differences in PERK activity in mouse liver and pancreas under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Capacities of Molecular Sensors of the Unfolded Protein Response to Sense Alternate Forms of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 7. Quantitative proteomics reveals cellular responses to individual mAb expression and tunicamycin in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XBP1-FoxO1 interaction regulates ER stress-induced autophagy in auditory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The eIF2 kinase PERK and the integrated stress response facilitate activation of ATF6 during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The kinase PERK and the transcription factor ATF4 play distinct and essential roles in autophagy resulting from tunicamycin-induced ER stress - PMC [pmc.ncbi.nlm.nih.gov]
CCT020312: A Comparative Analysis of its Efficacy in Preclinical Tauopathy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the PERK activator CCT020312 and its effects across different preclinical models of tauopathy. The information presented is collated from peer-reviewed research to support an objective evaluation of its therapeutic potential.
Executive Summary
This compound is a selective activator of the RNA-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response.[1][2] Preclinical studies have demonstrated that this compound can mitigate tau pathology and improve neuronal function in various in vitro and in vivo models.[1][2] This has positioned PERK activation as a potential therapeutic strategy for tauopathies such as Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][2] This guide will delve into the experimental data supporting these claims, provide detailed methodologies for key experiments, and compare the mechanism and efficacy of this compound with other therapeutic approaches targeting tau pathology. As of the latest publicly available information, the current clinical trial status of this compound remains unclear.
Mechanism of Action: The PERK Pathway in Tauopathy
This compound's therapeutic potential in tauopathies stems from its ability to activate the PERK pathway. In the context of tauopathies, this pathway appears to have a protective role.[1][2] The prevailing hypothesis is that activation of PERK by this compound leads to the phosphorylation of Nuclear factor erythroid 2-related factor 2 (NRF2), which in turn upregulates antioxidant and cytoprotective genes.[1][2] Interestingly, in tauopathy models and PSP brains, the other major substrate of PERK, EIF2A, which can have detrimental effects, is downregulated, suggesting a favorable shift towards the protective PERK-NRF2 axis.[1][2]
Comparative Efficacy of this compound in Tauopathy Models
The effects of this compound have been evaluated in three distinct tauopathy models, providing a multifaceted view of its potential.[1][2]
In Vitro Models
1. 4-Repeat Tau Overexpression in Human Neurons: This model mimics the genetic basis of certain tauopathies by overexpressing the 4R tau isoform in cultured human neurons (LUHMES cells).[1]
2. Annonacin-Induced Tauopathy in Human Neurons: This model recapitulates environmental risk factors for tauopathy. Annonacin (B1665508), a mitochondrial complex I inhibitor, induces tau pathology in cultured human neurons.[1]
In Vivo Model
3. P301S Tau Transgenic Mice: These mice express a mutant form of human tau (P301S) and develop age-dependent tau pathology, neuronal loss, and cognitive and motor deficits, closely mimicking human tauopathies.[1][3]
Summary of Quantitative Data
| Model Type | Tauopathy Model | Key Findings with this compound Treatment | Reference |
| In Vitro | 4-Repeat Tau Overexpression in LUHMES cells | - Reduced tau phosphorylation. - Increased cell viability. | [1] |
| In Vitro | Annonacin-treated LUHMES cells | - Reduced tau phosphorylation and conformational changes. - Decreased 4R tau isoforms. - Increased cell viability. | [1] |
| In Vivo | P301S Tau Transgenic Mice | - Improved memory in Morris water maze. - Improved locomotor function. - Reduced tau pathology (MC1-, CP13-, and AT180-positive tau). - Prevented dendritic spine and motoneuron loss. | [1][4] |
Detailed Experimental Protocols
In Vitro Tauopathy Models
Cell Culture: Lund human mesencephalic (LUHMES) cells were used for all in vitro experiments. These cells are a conditionally immortalized human neuronal cell line that can be differentiated into mature neurons.[1]
4-Repeat Tau Overexpression:
-
Vector: Lentiviral vectors were used to overexpress wild-type 2N4R tau.[1]
-
Transduction: Differentiated LUHMES cells were transduced with the lentiviral vectors.
-
Treatment: this compound (200 nM) was added to the culture medium during the experiment.[1]
Annonacin-Induced Tauopathy:
-
Induction: Differentiated LUHMES cells were treated with 25 nM annonacin for 48 hours to induce tau pathology.[1]
-
Treatment: this compound (200 nM) was co-administered with annonacin.[1]
Key In Vitro Assays:
-
Western Blotting: Standard western blotting techniques were used to quantify levels of total tau, phosphorylated tau (using antibodies like CP13, and AT180), and conformationally changed tau (MC1).[1][5][6]
-
Cell Viability Assays: MTT and ATP assays were performed to assess neuronal viability.[7]
-
Immunofluorescence: Used to visualize tau localization and neuronal morphology.
In Vivo P301S Tau Transgenic Mouse Model
-
Animal Model: Male homozygous P301S tau transgenic mice on a C57BL/6 background were used.[1]
-
Treatment Regimen: 9-week-old P301S mice were injected intraperitoneally (i.p.) with this compound (2 mg/kg) or normal saline once daily for 6 weeks.[8]
-
Behavioral Testing:
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections were stained for pathological tau markers (MC1, CP13, AT180).
-
Western Blotting: Brain homogenates were analyzed for levels of total and phosphorylated tau.
-
Dendritic Spine and Motoneuron Quantification: To assess neurodegeneration.[4]
-
Comparison with Alternative Therapeutic Strategies
While this compound shows promise by targeting the PERK pathway, other therapeutic strategies for tauopathies are also under investigation, each with a distinct mechanism of action.
| Therapeutic Strategy | Mechanism of Action | Examples & Preclinical/Clinical Status | References |
| GSK-3β Inhibitors | Glycogen synthase kinase-3β (GSK-3β) is a key kinase involved in tau hyperphosphorylation. Inhibitors aim to reduce pathological tau phosphorylation. | - Tideglusib: Showed some positive trends in Phase IIa trials for Alzheimer's disease but failed to meet primary endpoints in a larger Phase IIb trial. - Lithium: Preclinical studies in tau transgenic mice showed reduced tau pathology. Clinical results in humans have been inconsistent. | [10][11][12][13] |
| Microtubule Stabilizers | Pathological tau detaches from microtubules, leading to their destabilization. These agents aim to compensate for this loss of function. | - Epothilone D (BMS-241027): Showed promise in preclinical studies in tau transgenic mice, improving cognitive function and reducing tau pathology. A Phase I trial in Alzheimer's disease was initiated but its current status is unclear. | [14][15][16] |
| Tau Aggregation Inhibitors | These compounds are designed to directly prevent the aggregation of tau monomers into toxic oligomers and fibrils. | - Methylene Blue (LMTX): Showed some efficacy in preclinical models. However, it failed to show significant benefits in Phase III clinical trials for Alzheimer's disease. | [10] |
Conclusion
This compound, a selective PERK activator, demonstrates significant neuroprotective effects in multiple preclinical models of tauopathy. Its mechanism of action, primarily through the PERK-NRF2 pathway, offers a novel approach to mitigating tau-related pathology. The compound has been shown to reduce tau phosphorylation, decrease tau aggregation, improve neuronal viability, and rescue cognitive and motor deficits in a transgenic mouse model.
When compared to other therapeutic strategies, such as GSK-3β inhibitors, microtubule stabilizers, and tau aggregation inhibitors, this compound presents a unique mechanism targeting the cellular stress response. While these alternative approaches have also shown promise in preclinical models, their translation to clinical success has been challenging.
The preclinical data for this compound are compelling, suggesting its potential as a disease-modifying therapy for tauopathies. However, further investigation, including clarification of its clinical development status, is necessary to fully ascertain its therapeutic utility in humans. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the objective evaluation of this compound and to inform the design of future studies in the field of tauopathy drug discovery.
References
- 1. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- 2. PERK activation mitigates tau pathology in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P301S Mutant Human Tau Transgenic Mice Manifest Early Symptoms of Human Tauopathies with Dementia and Altered Sensorimotor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PERK activation mitigates tau pathology in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immortalized cortical neurons expressing caspase-cleaved tau are sensitized to endoplasmic reticulum stress induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. columbianeuroresearch.org [columbianeuroresearch.org]
- 10. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 14. Microtubule Stabilizing Agents as Potential Treatment for Alzheimer’s Disease and Related Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tauopathy-associated PERK alleles are functional hypomorphs that increase neuronal vulnerability to ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to CCT020312 Combination Therapies
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapeutics, the strategic combination of targeted agents is paramount. This guide provides a comprehensive assessment of the synergistic effects of CCT020312, a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), with other anti-cancer compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular interactions to facilitate informed research and development decisions.
This compound has emerged as a promising agent that modulates the unfolded protein response (UPR), a critical cellular stress pathway.[1] Its ability to selectively activate PERK-mediated signaling presents a unique opportunity to enhance the efficacy of conventional chemotherapeutics and other targeted drugs.[1][2] This guide focuses on the well-documented synergy of this compound with the microtubule-stabilizing agent paclitaxel (B517696) and its potential with EGFR inhibitors.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and paclitaxel has been demonstrated in various cancer cell lines, most notably in U-2OS osteosarcoma and colorectal cancer cells. The combination has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis than either agent alone.[1] The synergistic relationship is quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.
Table 1: Synergistic Effects of this compound and Paclitaxel on Cancer Cell Viability
| Cell Line | Compound | IC50 (Single Agent) | IC50 (in Combination) | Combination Index (CI) | Fold Reduction | Reference |
| U-2OS | This compound | ~5 µM | Not explicitly stated | < 1 (Synergistic) | Not explicitly stated | [PLoS One. 2012;7(1):e28568.] |
| Paclitaxel | Not explicitly stated | Not explicitly stated | ||||
| HCT116 | This compound | ~5.4 µM | Not explicitly stated | > 1 (Antagonistic) | Not applicable | [PLoS One. 2012;7(1):e28568.] |
| Paclitaxel | Not explicitly stated | Not explicitly stated | ||||
| Colorectal Cancer Cells | This compound | Dose-dependent reduction in proliferation | Markedly improved chemosensitivity to taxol | Synergistic | Not explicitly stated | [Biochem Biophys Res Commun. 2021 Jun 11;557:316-322.] |
| Paclitaxel (Taxol) | Dose-dependent reduction in proliferation |
Note: Specific IC50 values for the combination and fold reduction were not detailed in the provided search results, but the synergistic interaction was confirmed.
Mechanism of Synergy: A Dual-Pronged Attack
The synergistic anti-cancer effect of the this compound and paclitaxel combination stems from their distinct but complementary mechanisms of action. This compound activates the PERK branch of the UPR, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, attenuates global protein translation and induces the expression of pro-apoptotic factors like CHOP.[1] Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. The activation of PERK signaling by this compound appears to sensitize cancer cells to the cytotoxic effects of paclitaxel, particularly in cells that do not mount a robust ER stress response to paclitaxel alone.[1][2]
Experimental Protocols
The following section outlines a generalized protocol for assessing the synergistic effects of this compound and paclitaxel in vitro, based on common methodologies cited in the literature.[3][4]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., U-2OS) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound alone, paclitaxel alone, and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Solubilize the formazan crystals with DMSO.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each compound alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination at concentrations determined from the viability assay (e.g., IC50 concentrations).
-
Incubation: Incubate for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Experimental Workflow
The systematic evaluation of drug synergy involves a multi-step process from initial screening to mechanistic studies.
Synergistic Potential with Other Compounds
Preliminary evidence suggests that this compound may also potentiate the activity of FDA-approved EGFR kinase inhibitors. This opens up new avenues for combination therapies in cancers driven by EGFR mutations. Further quantitative studies are warranted to fully characterize the synergistic potential and optimal combination ratios for these pairings.
Conclusion
The selective activation of the PERK pathway by this compound represents a compelling strategy to enhance the therapeutic efficacy of other anti-cancer agents. The well-documented synergy with paclitaxel, and the emerging potential for combinations with EGFR inhibitors, underscore the importance of continued research in this area. The data and protocols presented in this guide provide a foundational framework for researchers to design and execute robust studies to further elucidate and harness the synergistic potential of this compound in oncology.
References
- 1. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CCT020312: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of CCT020312, a selective EIF2AK3/PERK activator. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a brominated, solid organic compound frequently dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use. While a Safety Data Sheet (SDS) for this compound from one supplier states the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with caution and follow established protocols for chemical waste disposal. The SDS advises disposing of the substance and its container at an approved waste disposal plant.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General safety practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[1]
-
Spill Management: In case of a spill, absorb the material with an inert, dry substance and place it in a designated, sealed container for disposal.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of halogenated organic compounds and solutions in DMSO. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in chemical waste management.
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Label the container as "Hazardous Waste: Halogenated Organic Solid" and list "this compound" as the primary constituent.
-
-
This compound in DMSO Solutions:
-
Do not dispose of this compound solutions down the drain.
-
Collect all liquid waste containing this compound and DMSO in a dedicated, sealed, and properly vented container.
-
Label the container as "Hazardous Waste: Halogenated Organic Liquid" and list all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their approximate concentrations.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed bag or container labeled "Hazardous Waste: this compound Contaminated Debris."
-
Step 2: Waste Accumulation and Storage
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated location away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste through incineration or other methods on your own. Professional waste disposal services have the appropriate facilities to handle such chemicals in an environmentally responsible manner.
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₃₀Br₂N₄O₂ |
| Molecular Weight | 650.40 g/mol |
| Appearance | Yellow-white solid |
| Solubility | Soluble in DMSO (50 mg/mL) |
| Storage Temperature | -20°C |
| Storage Class | 11 - Combustible Solids |
Experimental Protocol: In Vitro Cell Proliferation Assay
The following is a representative protocol for assessing the effect of this compound on the proliferation of HT-29 human colon carcinoma cells.
1. Cell Culture:
- Culture HT-29 cells in a suitable medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Store the stock solution at -80°C for long-term storage or -20°C for up to six months.[2]
3. Cell Seeding:
- Seed HT-29 cells in 96-well plates at a density of 5,000 cells per well.
- Allow cells to adhere and grow for 24 hours.
4. Compound Treatment:
- Prepare serial dilutions of this compound from the stock solution in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
5. Incubation:
- Incubate the plates for 96 hours.
6. Proliferation Assessment:
- Assess cell proliferation using a standard method such as the MTT or SRB assay.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
- Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
This compound Signaling Pathway
This compound is a selective activator of the EIF2AK3/PERK signaling pathway.[2] Upon activation by this compound, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to the activation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of C/EBP homologous protein (CHOP), a key mediator of apoptosis. This pathway ultimately contributes to the inhibition of cell proliferation.
Caption: this compound activates the PERK pathway, leading to inhibition of cell proliferation.
References
Essential Safety and Operational Guide for Handling CCT020312
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CCT020312, a selective activator of the EIF2AK3/PERK signaling pathway. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While specific manufacturer safety data sheets were not available, the following standard personal protective equipment is recommended for handling this compound, which is supplied as a solid, based on general best practices for handling potent, research-grade chemical compounds in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-fitting safety goggles. A face shield may be necessary when handling larger quantities or if there is a risk of splashing. | Protects against accidental splashes of solutions or contact with airborne powder, which could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). It is advisable to wear two pairs of gloves (double-gloving), especially when handling concentrated stock solutions. | Prevents dermal absorption of the compound. Contaminated gloves should be disposed of immediately. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of contamination, disposable coveralls may be appropriate. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of fine particles. | Minimizes the risk of respiratory tract irritation or other potential health effects from inhaling the compound. |
Operational Plan: Handling and Preparation of this compound Solutions
Storage and Stability:
-
Solid Form: Store at -20°C.[1]
-
Stock Solutions: Following reconstitution, aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[1] Another source suggests storage at -80°C for one year or -20°C for six months.[2]
Reconstitution and Solution Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
| Solvent | Concentration |
| DMSO | 50 mg/mL[1] or 100 mg/mL (153.75 mM)[3][4] |
Preparation of Working Solutions for In Vitro Experiments:
-
Dilute the DMSO stock solution with the appropriate cell culture medium to achieve the desired final concentration for treating cells.
Preparation of Working Solutions for In Vivo Experiments: Several protocols for preparing formulations for intraperitoneal (i.p.) injection in mice have been described. The mixed solution should be used immediately for optimal results.[3]
-
Protocol 1: Add 50 μL of a 70 mg/mL DMSO stock solution to 400 μL of PEG300, mix until clear, then add 50 μL of Tween-80 and mix, and finally add 500 μL of ddH₂O.[3]
-
Protocol 2: Add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of Corn oil and mix evenly.[2]
-
Protocol 3: Add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, mix, add 50 μL of Tween-80, mix, and then add 450 μL of Saline.[2]
-
Protocol 4: For a suspended solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline and mix evenly.[2]
Disposal Plan
All waste materials contaminated with this compound should be handled as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, plasticware (e.g., pipette tips, tubes), and any excess solid this compound. Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused stock solutions, working solutions, and contaminated media. Collect in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Sharps Waste: Needles and syringes used for in vivo administration should be disposed of in a designated sharps container for chemically contaminated sharps.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocols and Data
This compound has been utilized in numerous studies to investigate its effects on cancer cells and in animal models. The following tables summarize key experimental parameters.
In Vitro Experimental Data
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effects |
| MDA-MB-453, CAL-148 | Triple-Negative Breast Cancer | 0, 6, 8, 10, 12 μM | 24 hours | Dose-dependent increase in apoptosis.[5] |
| HT29, HCT116 | Colon Cancer | 7 μM | 24 hours | Inhibition of pRB phosphorylation.[3] |
| HT29 | Colon Cancer | 1.8 - 6.1 μM | 24 hours | Concentration-dependent loss of P-S608-pRB signal.[6] |
| HT29 | Colon Cancer | 10 μM | 16 and 24 hours | Increased number of cells in the G1 phase.[6] |
| C4-2, LNCaP | Prostate Cancer | Not specified | Not specified | Induced G1 cell cycle arrest, apoptosis, and autophagy.[7] |
In Vivo Experimental Data
| Animal Model | Cancer Type / Condition | Dosage and Administration | Treatment Duration | Observed Effects |
| MDA-MB-453 Xenograft Mice | Triple-Negative Breast Cancer | 24 mg/kg | 12 and 21 days | Inhibition of tumor growth.[5] |
| C4-2 Xenograft Mice | Prostate Cancer | Not specified | Not specified | Suppressed tumor growth.[7] |
| P301S Transgenic Mice | Tauopathy | 2 mg/kg; i.p.; once daily | 6 weeks | Improved performance in Morris water maze.[4] |
| Wildtype Mice | General | 1-5 mg/kg; i.p.; once daily | 3 days | Increased levels of phosphorylated PERK and NRF2 in brain.[2][4] |
Signaling Pathway
This compound is a selective activator of the PERK branch of the unfolded protein response (UPR). Its mechanism of action involves the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[5][7] It has also been shown to inactivate the AKT/mTOR pathway.[3][5]
Caption: this compound signaling pathway.
References
- 1. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
